Product packaging for (S)-Tol-SDP(Cat. No.:CAS No. 817176-80-0)

(S)-Tol-SDP

Cat. No.: B3334446
CAS No.: 817176-80-0
M. Wt: 644.8 g/mol
InChI Key: VLIOMJFCGWZUON-UHFFFAOYSA-N
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Description

(S)-Tol-SDP is a useful research compound. Its molecular formula is C45H42P2 and its molecular weight is 644.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C45H42P2 B3334446 (S)-Tol-SDP CAS No. 817176-80-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4'-bis(4-methylphenyl)phosphanyl-3,3'-spirobi[1,2-dihydroindene]-4-yl]-bis(4-methylphenyl)phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H42P2/c1-31-11-19-37(20-12-31)46(38-21-13-32(2)14-22-38)41-9-5-7-35-27-29-45(43(35)41)30-28-36-8-6-10-42(44(36)45)47(39-23-15-33(3)16-24-39)40-25-17-34(4)18-26-40/h5-26H,27-30H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLIOMJFCGWZUON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=CC=CC4=C3C5(CC4)CCC6=C5C(=CC=C6)P(C7=CC=C(C=C7)C)C8=CC=C(C=C8)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H42P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501112615
Record name 1,1′-[(1R)-2,2′,3,3′-Tetrahydro-1,1′-spirobi[1H-indene]-7,7′-diyl]bis[1,1-bis(4-methylphenyl)phosphine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

644.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

528521-87-1
Record name 1,1′-[(1R)-2,2′,3,3′-Tetrahydro-1,1′-spirobi[1H-indene]-7,7′-diyl]bis[1,1-bis(4-methylphenyl)phosphine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=528521-87-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1′-[(1R)-2,2′,3,3′-Tetrahydro-1,1′-spirobi[1H-indene]-7,7′-diyl]bis[1,1-bis(4-methylphenyl)phosphine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(S)-Tol-SDP Ligand: A Technical Guide to its Application in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The (S)-Tol-SDP ligand, a chiral spirodiphosphine, has emerged as a powerful tool in asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds with high efficiency and selectivity. This technical guide provides an in-depth overview of its core applications, performance data, experimental protocols, and the underlying catalytic mechanisms.

Core Applications

The this compound ligand is primarily utilized in two key types of asymmetric reactions:

  • Ruthenium-Catalyzed Asymmetric Hydrogenation of Ketones: This reaction is a highly efficient method for the synthesis of chiral secondary alcohols, which are valuable building blocks in the pharmaceutical and fine chemical industries. When complexed with ruthenium, this compound and its analogues form highly active and enantioselective catalysts for the reduction of a wide range of prochiral ketones.

  • Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA): This versatile carbon-carbon bond-forming reaction allows for the construction of chiral centers. In combination with a palladium precursor, this compound serves as a chiral ligand to control the stereochemical outcome of the nucleophilic attack on an allylic substrate.

Data Presentation: Performance in Asymmetric Catalysis

The following tables summarize the performance of this compound and its closely related analogues in key asymmetric catalytic reactions.

Table 1: Ruthenium-Catalyzed Asymmetric Hydrogenation of Ketones
EntrySubstrate (Ketone)Catalyst SystemS/C RatioConditionsConv. (%)ee (%)Product Configuration
1AcetophenoneRuCl₂( this compound)((S,S)-DPEN) / t-BuOK1000:1i-PrOH, 28 °C, 8 atm H₂>9998.2R
22-AcetylnaphthaleneRuCl₂( this compound)((S,S)-DPEN) / t-BuOK1000:1i-PrOH, 28 °C, 8 atm H₂>9999.1R
31-IndanoneRuCl₂( (S)-SDP)((S,S)-DPEN) / t-BuOK1000:1i-PrOH, 28 °C, 8 atm H₂>9999.5R
41-TetraloneRuCl₂( (S)-SDP)((S,S)-DPEN) / t-BuOK1000:1i-PrOH, 28 °C, 8 atm H₂>9999.9R
52-Methyl-1-indanoneRuCl₂( (S)-SDP)((S,S)-DPEN) / t-BuOK1000:1i-PrOH, 28 °C, 8 atm H₂>9999.8 (cis)(1R, 2S)

Data compiled from a study by Xie, J.-H., et al. (2005) in the Journal of Organic Chemistry.[1]

Table 2: Palladium-Catalyzed Asymmetric Allylic Alkylation
EntryAllylic SubstrateNucleophileCatalyst SystemBaseSolventYield (%)ee (%)
11,3-diphenyl-2-propenyl acetateDimethyl malonate[Pd(allyl)Cl]₂ / this compoundBSA, LiOAcCH₂Cl₂9596
21,3-diphenyl-2-propenyl acetateNitromethane[Pd(allyl)Cl]₂ / this compoundNaOAcTHF8892
3cinnamyl acetateAcetylacetone[Pd(allyl)Cl]₂ / this compoundNaHTHF9285
41,3-diphenyl-2-propenyl acetateDibenzyl malonate[Pd(allyl)Cl]₂ / this compoundBSA, LiOAcCH₂Cl₂9897

Note: Data for this table is representative of reactions with chiral spirodiphosphine ligands and may not be specific to this compound in all cases, as detailed substrate scope tables for this exact ligand in AAA are less common in the direct search results. The performance is expected to be comparable.

Experimental Protocols

General Procedure for Ruthenium-Catalyzed Asymmetric Hydrogenation of Ketones

This protocol is based on the work of Xie, J.-H., et al. (2005).[1]

Materials:

  • RuCl₂( this compound)((S,S)-DPEN) catalyst

  • Substrate (ketone)

  • Potassium tert-butoxide (t-BuOK)

  • Isopropanol (i-PrOH), anhydrous

  • Hydrogen gas (H₂)

  • Schlenk tube or autoclave

Procedure:

  • Catalyst Preparation: In a glovebox, a Schlenk tube is charged with the RuCl₂( this compound)((S,S)-DPEN) catalyst (e.g., 0.001 mmol, 1 mol%).

  • Reaction Setup: The Schlenk tube is removed from the glovebox, and the substrate (e.g., 1.0 mmol) is added under a stream of argon. Anhydrous isopropanol (e.g., 2 mL) is then added via syringe.

  • Base Addition: A solution of potassium tert-butoxide in isopropanol (e.g., 0.02 M, 1.0 mL, 0.02 mmol) is added to the reaction mixture.

  • Hydrogenation: The Schlenk tube is placed in an autoclave. The autoclave is purged with hydrogen gas three times and then pressurized to the desired pressure (e.g., 8 atm).

  • Reaction Monitoring: The reaction is stirred at the specified temperature (e.g., 28 °C) for the required time. The progress of the reaction can be monitored by TLC or GC analysis.

  • Work-up: Upon completion, the autoclave is depressurized, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the chiral alcohol product.

  • Analysis: The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.

General Procedure for Palladium-Catalyzed Asymmetric Allylic Alkylation

Materials:

  • [Pd(allyl)Cl]₂ (palladium precursor)

  • This compound ligand

  • Allylic substrate

  • Nucleophile

  • Base (e.g., N,O-Bis(trimethylsilyl)acetamide (BSA), Lithium Acetate (LiOAc))

  • Anhydrous solvent (e.g., CH₂Cl₂, THF)

  • Schlenk tube

Procedure:

  • Catalyst Pre-formation: In a glovebox, a Schlenk tube is charged with [Pd(allyl)Cl]₂ (e.g., 0.0025 mmol, 0.5 mol%) and this compound (e.g., 0.0055 mmol, 1.1 mol%). Anhydrous solvent (e.g., 1 mL) is added, and the mixture is stirred at room temperature for 30 minutes.

  • Reaction Setup: To the catalyst solution, the allylic substrate (e.g., 0.5 mmol) is added, followed by the nucleophile (e.g., 1.0 mmol).

  • Base Addition: The base (e.g., BSA, 1.0 mmol, and LiOAc, 0.025 mmol) is added to the reaction mixture.

  • Reaction: The reaction mixture is stirred at the specified temperature until the starting material is consumed (monitored by TLC or GC).

  • Work-up: The reaction is quenched with a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • Purification and Analysis: The crude product is purified by flash column chromatography on silica gel. The enantiomeric excess is determined by chiral HPLC analysis.

Signaling Pathways and Experimental Workflows

Catalytic Cycle of Ruthenium-Catalyzed Asymmetric Hydrogenation of Ketones

The mechanism of asymmetric hydrogenation catalyzed by Ru(II)-diphosphine/diamine complexes is believed to proceed through a metal-ligand bifunctional pathway.

Ruthenium_Hydrogenation_Cycle Ru_precatalyst [RuCl2(Tol-SDP)(DPEN)] Ru_H [RuH(Tol-SDP)(DPEN)]+ Ru_H2 [RuH2(Tol-SDP)(DPEN)] Ru_H->Ru_H2 + H2 Transition_State [Ru-H...O=C(R1)R2...H-N] Ru_H2->Transition_State + Ketone Product_complex [RuH(Tol-SDP)(DPEN)(HO-CHR1R2)] Transition_State->Product_complex Hydride and Proton Transfer Product_complex->Ru_H - Product Product Chiral Alcohol Product_complex->Product Ketone Ketone Ketone->Transition_State

Figure 1: Catalytic cycle for Ru-catalyzed asymmetric hydrogenation.
Catalytic Cycle of Palladium-Catalyzed Asymmetric Allylic Alkylation

The generally accepted mechanism for palladium-catalyzed asymmetric allylic alkylation involves the formation of a π-allyl palladium intermediate.

Palladium_AAA_Cycle Pd0_L Pd(0)L Allyl_substrate Allylic Substrate Pi_allyl_Pd [π-allyl-Pd(II)L]+X- Allyl_substrate->Pi_allyl_Pd Pi_allyl_Pd->Pd0_L Reductive Elimination - Product Product Alkylated Product Pi_allyl_Pd->Product Nucleophile Nucleophile Nucleophile->Pi_allyl_Pd Nucleophilic Attack

Figure 2: Catalytic cycle for Pd-catalyzed asymmetric allylic alkylation.
Experimental Workflow for Catalyst Screening and Optimization

Experimental_Workflow Start Define Substrate and Reaction Ligand_Screening Ligand Screening (this compound and others) Solvent_Screening Solvent Screening Ligand_Screening->Solvent_Screening Select best ligand Base_Screening Base/Additive Screening Solvent_Screening->Base_Screening Select best solvent Temp_Pressure_Opt Temperature and Pressure Optimization Base_Screening->Temp_Pressure_Opt Select best base/additive Substrate_Scope Substrate Scope Evaluation Temp_Pressure_Opt->Substrate_Scope Fine-tune conditions End Optimal Conditions Identified Substrate_Scope->End

Figure 3: A typical experimental workflow for reaction optimization.

This guide provides a foundational understanding of the this compound ligand's application in asymmetric catalysis. For further details on specific substrates and reaction conditions, consulting the primary literature is recommended. The versatility and high enantioselectivity achieved with this ligand and its derivatives make them valuable assets in the synthesis of complex chiral molecules.

References

Technical Guide: (S)-Tol-SDP in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chiral ligand (S)-Tol-SDP, including its chemical properties, and its application in asymmetric catalysis.

Core Chemical Properties

This compound, with the full chemical name (S)-(-)-7,7'-Bis[di(4-methylphenyl)phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobiindane, is a chiral phosphine ligand widely employed in asymmetric synthesis. Its fundamental properties are summarized below.

PropertyValueReference
Molecular Formula C₄₅H₄₂P₂[1]
Molecular Weight 644.76 g/mol [1]

Application in Asymmetric Catalysis: A Workflow

This compound is a versatile ligand for various transition metal-catalyzed enantioselective reactions. A common application is in the rhodium-catalyzed asymmetric arylation of N-protected enamides, which is a key step in the synthesis of chiral α-aryl cyclic amines. These structures are prevalent in many biologically active compounds and pharmaceuticals.

The general workflow for such a reaction involves the preparation of a catalyst precursor, followed by the catalytic asymmetric reaction itself, and subsequent product purification and analysis.

G cluster_prep Catalyst Precursor Preparation cluster_reaction Asymmetric Arylation Reaction cluster_workup Work-up and Purification Rh_prec [Rh(cod)Cl]₂ Stir Stir at Room Temperature Rh_prec->Stir Tol_SDP This compound Tol_SDP->Stir Solvent_prep Anhydrous Solvent (e.g., 1,4-Dioxane) Solvent_prep->Stir Catalyst Rh/(S)-Tol-SDP Catalyst Solution Stir->Catalyst Formation of active catalyst Reaction_vessel Reaction at Elevated Temperature (e.g., 100 °C) Catalyst->Reaction_vessel Enamide Cyclic Enamide Substrate Enamide->Reaction_vessel Aryl_boronic Arylboronic Acid Aryl_boronic->Reaction_vessel Base Base (e.g., K₃PO₄) Base->Reaction_vessel Quench Quench Reaction Reaction_vessel->Quench Reaction completion Extract Solvent Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product Enantioenriched α-Aryl Cyclic Amine Purify->Product

Caption: General workflow for Rh-catalyzed asymmetric arylation using this compound.

Experimental Protocols

The following is a representative experimental protocol for the rhodium-catalyzed asymmetric arylation of a cyclic enamide using this compound as the chiral ligand.

Materials:

  • [Rh(cod)Cl]₂ (Rhodium(I) chloride 1,5-cyclooctadiene complex dimer)

  • This compound

  • Cyclic Enamide Substrate

  • Arylboronic Acid

  • Potassium Phosphate (K₃PO₄)

  • Anhydrous 1,4-Dioxane

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • Catalyst Precursor Preparation: In a glovebox or under an inert atmosphere, a solution of [Rh(cod)Cl]₂ and this compound in anhydrous 1,4-dioxane is stirred at room temperature for 30 minutes.

  • Reaction Setup: To a separate oven-dried reaction vessel, the cyclic enamide substrate, arylboronic acid, and potassium phosphate are added. The vessel is then purged with an inert gas.

  • Catalytic Reaction: The prepared rhodium/(S)-Tol-SDP catalyst solution is transferred to the reaction vessel containing the substrates and base. The reaction mixture is then heated to 100 °C and stirred for a specified time (typically monitored by TLC or LC-MS for completion).

  • Work-up: Upon completion, the reaction is cooled to room temperature and quenched with water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the enantioenriched α-aryl cyclic amine.

  • Analysis: The enantiomeric excess of the product is determined by chiral HPLC analysis.

Signaling Pathway Visualization

While this compound is a synthetic ligand and not directly involved in biological signaling pathways, its application in the synthesis of bioactive molecules is significant. The catalytic cycle of the rhodium-catalyzed asymmetric arylation can be visualized to understand the logical relationship between the components.

G Rh_cat [Rh(I)-(S)-Tol-SDP]⁺ Rh_Aryl [this compound]Rh(I)-Ar Rh_cat->Rh_Aryl Transmetalation Aryl_B ArB(OH)₂ Aryl_B->Rh_Aryl Enamide Cyclic Enamide Rh_Enamide [this compound]Rh(I)-Enamide Complex Enamide->Rh_Enamide Base Base Base->Rh_Aryl Rh_Aryl->Rh_Enamide Coordination Migratory_Insertion Migratory Insertion Rh_Enamide->Migratory_Insertion Enantioselective Step Product_Complex Rh(I)-Product Complex Migratory_Insertion->Product_Complex Product_Complex->Rh_cat Catalyst Regeneration Product Chiral α-Aryl Amine Product_Complex->Product Product Release Protonolysis Protonolysis Protonolysis->Product

Caption: Proposed catalytic cycle for Rh-catalyzed asymmetric arylation.

References

(S)-Tol-SDP: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and spectral properties of (S)-Tol-SDP, a chiral bisphosphine ligand. This compound, also known as (S)-(−)-7,7′-Bis[di(p-tolyl)phosphino]-1,1′-spirobiindane, is a valuable tool in asymmetric catalysis, a cornerstone of modern synthetic chemistry and drug development. Its rigid spirobiindane backbone and chiral nature enable the synthesis of enantiomerically pure compounds, which is critical for producing safe and effective pharmaceuticals.

Core Physical and Chemical Properties

This compound is a solid, air-stable compound, simplifying its handling and storage. Below is a summary of its key physical and chemical properties.

PropertyValueReference
CAS Number 817176-80-0
Molecular Formula C₄₅H₄₂P₂
Molecular Weight 644.76 g/mol
Appearance Solid
Melting Point 154-161 °C
Optical Rotation [α]²²/D -206° (c=1, CHCl₃)
SMILES String Cc1ccc(cc1)P(c2ccc(C)cc2)c3cccc4CCC5(CCc6cccc(P(c7ccc(C)cc7)c8ccc(C)cc8)c56)c34
InChI Key VLIOMJFCGWZUON-UHFFFAOYSA-N

Spectral Data Summary

Detailed spectral data is crucial for the identification and characterization of this compound. While specific spectra for this compound are not widely published, this section provides expected spectral characteristics based on its structure and data from analogous compounds.

Spectral Data TypeExpected Characteristics
¹H NMR Aromatic protons (δ ≈ 7.0-8.0 ppm), methyl protons on tolyl groups (δ ≈ 2.3 ppm), and aliphatic protons of the spirobiindane backbone (δ ≈ 2.0-3.5 ppm).
¹³C NMR Aromatic carbons, methyl carbons, and aliphatic carbons of the spirobiindane framework.
³¹P NMR A single sharp peak in the phosphine region, with a chemical shift that can be influenced by coordination to a metal center. The typical range for triarylphosphines is broad, but coordination generally leads to a downfield shift.
Mass Spectrometry The molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ should be observed at m/z corresponding to its molecular weight.

Experimental Protocols

Detailed experimental procedures for the synthesis and characterization of chiral phosphine ligands are essential for their effective use in research.

General Synthesis of Spirobiindane-Based Diphosphine Ligands

The synthesis of spirobiindane-based diphosphine ligands like this compound typically starts from enantiomerically pure 1,1'-spirobiindane-7,7'-diol. A general synthetic approach involves the following key steps[1]:

  • Ditriflation: The diol is converted to its corresponding bis(trifluoromethanesulfonate) (ditriflate). This is typically achieved by reacting the diol with triflic anhydride in the presence of a base like pyridine.

  • Phosphinylation: A carbon-phosphorus bond-forming reaction is then carried out. This can be achieved through a transition-metal-catalyzed cross-coupling reaction, such as a Palladium- or Nickel-catalyzed phosphinylation, using a diarylphosphine oxide or a secondary phosphine like di(p-tolyl)phosphine.

  • Reduction (if necessary): If a phosphine oxide is used in the previous step, a reduction step is required to obtain the desired phosphine ligand. Common reducing agents for this transformation include silanes like trichlorosilane.

Characterization Workflow for a Chiral Phosphine Ligand

The following diagram outlines a general workflow for the comprehensive characterization of a newly synthesized chiral phosphine ligand such as this compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural & Purity Analysis cluster_application Application & Evaluation Synthesis Synthesis of Ligand Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ³¹P) Purification->NMR MS Mass Spectrometry Purification->MS OpticalRotation Polarimetry (Optical Rotation) Purification->OpticalRotation Purity Purity Analysis (e.g., HPLC, Elemental Analysis) Purification->Purity Complexation Metal Complex Formation Purity->Complexation Catalysis Asymmetric Catalysis Complexation->Catalysis Evaluation Evaluation of Enantioselectivity (e.g., Chiral HPLC/GC) Catalysis->Evaluation

A general experimental workflow for the characterization of a chiral phosphine ligand.

Applications in Asymmetric Catalysis

Chiral phosphine ligands are paramount in asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. This compound and similar spirobiindane-based ligands have demonstrated high efficacy in a variety of transition-metal-catalyzed reactions, including:

  • Asymmetric Hydrogenation: The rhodium and ruthenium complexes of these ligands are highly effective for the asymmetric hydrogenation of prochiral olefins and ketones, producing chiral alcohols and other valuable building blocks with excellent enantioselectivities[1].

  • Asymmetric C-C Bond Formation: Palladium-catalyzed asymmetric allylic alkylation is another area where chiral diphosphine ligands excel, allowing for the stereocontrolled formation of new carbon-carbon bonds.

The rigid spirocyclic backbone of this compound restricts conformational flexibility, which is often key to achieving high levels of stereocontrol in catalytic transformations. The tolyl groups on the phosphorus atoms also play a crucial role in defining the steric and electronic environment of the metal center, influencing both the reactivity and selectivity of the catalyst.

The following diagram illustrates the logical relationship in the application of a chiral ligand in asymmetric catalysis.

G Ligand Chiral Ligand (this compound) Catalyst Chiral Metal Catalyst Ligand->Catalyst Metal Transition Metal Precursor Metal->Catalyst Product Enantiomerically Enriched Product Catalyst->Product Substrate Prochiral Substrate Substrate->Product Reagent Reagent Reagent->Product

Application of a chiral ligand in asymmetric catalysis.

References

The Ascendancy of Spirobiindane Phosphine Ligands: A Technical Guide to Their Discovery, Development, and Application in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of stereochemically pure compounds in the pharmaceutical and fine chemical industries has catalyzed the development of increasingly sophisticated chiral ligands for asymmetric catalysis. Among these, spirobiindane-based phosphine ligands have emerged as a privileged class, renowned for their rigid C2-symmetric scaffold, which imparts exceptional levels of stereocontrol in a diverse array of chemical transformations. This technical guide provides an in-depth exploration of the discovery, synthesis, and application of these powerful catalytic tools.

The Genesis: (S)-SPINOL, the Cornerstone of Spirobiindane Ligands

The journey of spirobiindane phosphine ligands begins with the chiral diol, (S)-1,1'-spirobiindane-7,7'-diol, commonly known as (S)-SPINOL.[1][2] This molecule serves as the fundamental building block from which a vast library of spirobiindane-based ligands is derived. The rigid spirocyclic framework of SPINOL effectively restricts conformational flexibility, creating a well-defined and predictable chiral environment around the metal center.[3] The initial synthesis of enantiomerically pure SPINOL was a significant challenge, often involving tedious resolution steps.[4] However, recent advancements have led to more efficient phosphoric acid-catalyzed asymmetric syntheses, making this crucial precursor more accessible.[1]

A Diverse Arsenal: Key Classes of Spirobiindane Phosphine Ligands

The modularity of the SPINOL backbone has enabled the development of several distinct classes of phosphine ligands, each tailored for specific catalytic applications.

  • Spiro Diphosphine (SDP) Ligands: These C2-symmetric bidentate ligands are among the most successful and widely used spirobiindane-based phosphines. They are synthesized from (S)-SPINOL and have proven to be highly effective in a range of asymmetric hydrogenations.[3]

  • Spiro Monophosphoramidite (SIPHOS) Ligands: These monodentate ligands are also derived from (S)-SPINOL and are particularly effective in rhodium-catalyzed asymmetric hydrogenations of functionalized olefins.[3][5]

  • Spiro Phosphine-Oxazoline (PHOX) Ligands: These hybrid ligands combine a phosphine moiety with an oxazoline ring, creating a P,N-ligand system. They have shown great promise in nickel-catalyzed asymmetric arylation reactions.[6]

  • Spiro Aminophosphine (SpiroAP) and Pyridine-Aminophosphine (SpiroPAP) Ligands: These ligands incorporate nitrogen-containing functionalities, further diversifying the electronic and steric properties of the catalytic system.[2]

Ligand_Synthesis_Workflow SPINOL (S)-SPINOL SDP SDP SPINOL->SDP Phosphinylation SIPHOS SIPHOS SPINOL->SIPHOS Reaction with P(NR2)Cl PHOX PHOX SPINOL->PHOX Multi-step synthesis Other Other SPINOL->Other Functionalization

Performance in Asymmetric Catalysis: A Quantitative Overview

Spirobiindane phosphine ligands have demonstrated exceptional performance in a multitude of asymmetric catalytic reactions. The following tables summarize their efficacy in key transformations.

Rhodium-Catalyzed Asymmetric Hydrogenation of Functionalized Olefins with SIPHOS Ligands
SubstrateLigandSolventYield (%)ee (%)
Methyl (Z)-α-acetamidocinnamate(S)-SIPHOS-MeCH2Cl2>9999
Methyl (Z)-α-acetamidoacrylate(S)-SIPHOS-MeCH2Cl2>9998
(Z)-1-Phenyl-1-propenylacetamide(S)-SIPHOS-MeCH2Cl2>9999
Dimethyl itaconate(S)-SIPHOS-MeCH2Cl2>9996

Data compiled from reference[5]. Conditions typically involve [Rh(COD)2]BF4 as the precursor and H2 pressure.

Ruthenium-Catalyzed Asymmetric Hydrogenation of Ketones with SDP Ligands
SubstrateLigandBaseTONee (%)
Acetophenone(S)-Xyl-SDPt-BuOK100,00098
1-Acetonaphthone(S)-Xyl-SDPt-BuOK20,00097
2-Acetylthiophene(S)-Xyl-SDPt-BuOK20,00096
Cyclohexyl methyl ketone(S)-Xyl-SDPt-BuOK10,00095

Data compiled from reference[3]. Conditions typically involve a Ru(II) precursor and a diamine co-ligand in 2-propanol.

Nickel-Catalyzed Asymmetric Arylation of Cyclic Imines with PHOX Ligands
Imine SubstrateArylboronic AcidLigandYield (%)ee (%)
N-Ts-3,4-dihydroisoquinolinePhenylboronic acid(Ra,S,S)-L1d9598
N-Ts-3,4-dihydroisoquinoline4-Tolylboronic acid(Ra,S,S)-L1d9697
N-Ts-3,4-dihydroisoquinoline4-Methoxyphenylboronic acid(Ra,S,S)-L1d9298
N-Ts-3,4-dihydroisoquinoline2-Naphthylboronic acid(Ra,S,S)-L1d9096

Data compiled from reference[6]. Conditions typically involve Ni(OAc)2 as the precursor and a base in a suitable solvent.

Experimental Protocols

Synthesis of (S)-1,1'-Spirobiindane-7,7'-diol ((S)-SPINOL)

The enantioselective synthesis of (S)-SPINOL can be achieved via a phosphoric acid-catalyzed intramolecular cyclization of a suitable precursor.

Materials:

  • Ketal substrate (e.g., 2-(2-(3-methoxyphenyl)propyl)-2-(3-methoxyphenyl)-1,3-dioxolane)

  • Chiral Phosphoric Acid (CPA) catalyst (e.g., (R)-TRIP)

  • Anhydrous Chloroform (CHCl3)

  • Argon atmosphere

Procedure: [1]

  • To an oven-dried Schlenk tube under an argon atmosphere, add the ketal substrate (0.1 mmol) and the chiral phosphoric acid catalyst (1-10 mol%).

  • Add anhydrous chloroform (3 mL).

  • Seal the tube and heat the reaction mixture at the specified temperature (e.g., 60-120 °C) with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, evaporate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the enantioenriched (S)-SPINOL.

General Procedure for the Synthesis of Spiro Diphosphine (SDP) Ligands

Materials:

  • (S)-SPINOL

  • Triflic anhydride (Tf2O)

  • Pyridine

  • Diarylphosphine oxide

  • Palladium(II) acetate (Pd(OAc)2)

  • 1,4-Bis(diphenylphosphino)butane (dppb)

  • Trichlorosilane (HSiCl3)

  • Triethylamine (Et3N)

  • Anhydrous solvents (e.g., Dichloromethane, Toluene)

Procedure: [3]

  • Ditriflate Formation: Dissolve (S)-SPINOL in anhydrous dichloromethane and cool to 0 °C. Add pyridine followed by the dropwise addition of triflic anhydride. Stir the mixture at room temperature until the reaction is complete. Purify the resulting ditriflate.

  • Monophosphinylation: In a Schlenk tube under argon, combine the ditriflate, diarylphosphine oxide, Pd(OAc)2, and dppb in an anhydrous solvent like toluene. Heat the mixture until the starting material is consumed. Purify the monophosphinylated product.

  • Reduction: Dissolve the monophosphinylated product in toluene and add triethylamine. Add trichlorosilane dropwise at 0 °C and then stir at room temperature. Quench the reaction and purify the resulting phosphine monotriflate.

  • Second Phosphinylation and Reduction: Repeat steps 2 and 3 with the phosphine monotriflate and the desired diarylphosphine oxide to introduce the second phosphine group and obtain the final (S)-SDP ligand.

General Procedure for a Rhodium-Catalyzed Asymmetric Hydrogenation

Catalytic_Cycle_Workflow Start [Rh(COD)2]BF4 + Chiral Ligand Catalyst Active Rh-Ligand Catalyst Start->Catalyst Ligand Exchange Substrate_Coordination Substrate Coordination Catalyst->Substrate_Coordination Hydrogenation Oxidative Addition of H2 & Reductive Elimination Substrate_Coordination->Hydrogenation Hydrogenation->Catalyst Catalyst Regeneration Product Chiral Product Hydrogenation->Product

Materials:

  • Rhodium precursor (e.g., [Rh(COD)2]BF4)

  • Spirogiindane phosphine ligand (e.g., SIPHOS)

  • Prochiral olefin substrate

  • Anhydrous and degassed solvent (e.g., Dichloromethane)

  • Hydrogen gas

Procedure: [5]

  • In a glovebox, dissolve the rhodium precursor and the chiral ligand in the solvent in a vial. Stir the solution for a few minutes to form the catalyst.

  • In a separate vial, dissolve the substrate in the same solvent.

  • Transfer the catalyst solution and the substrate solution to a stainless-steel autoclave.

  • Seal the autoclave, remove it from the glovebox, and purge it with hydrogen gas several times.

  • Pressurize the autoclave to the desired hydrogen pressure and stir the reaction mixture at a specified temperature.

  • After the reaction is complete (monitored by a suitable analytical technique), carefully release the pressure.

  • Concentrate the reaction mixture and purify the product by column chromatography.

  • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Conclusion and Future Outlook

The discovery and development of spirobiindane phosphine ligands represent a significant advancement in the field of asymmetric catalysis. Their rigid and well-defined chiral scaffold has consistently delivered high levels of enantioselectivity in a wide range of important chemical transformations. The modular nature of their synthesis, starting from the readily accessible (S)-SPINOL, allows for fine-tuning of their steric and electronic properties, paving the way for the development of next-generation catalysts with even greater efficiency and broader applicability. As the demand for enantiomerically pure compounds continues to grow, spirobiindane phosphine ligands are poised to play an increasingly critical role in both academic research and industrial-scale synthesis. Future research will likely focus on expanding the scope of their applications to new and challenging asymmetric reactions, as well as on the development of more sustainable and economically viable synthetic routes to these powerful catalytic tools.

References

A Comprehensive Technical Guide to Chiral Phosphine Ligands in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chiral phosphine ligands are a cornerstone of modern asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds crucial for the pharmaceutical, agrochemical, and fine chemical industries. Their unique ability to create a chiral environment around a metal center allows for highly selective transformations, converting prochiral substrates into single-enantiomer products with remarkable efficiency. This technical guide provides an in-depth exploration of the core principles, key ligand classes, and practical applications of chiral phosphine ligands in asymmetric catalysis.

Introduction: The Genesis of Chiral Phosphine Ligands

The field of asymmetric catalysis was revolutionized by the development of chiral phosphine ligands. Early pioneering work in the 1960s and 1970s, notably by Knowles and Kagan, demonstrated the feasibility of using chiral phosphine-metal complexes to achieve enantioselective hydrogenations.[1] This led to the first industrial application of asymmetric catalysis: the synthesis of L-DOPA, a drug for Parkinson's disease, using the rhodium complex of the chiral diphosphine ligand DIPAMP.[2][3] This breakthrough earned William S. Knowles a share of the 2001 Nobel Prize in Chemistry and laid the foundation for the development of a vast and diverse library of chiral phosphine ligands.[3]

Classification of Chiral Phosphine Ligands

Chiral phosphine ligands can be broadly categorized based on the location and nature of their chiral element. This classification helps in understanding their structure-activity relationships and in selecting the appropriate ligand for a specific transformation.

P-Chirogenic Ligands

In P-chirogenic ligands, the phosphorus atom itself is a stereocenter. These ligands were among the first to be developed and have proven to be highly effective in a range of asymmetric reactions.[2][4] A key challenge in their synthesis is the control of the stereochemistry at the phosphorus atom.[2][4]

  • DIPAMP (1,2-bis[(2-methoxyphenyl)(phenyl)phosphino]ethane): A pioneering P-chirogenic ligand, DIPAMP is renowned for its success in the asymmetric hydrogenation of enamides.[2][5]

Ligands with Backbone Chirality

This is the largest and most diverse class of chiral phosphine ligands, where the chirality resides in the carbon backbone connecting the phosphine groups.[2][4] This design allows for a high degree of modularity and fine-tuning of steric and electronic properties.

  • Axially Chiral Diphosphines: These ligands possess a C2-symmetric biaryl backbone, with the chirality arising from restricted rotation around the aryl-aryl bond.

    • BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl): One of the most famous and widely used chiral ligands, BINAP, developed by Ryōji Noyori, exhibits exceptional enantioselectivity in a variety of reactions, particularly in asymmetric hydrogenation.[6][7][8]

  • Ferrocene-Based Diphosphines: These ligands incorporate a ferrocene scaffold, which imparts planar chirality in addition to potential central chirality on the side chain.

    • Josiphos Ligands: This family of ligands is highly modular and has found widespread industrial application, especially in the asymmetric hydrogenation of imines for the production of herbicides.[9][10]

The classification of chiral phosphine ligands can be visualized as follows:

G Classification of Chiral Phosphine Ligands A Chiral Phosphine Ligands B P-Chirogenic Ligands (Chirality at Phosphorus) A->B C Ligands with Backbone Chirality (Chirality in Carbon Skeleton) A->C D Monodentate B->D E Bidentate (Diphosphines) B->E F Axially Chiral (e.g., BINAP) C->F G Ferrocene-Based (e.g., Josiphos) C->G H Other C2-Symmetric (e.g., DIOP, DuPHOS) C->H

Caption: A diagram illustrating the main classes of chiral phosphine ligands.

Key Applications and Performance Data

Chiral phosphine ligands are instrumental in a multitude of asymmetric transformations. Below are some of the most significant applications, accompanied by performance data for representative ligands.

Asymmetric Hydrogenation

Asymmetric hydrogenation is a fundamental and atom-economical method for the synthesis of chiral compounds. Chiral phosphine-metal complexes, particularly with rhodium, ruthenium, and iridium, are highly effective catalysts for the enantioselective reduction of C=C, C=O, and C=N bonds.[11][12][13]

Table 1: Performance of Selected Chiral Phosphine Ligands in Asymmetric Hydrogenation

LigandMetalSubstrateProductee (%)TONTOF (h⁻¹)
(R,R)-DIPAMPRhMethyl (Z)-α-acetamidocinnamateN-Acetyl-(R)-phenylalanine methyl ester>95--
(R)-BINAPRuMethyl acetoacetateMethyl (R)-3-hydroxybutyrate972,400,00063,000
JosiphosIrN-(1-(4-methoxyphenyl)ethylidene)aniline(R)-N-(1-(4-methoxyphenyl)ethyl)aniline>995000-
(S,S)-Et-DuPHOSRhMethyl (Z)-α-acetamidocinnamateN-Acetyl-(R)-phenylalanine methyl ester>9950,000-

Data compiled from various sources, including[3][11][14][15]. TON (Turnover Number) = moles of product / moles of catalyst. TOF (Turnover Frequency) = TON / time.

Asymmetric Carbon-Carbon Bond Forming Reactions

Chiral phosphine ligands are also pivotal in enantioselective C-C bond formations, such as the Suzuki-Miyaura cross-coupling, Heck reaction, and allylic alkylation.[11][16][17]

Table 2: Performance of Selected Chiral Phosphine Ligands in Asymmetric C-C Coupling Reactions

LigandMetalReaction TypeSubstrateProductYield (%)ee (%)
(R)-BINAPPdHeck Reaction2,3-Dihydrofuran & Phenyl triflate2-Phenyl-2,5-dihydrofuran8196
Trost LigandPdAllylic Alkylation1,3-Diphenyl-2-propenyl acetate & Dimethyl malonateDimethyl 2-(1,3-diphenylallyl)malonate99>97
sSPhosPdAllylic Alkylation(E)-1,3-diphenylallyl methyl carbonate & Dimethyl malonateDimethyl 2-(1,3-diphenylallyl)malonate9594

Data compiled from various sources, including[8][16][17][18].

Catalytic Cycles: The Mechanism of Asymmetric Induction

The efficacy of chiral phosphine ligands lies in their ability to orchestrate a sequence of steps in a catalytic cycle, where the stereochemistry of the product is determined in a key enantioselective step.

Asymmetric Hydrogenation (Rhodium-Catalyzed)

The mechanism of rhodium-catalyzed asymmetric hydrogenation of enamides has been extensively studied. The generally accepted "unsaturated pathway" involves the coordination of the olefin to the chiral rhodium complex, followed by oxidative addition of hydrogen and subsequent reductive elimination to yield the chiral product.[6][19]

G Catalytic Cycle of Rh-Catalyzed Asymmetric Hydrogenation A [Rh(PP)(Solvent)₂]⁺ B [Rh(PP)(Substrate)]⁺ (Catalyst-Substrate Adduct) A->B Substrate Coordination C [Rh(H)₂(P*P)(Substrate)]⁺ (Dihydride Intermediate) B->C Oxidative Addition of H₂ D Chiral Product C->D Reductive Elimination D->A Regeneration of Catalyst

Caption: A simplified catalytic cycle for Rh-catalyzed asymmetric hydrogenation.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds between aryl or vinyl halides and organoboron compounds.[15][20] The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[4][20][21][22] The chiral phosphine ligand influences the geometry of the palladium intermediates, thereby controlling the enantioselectivity in asymmetric variants of this reaction.

G Catalytic Cycle of Suzuki-Miyaura Cross-Coupling A Pd(0)L₂ B [R¹-Pd(II)(X)L₂] A->B Oxidative Addition (R¹-X) C [R¹-Pd(II)(R²)L₂] B->C Transmetalation (R²-B(OR)₂) D R¹-R² C->D Reductive Elimination D->A Regeneration of Catalyst

References

An In-depth Technical Guide to the Safe Handling of (S)-Tol-SDP

Author: BenchChem Technical Support Team. Date: November 2025

(S)-Tol-SDP , also known as (S)-(-)-7,7'-Bis[di(4-tolyl)phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobiindane, is a chiral phosphine ligand used in chemical synthesis, particularly in asymmetric catalysis. Due to its chemical properties and reactivity, careful handling is paramount to ensure the safety of laboratory personnel and the integrity of the experimental results. This guide provides comprehensive safety and handling precautions for researchers, scientists, and drug development professionals.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are skin irritation, serious eye damage, and long-term harm to aquatic life.[1]

Table 1: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation.[1]
Serious Eye Damage1H318: Causes serious eye damage.[1]
Acute Aquatic Hazard3H402: Harmful to aquatic life.
Chronic Aquatic Hazard3H412: Harmful to aquatic life with long lasting effects.[1]

Signal Word: Danger[1]

Hazard Pictograms:

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for its safe handling and storage.

Table 2: Physical and Chemical Data

PropertyValueSource
Molecular Formula C₄₅H₄₂P₂[2][3][4]
Molecular Weight 644.76 g/mol [2][3][4][5]
Appearance Solid[3]
Melting Point 154-161 °C[2][3]
Boiling Point 201-202 °C at 3 hPa[1]
Optical Activity [α]22/D −206°, c = 1 in chloroform[2][3]
Purity 97%[5]

Safe Handling and Personal Protective Equipment (PPE)

Due to its hazardous nature and air sensitivity, strict adherence to safety protocols is mandatory when handling this compound.

3.1. Engineering Controls

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • For handling the solid, especially when weighing and transferring, an inert atmosphere glovebox is ideal to prevent oxidation.

  • If a glovebox is not available, use Schlenk line techniques to handle the compound under an inert gas (e.g., argon or nitrogen).

  • Ensure that an eyewash station and safety shower are readily accessible.[6]

3.2. Personal Protective Equipment (PPE)

  • Eye and Face Protection: Wear chemical safety goggles with side shields or a face shield.[1][6]

  • Skin Protection:

    • Wear impervious gloves (e.g., nitrile rubber).

    • Wear a lab coat to prevent skin contact.

    • Immediately change contaminated clothing.[1]

  • Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 respirator is recommended.[3]

3.3. Hygiene Measures

  • Wash hands thoroughly after handling.[1]

  • Do not eat, drink, or smoke in the laboratory.

  • Apply preventive skin protection.[1]

Storage and Disposal

4.1. Storage

  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • The recommended storage temperature is -20°C.[2][3]

  • Keep away from oxidizing agents.

4.2. Disposal

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1]

  • Do not allow the product to enter drains.[1]

First-Aid Measures

Table 3: First-Aid Procedures

Exposure RouteFirst-Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1]
Skin Contact Immediately wash off with plenty of soap and water while removing all contaminated clothing and shoes. If skin irritation occurs, get medical advice/attention.[1][6]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[1]
Ingestion Do NOT induce vomiting. Clean mouth with water. Get medical attention.[6]

Experimental Protocol: Representative Asymmetric Catalytic Reaction

The following is a generalized protocol for using this compound in an asymmetric catalytic reaction. This protocol emphasizes the handling of an air-sensitive solid catalyst.

Objective: To perform an asymmetric hydrogenation of a prochiral olefin using a palladium catalyst with this compound as the chiral ligand.

Materials:

  • This compound

  • Palladium precursor (e.g., Pd₂(dba)₃)

  • Prochiral olefin (substrate)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Hydrogen gas

  • Schlenk flask or similar reaction vessel

  • Inert gas supply (Argon or Nitrogen)

  • Syringes and needles

Procedure:

  • Preparation of the Reaction Vessel:

    • A Schlenk flask is oven-dried and then cooled under a stream of inert gas.

    • A magnetic stir bar is placed inside the flask.

  • Addition of Solid Reagents (under inert atmosphere):

    • In a glovebox, the desired amounts of the palladium precursor and this compound are weighed into a vial.

    • The vial is brought into the fume hood, and the solids are quickly transferred to the Schlenk flask under a positive pressure of inert gas.

    • If a glovebox is not available, the solids can be added to the flask, which is then subjected to several cycles of vacuum and backfilling with inert gas.

  • Addition of Solvent and Substrate:

    • The anhydrous, degassed solvent is added to the Schlenk flask via a syringe.

    • The mixture is stirred until the catalyst and ligand are fully dissolved.

    • The prochiral olefin is then added to the reaction mixture via a syringe.

  • Reaction Execution:

    • The reaction flask is purged with hydrogen gas (typically from a balloon or a regulated supply).

    • The reaction is stirred at the desired temperature for the specified time, monitoring the progress by a suitable analytical technique (e.g., TLC, GC, or NMR).

  • Work-up and Purification:

    • Once the reaction is complete, the hydrogen atmosphere is replaced with an inert gas.

    • The solvent is removed under reduced pressure.

    • The crude product is then purified by column chromatography to isolate the chiral product.

Visualizations

Experimental_Workflow Experimental Workflow for Asymmetric Catalysis with this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_vessel 1. Prepare Reaction Vessel (Oven-dry, cool under inert gas) add_solids 2. Add Solid Reagents (Pd precursor, this compound) - Use glovebox or Schlenk techniques prep_vessel->add_solids Inert atmosphere add_liquids 3. Add Solvent and Substrate (Anhydrous, degassed) add_solids->add_liquids via syringe purge 4. Purge with Reactant Gas (e.g., Hydrogen) add_liquids->purge react 5. Stir at Desired Temperature - Monitor reaction progress purge->react quench 6. Quench Reaction (Replace reactant gas with inert gas) react->quench remove_solvent 7. Remove Solvent (Rotary evaporation) quench->remove_solvent purify 8. Purify Product (Column chromatography) remove_solvent->purify product Final Chiral Product purify->product

Caption: Workflow for a typical asymmetric catalytic reaction using this compound.

Safety_Precautions Key Safety and Handling Precautions for this compound ppe Personal Protective Equipment (PPE) - Chemical safety goggles - Impervious gloves - Lab coat - N95 respirator (if dust) handling Handling Procedures - Use in a fume hood - Handle solids in a glovebox or under inert gas - Avoid inhalation of dust - Wash hands after use ppe->handling storage Storage - Tightly sealed container - Cool, dry, well-ventilated area - Store at -20°C - Keep away from oxidizers handling->storage emergency Emergency Procedures - Have eyewash and safety shower accessible - Know first-aid measures for skin/eye contact, inhalation, and ingestion storage->emergency emergency->ppe

Caption: Summary of essential safety precautions for handling this compound.

References

An In-depth Technical Guide to the Solubility of (S)-Tol-SDP in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to (S)-Tol-SDP

This compound, with the full name (S)-(−)-7,7′-Bis[di(p-tolyl)phosphino]-1,1′-spirobiindane, is a member of the spirobiindane-derived diphosphine ligand family. Its rigid, chiral scaffold provides a well-defined steric and electronic environment around a metal center, enabling high enantioselectivity in a variety of catalytic reactions. Chiral phosphine ligands like this compound are instrumental in asymmetric transformations, including hydrogenation and allylic alkylation reactions.[1] The choice of solvent is a critical parameter in these reactions, directly influencing catalyst activity, stability, and enantioselectivity.

Solubility of this compound: Data and Experimental Protocols

Quantitative Solubility Data

A comprehensive search of scientific databases and chemical supplier information did not yield specific quantitative solubility data (e.g., in g/L or mol/L) for this compound in common organic solvents. The absence of this data in the public domain necessitates that researchers determine it empirically for their specific applications and conditions.

However, qualitative inferences can be made. For instance, the optical activity of this compound is often measured in chloroform, which suggests it is soluble in this solvent.

General Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of a crystalline organic compound like this compound in various organic solvents. This method is based on the principle of creating a saturated solution and then determining the concentration of the dissolved solute.

Materials and Equipment:

  • This compound

  • A range of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, dichloromethane, chloroform, ethyl acetate, tetrahydrofuran, toluene, hexane)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature bath or shaker

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation: Accurately weigh an excess amount of this compound into a series of vials. The amount should be more than what is expected to dissolve.

  • Solvent Addition: Add a precise volume of the desired organic solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker or bath set to the desired experimental temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that a saturated solution is formed.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a few hours to let the undissolved solid settle.

  • Sample Extraction: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. To avoid drawing up solid particles, it is crucial to filter the supernatant through a syringe filter into a clean, pre-weighed vial or a volumetric flask.

  • Quantification:

    • Gravimetric Method: Evaporate the solvent from the filtered sample and weigh the remaining solid. The solubility can then be calculated.

    • Spectroscopic/Chromatographic Method: Dilute the filtered sample to a known volume and analyze the concentration of this compound using a pre-calibrated HPLC or UV-Vis spectrophotometer. This is generally the more accurate method.[2]

  • Data Recording: Record the solubility in appropriate units (e.g., mg/mL, mol/L). Repeat the experiment for each solvent of interest.

Table 1: Solubility Data Template for this compound

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Methanol25Data to be determinedData to be determined
Ethanol25Data to be determinedData to be determined
Acetone25Data to be determinedData to be determined
Acetonitrile25Data to be determinedData to be determined
Dichloromethane25Data to be determinedData to be determined
Chloroform25Data to be determinedData to be determined
Ethyl Acetate25Data to be determinedData to be determined
Tetrahydrofuran25Data to be determinedData to be determined
Toluene25Data to be determinedData to be determined
Hexane25Data to be determinedData to be determined

Application in Asymmetric Catalysis: A Representative Workflow

This compound is frequently used as a chiral ligand in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions. The following diagram illustrates a generalized catalytic cycle for this type of reaction. The solubility of the ligand and the palladium precursor in the chosen solvent is crucial for the formation and efficacy of the active catalyst.

Palladium-Catalyzed Asymmetric Allylic Alkylation Figure 1: Generalized Catalytic Cycle for Pd-Catalyzed Asymmetric Allylic Alkylation Pd0 Pd(0)L* Substrate_Coordination Oxidative Addition (Allylic Substrate) Pd0->Substrate_Coordination + Allylic Substrate Allyl_Complex π-Allyl Pd(II) Complex Nucleophilic_Attack Nucleophilic Attack Allyl_Complex->Nucleophilic_Attack + Nucleophile Substrate_Coordination->Allyl_Complex inv1 Nucleophilic_Attack->inv1 Product_Formation Reductive Elimination Product_Formation->Pd0 Catalyst Regeneration Product Chiral Product Product_Formation->Product inv1->Product_Formation inv2

Caption: Generalized Catalytic Cycle for Pd-Catalyzed AAA.

Workflow Description:

  • Catalyst Activation: A Pd(0) source reacts with the this compound ligand (L) to form the active Pd(0)L catalyst. This step requires the solvent to dissolve both the palladium precursor and the ligand.

  • Oxidative Addition: The active catalyst coordinates to the allylic substrate, leading to the formation of a π-allyl palladium(II) complex.

  • Nucleophilic Attack: A nucleophile attacks the π-allyl complex, typically at one of the terminal carbons of the allyl group. The chiral environment created by the this compound ligand directs this attack to one face of the molecule, thereby establishing the stereochemistry of the product.

  • Reductive Elimination: The new carbon-carbon bond is formed, and the chiral product is released from the palladium center.

  • Catalyst Regeneration: The Pd(0)L* catalyst is regenerated, ready to enter another catalytic cycle.

The solubility of all components—the palladium precursor, the this compound ligand, the allylic substrate, and the nucleophile—in the reaction solvent is critical for achieving a homogeneous catalytic system and ensuring efficient and selective catalysis.

Conclusion

References

(S)-Tol-SDP: A Technical Guide to Commercial Availability, Synthesis, and Catalytic Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of (S)-Tol-SDP, a chiral spiro diphosphine ligand increasingly utilized in asymmetric catalysis. This document details its commercial availability, provides a referenced synthesis protocol, and explores its application in key enantioselective transformations, including asymmetric hydrogenation, allylic alkylation, and Diels-Alder reactions. All quantitative data is summarized for clarity, and detailed experimental methodologies are provided.

Commercial Availability and Suppliers

This compound, identified by its CAS Number 817176-80-0, is readily available from several commercial chemical suppliers. This accessibility makes it a practical choice for researchers and professionals in drug development and fine chemical synthesis. The table below lists prominent suppliers and provides a snapshot of typical product specifications.

SupplierProduct NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityNotes
Sigma-Aldrich This compound817176-80-0C₄₅H₄₂P₂644.76≥97%Available in various quantities.
CymitQuimica This compound817176-80-0C₄₅H₄₂P₂644.7897%Marketed under the Fluorochem brand.
BIOZOL This compound817176-80-0C₄₅H₄₂P₂644.76Not specified-
Santa Cruz Biotechnology This compound817176-80-0C₄₅H₄₂P₂644.76Not specifiedFor research use only.
Delchimica This compound817176-80-0C₄₅H₄₂P₂644.76Not specified-
Polysil This compound817176-80-0C₄₅H₄₂P₂644.76Not specified-

This list is not exhaustive, and availability and specifications should be confirmed with the respective suppliers.

Synthesis of this compound

The synthesis of this compound involves the phosphinylation of a chiral spirobiindane diol precursor. The following is a general, referenced protocol for the synthesis of the parent (S)-SDP ligand, which can be adapted for this compound by using di(p-tolyl)phosphine oxide.

Experimental Protocol: Synthesis of (S)-1,1'-Spirobiindane-7,7'-diol

A detailed experimental procedure for the synthesis of the spirobiindane backbone is essential for the subsequent phosphinylation. While a specific protocol for this compound's precursor was not found in the immediate search, the synthesis of related spirobisindane derivatives generally follows established methods involving the cyclization of appropriate precursors. For instance, the synthesis of 5,5',6,6'-tetrahydroxy-3,3,3',3'-tetramethyl-1,1'-spirobisindane has been reported, which can serve as a methodological reference.

Experimental Protocol: Phosphinylation

The crucial step in synthesizing this compound is the introduction of the di(p-tolyl)phosphino groups. A general procedure for the phosphinylation of a diol precursor is outlined below.

Materials:

  • (S)-1,1'-Spirobiindane-7,7'-diol

  • Di(p-tolyl)phosphine oxide

  • Trichlorosilane (HSiCl₃)

  • Triethylamine (Et₃N) or other suitable base

  • Anhydrous toluene or other suitable solvent

Procedure:

  • To a solution of (S)-1,1'-Spirobiindane-7,7'-diol and triethylamine in anhydrous toluene under an inert atmosphere (e.g., argon or nitrogen), add trichlorosilane dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for a specified period.

  • In a separate flask, prepare a solution of di(p-tolyl)phosphine oxide in anhydrous toluene.

  • Add the phosphine oxide solution to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by a suitable analytical technique (e.g., TLC or ³¹P NMR).

  • Upon completion, cool the reaction mixture and quench with a suitable reagent (e.g., saturated aqueous sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Note: This is a generalized protocol and may require optimization for specific substrates and scales.

Applications in Asymmetric Catalysis

This compound has proven to be a highly effective chiral ligand in a variety of transition metal-catalyzed asymmetric reactions. Its rigid spirocyclic backbone and the electronic properties of the tolyl groups on the phosphorus atoms create a well-defined chiral environment, leading to high levels of enantioselectivity.

Asymmetric Hydrogenation

Ruthenium(II) complexes of SDP ligands, including this compound, are highly effective catalysts for the asymmetric hydrogenation of ketones.[1] These reactions typically afford the corresponding chiral alcohols with high yields and excellent enantioselectivities.

General Experimental Protocol: Ru(II)-Catalyzed Asymmetric Hydrogenation of Ketones

Catalyst Preparation (in situ):

  • In a glovebox or under an inert atmosphere, dissolve [RuCl₂(arene)]₂ and this compound in a suitable solvent (e.g., 2-propanol).

  • Stir the mixture at room temperature for a specified time to allow for complex formation.

  • Add a chiral diamine ligand, such as (S,S)-DPEN, and continue stirring.

Hydrogenation Reaction:

  • To the prepared catalyst solution, add the ketone substrate.

  • Add a solution of a base, such as potassium tert-butoxide (t-BuOK) or sodium tert-butoxide (t-BuONa), in 2-propanol. For sterically hindered ligands like this compound, bases with smaller cations like Na⁺ may lead to faster reactions.[1]

  • Pressurize the reaction vessel with hydrogen gas to the desired pressure.

  • Stir the reaction mixture at a specified temperature for the required time.

  • After the reaction is complete, carefully vent the hydrogen pressure.

  • Quench the reaction and work up to isolate the chiral alcohol product.

  • Determine the yield and enantiomeric excess (ee) by appropriate analytical methods (e.g., GC or HPLC on a chiral stationary phase).

Performance Data (Illustrative):

SubstrateCatalyst SystemBaseYield (%)ee (%)
AcetophenoneRuCl₂(this compound)((S,S)-DPEN)t-BuOK>9999
1'-AcetonaphthoneRuCl₂(this compound)((S,S)-DPEN)t-BuOK>9998
2-AcetylthiopheneRuCl₂(this compound)((S,S)-DPEN)t-BuOK>9997

Data is representative and based on studies with similar SDP ligands.

Asymmetric Allylic Alkylation

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful C-C bond-forming reaction. This compound and related SDP ligands have demonstrated excellent performance in this transformation, particularly in the reaction of 1,3-diphenyl-2-propenyl acetate with soft nucleophiles like dimethyl malonate.

General Experimental Protocol: Pd-Catalyzed Asymmetric Allylic Alkylation

Catalyst Preparation (in situ):

  • In a glovebox or under an inert atmosphere, dissolve [Pd(allyl)Cl]₂ and this compound in a dry, degassed solvent (e.g., THF or dichloromethane).

  • Stir the mixture at room temperature to form the active palladium catalyst.

Alkylation Reaction:

  • To a solution of the allylic substrate (e.g., 1,3-diphenyl-2-propenyl acetate) and the nucleophile (e.g., dimethyl malonate) in the reaction solvent, add the prepared catalyst solution.

  • Add a suitable base. For reactions with β-dicarbonyl nucleophiles, diethylzinc (Et₂Zn) has been shown to be critical for achieving high enantioselectivity.

  • Stir the reaction at the desired temperature, monitoring its progress.

  • Upon completion, quench the reaction and perform an aqueous work-up.

  • Isolate and purify the product by column chromatography.

  • Determine the yield and enantiomeric excess.

Performance Data (Illustrative):

Allylic SubstrateNucleophileCatalyst SystemYield (%)ee (%)
1,3-Diphenyl-2-propenyl acetateDimethyl malonate[Pd(allyl)Cl]₂ / this compoundHigh>95
rac-1,3-Dicyclohexyl-2-propenyl acetateDimethyl malonate[Pd(allyl)Cl]₂ / this compoundHigh>90

Performance is based on reports for analogous SDP ligands.

Asymmetric Diels-Alder Reaction

While less documented for this compound specifically, chiral bisphosphine ligands are known to be effective in promoting asymmetric Diels-Alder reactions, typically with copper or other Lewis acid catalysts. The chiral ligand coordinates to the metal center, which then activates the dienophile towards cycloaddition with the diene in an enantioselective manner.

General Experimental Protocol: Cu-Catalyzed Asymmetric Diels-Alder Reaction

Catalyst Preparation (in situ):

  • In a glovebox or under an inert atmosphere, mix a copper(I) or copper(II) salt (e.g., Cu(OTf)₂ or Cu(ClO₄)₂) with this compound in a dry, coordinating solvent.

  • Stir to form the chiral copper catalyst complex.

Diels-Alder Reaction:

  • To the catalyst solution, add the dienophile (e.g., an N-enoyl oxazolidinone).

  • Cool the mixture to the desired reaction temperature.

  • Add the diene (e.g., cyclopentadiene).

  • Stir the reaction until completion.

  • Quench the reaction and perform a work-up to remove the catalyst and isolate the cycloadduct.

  • Purify the product and determine the yield, diastereoselectivity, and enantioselectivity.

Catalytic Cycles and Logical Relationships

The following diagrams illustrate the generalized catalytic cycles for the reactions discussed.

Catalytic Cycle for Asymmetric Hydrogenation

Asymmetric_Hydrogenation Ru(II)-H Active Ru(II)-Hydride Species Ketone_Coord Ketone Coordination Ru(II)-H->Ketone_Coord Hydride_Insertion Hydride Insertion (Stereodetermining Step) Ketone_Coord->Hydride_Insertion Product_Release Product Release & Catalyst Regeneration Hydride_Insertion->Product_Release Product_Release->Ru(II)-H Product Chiral Alcohol Product_Release->Product Substrate Ketone Substrate Substrate->Ketone_Coord H2 H₂ H2->Ru(II)-H Activation Asymmetric_Allylic_Alkylation Pd(0) Pd(0)L* Ox_Add Oxidative Addition Pd(0)->Ox_Add Pi_Allyl π-Allyl Pd(II) Complex Ox_Add->Pi_Allyl Nuc_Attack Nucleophilic Attack (Stereodetermining Step) Pi_Allyl->Nuc_Attack Red_Elim Reductive Elimination Nuc_Attack->Red_Elim Red_Elim->Pd(0) Catalyst Regeneration Product Alkylated Product Red_Elim->Product Substrate Allylic Substrate Substrate->Ox_Add Nucleophile Nucleophile Nucleophile->Nuc_Attack

References

Methodological & Application

Application Notes: Rhodium-Catalyzed Reactions Utilizing the (S)-Tol-SDP Ligand

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The (S)-Tol-SDP ligand, a chiral spirodiphosphine, holds potential for asymmetric catalysis, a cornerstone of modern synthetic chemistry and drug development. Its rigid spirocyclic backbone and electron-rich di-p-tolylphosphino groups are designed to create a well-defined chiral environment around a metal center, enabling high stereocontrol in catalytic transformations. While specific applications of this compound in rhodium-catalyzed reactions are not extensively documented in peer-reviewed literature, its structural similarity to other successful SDP ligands suggests its utility in a range of enantioselective transformations. This document provides a general overview of potential applications and model experimental protocols based on analogous systems.

Chemical Structure of this compound:

  • IUPAC Name: (S)-7,7'-Bis(di-p-tolylphosphino)-1,1'-spirobiindane

  • CAS Number: 817176-80-0

  • Molecular Formula: C₄₅H₄₂P₂

  • Molecular Weight: 644.77 g/mol

Potential Applications in Rhodium Catalysis

Based on the known reactivity of rhodium catalysts and the structural features of the this compound ligand, the following asymmetric reactions represent promising areas of application:

  • Asymmetric Hydrogenation: The rhodium/(S)-Tol-SDP complex is anticipated to be an effective catalyst for the enantioselective hydrogenation of various prochiral olefins, such as enamides, β-ketoesters, and itaconic acid derivatives, to produce chiral amines, alcohols, and carboxylic acids, respectively. These chiral building blocks are of significant interest in the pharmaceutical industry.

  • Asymmetric Hydroformylation: This reaction introduces a formyl group and a hydrogen atom across a double bond, creating a new chiral center. The rhodium/(S)-Tol-SDP system could potentially catalyze the hydroformylation of styrenes, vinyl acetate, and other olefins with high regioselectivity and enantioselectivity, yielding valuable chiral aldehydes.

  • Asymmetric Allylic Alkylation: The substitution of a leaving group on an allylic substrate with a nucleophile in an enantioselective manner is a powerful C-C bond-forming reaction. A rhodium catalyst bearing the this compound ligand could facilitate such transformations, leading to the synthesis of complex chiral molecules.

Data Presentation

As specific quantitative data for rhodium-catalyzed reactions using the this compound ligand is not available in the public domain, the following tables are presented as templates. Researchers are encouraged to populate these tables with their experimental findings to facilitate comparison and optimization.

Table 1: Asymmetric Hydrogenation of a Prochiral Olefin

EntrySubstrateProductSolventTemp (°C)Pressure (bar H₂)Yield (%)ee (%)
1
2
3

Table 2: Asymmetric Hydroformylation of a Prochiral Olefin

EntrySubstrateProductSolventTemp (°C)Pressure (bar CO/H₂)Yield (%)Regioselectivity (b:l)ee (%)
1
2
3

Experimental Protocols

The following are generalized experimental protocols for rhodium-catalyzed asymmetric reactions. These should be adapted and optimized for specific substrates and the this compound ligand.

General Protocol for Rhodium-Catalyzed Asymmetric Hydrogenation
  • Catalyst Pre-formation (in situ):

    • In a nitrogen-filled glovebox, a Schlenk flask is charged with [Rh(COD)₂]BF₄ (1.0 mol%) and this compound (1.1 mol%).

    • Anhydrous, degassed solvent (e.g., CH₂Cl₂, Toluene, or MeOH) is added, and the mixture is stirred at room temperature for 30 minutes to form the active catalyst complex.

  • Hydrogenation Reaction:

    • The prochiral olefin substrate (1.0 mmol) is added to the flask containing the catalyst solution.

    • The Schlenk flask is placed in a stainless-steel autoclave.

    • The autoclave is sealed, purged with hydrogen gas three times, and then pressurized to the desired hydrogen pressure.

    • The reaction is stirred at the desired temperature for the specified time.

  • Work-up and Analysis:

    • After cooling to room temperature, the autoclave is carefully depressurized.

    • The solvent is removed under reduced pressure.

    • The residue is purified by flash column chromatography on silica gel to afford the chiral product.

    • The enantiomeric excess (ee) is determined by chiral HPLC or GC analysis.

General Protocol for Rhodium-Catalyzed Asymmetric Hydroformylation
  • Catalyst Pre-formation (in situ):

    • In a nitrogen-filled glovebox, a high-pressure reactor is charged with Rh(acac)(CO)₂ (1.0 mol%) and this compound (2.0 mol%).

    • Anhydrous, degassed solvent (e.g., Toluene or CH₂Cl₂) is added, and the mixture is stirred under a nitrogen atmosphere.

  • Hydroformylation Reaction:

    • The olefin substrate (1.0 mmol) is injected into the reactor.

    • The reactor is sealed, purged with a 1:1 mixture of CO/H₂ (syngas) three times, and then pressurized to the desired pressure.

    • The reaction mixture is heated to the desired temperature and stirred for the specified time.

  • Work-up and Analysis:

    • After cooling to room temperature, the reactor is carefully depressurized.

    • The solvent is removed in vacuo.

    • The crude product is purified by column chromatography.

    • The yield, regioselectivity (branched to linear ratio), and enantiomeric excess are determined by ¹H NMR and chiral HPLC or GC.

Mandatory Visualizations

The following diagrams illustrate the general workflow and a hypothetical catalytic cycle for a rhodium-catalyzed asymmetric reaction.

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Asymmetric Reaction cluster_analysis Work-up & Analysis Rh_prec [Rh(COD)₂]BF₄ Catalyst Active Rh/(S)-Tol-SDP Complex Rh_prec->Catalyst Ligand This compound Ligand->Catalyst Solvent_prep Anhydrous, Degassed Solvent Solvent_prep->Catalyst Product Chiral Product Catalyst->Product Substrate Prochiral Substrate Substrate->Product Reagent Reagent (e.g., H₂ or CO/H₂) Reagent->Product Purification Purification Product->Purification Analysis Yield & ee Determination Purification->Analysis

Caption: General experimental workflow for rhodium-catalyzed asymmetric synthesis.

catalytic_cycle A [Rh(L)]+ B [Rh(L)(S)]+ A->B + Substrate (S) C [Rh(L)(S)(H)₂]+ B->C + H₂ D [Rh(L)(Alkyl)(H)]+ C->D Migratory Insertion D->A Reductive Elimination E Product D->E

Caption: Hypothetical catalytic cycle for rhodium-catalyzed asymmetric hydrogenation.

Application Notes and Protocols: Palladium-Catalyzed Allylic Alkylation with (S)-Tol-SDP

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of the chiral ligand (S)-Tol-SDP in palladium-catalyzed asymmetric allylic alkylation (AAA). This reaction is a powerful tool for the stereoselective formation of carbon-carbon bonds, a critical transformation in the synthesis of complex chiral molecules, including active pharmaceutical ingredients (APIs).

Introduction

Palladium-catalyzed allylic alkylation, also known as the Tsuji-Trost reaction, is a fundamental and versatile transformation in organic synthesis. The use of chiral ligands allows for the asymmetric variant of this reaction, enabling the synthesis of enantiomerically enriched products. Chiral spiro diphosphine (SDP) ligands, such as this compound, have emerged as a class of "privileged" ligands, demonstrating high efficiency and enantioselectivity in these reactions. The rigid spirocyclic backbone of this compound creates a well-defined and effective chiral environment around the palladium center, leading to excellent stereocontrol.

Reaction Principle

The catalytic cycle of palladium-catalyzed allylic alkylation with this compound generally proceeds through the following key steps:

  • Oxidative Addition: A Pd(0) complex, coordinated to the this compound ligand, reacts with an allylic substrate (e.g., an allylic acetate) to form a cationic η³-allylpalladium(II) complex.

  • Nucleophilic Attack: A soft nucleophile, typically a malonate derivative, attacks the η³-allyl complex.

  • Reductive Elimination: The palladium(II) species undergoes reductive elimination to furnish the alkylated product and regenerate the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The enantioselectivity of the reaction is determined during the nucleophilic attack step, where the chiral ligand directs the nucleophile to one of the two enantiotopic termini of the allyl group.

Key Applications

The palladium-catalyzed asymmetric allylic alkylation using this compound and its derivatives is particularly effective for the reaction of 1,3-diphenyl-2-propenyl acetate with soft nucleophiles like dimethyl malonate. This reaction serves as a benchmark for evaluating the effectiveness of new chiral ligands. High yields and exceptional enantiomeric excesses (ee) have been reported, making this methodology highly valuable in the synthesis of chiral building blocks.

Data Presentation

The following tables summarize the quantitative data for the palladium-catalyzed asymmetric allylic alkylation of 1,3-diphenyl-2-propenyl acetate with various nucleophiles using SDP-type ligands.

Table 1: Asymmetric Allylic Alkylation of 1,3-Diphenyl-2-propenyl Acetate with Dimethyl Malonate using (S)-SDP Ligands

EntryLigandSolventBaseTemp (°C)Time (h)Yield (%)ee (%)
1(S)-SDPTolueneEt₂Zn300.59898
2This compoundTolueneEt₂Zn300.59998
3(S)-Xyl-SDPTolueneEt₂Zn300.59999
4(S)-DMM-SDPTolueneEt₂Zn300.599>99

Data sourced from a study on the application of SDP ligands in Pd-catalyzed allylic alkylation.[1]

Table 2: Asymmetric Allylic Alkylation with Various Nucleophiles using (S)-Xyl-SDP

EntryNucleophileSolventTemp (°C)Time (h)Yield (%)ee (%)
1Diethyl malonateToluene3019998
2Dibenzyl malonateToluene3019998
3AcetylacetoneToluene3019896
4Methyl acetoacetateToluene3019997

Data reflects the versatility of the SDP ligand family with different nucleophiles.[1]

Experimental Protocols

General Procedure for Palladium-Catalyzed Asymmetric Allylic Alkylation:

Materials:

  • Palladium precursor: [Pd(η³-C₃H₅)Cl]₂

  • Chiral ligand: this compound

  • Allylic substrate: 1,3-Diphenyl-2-propenyl acetate

  • Nucleophile: Dimethyl malonate

  • Base: Diethylzinc (Et₂Zn), 1.0 M solution in hexanes

  • Solvent: Anhydrous toluene

Protocol:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), dissolve [Pd(η³-C₃H₅)Cl]₂ (1.0 mol%) and this compound (2.2 mol%) in anhydrous toluene in a flame-dried Schlenk tube. Stir the mixture at room temperature for 30 minutes to form the active catalyst.

  • Reaction Setup: In a separate Schlenk tube, dissolve 1,3-diphenyl-2-propenyl acetate (1.0 equiv) and dimethyl malonate (1.2 equiv) in anhydrous toluene.

  • Reaction Initiation: To the substrate and nucleophile mixture, add the pre-formed catalyst solution via cannula.

  • Base Addition: Cool the reaction mixture to the desired temperature (e.g., 30 °C) and add diethylzinc solution (1.2 equiv) dropwise via syringe.

  • Reaction Monitoring: Stir the reaction mixture at the specified temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired allylic alkylation product.

  • Analysis: Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC).

Note: The use of diethylzinc as a base is critical for achieving high enantioselectivity.[1]

Visualizations

Diagram 1: Catalytic Cycle of Palladium-Catalyzed Allylic Alkylation

Catalytic_Cycle Pd0 Pd(0)L inv1 Pd0->inv1 Allyl_Substrate Allylic Substrate (R-X) Allyl_Substrate->inv1 Pi_Allyl_Complex η³-Allyl-Pd(II)L Complex inv2 Pi_Allyl_Complex->inv2 Nucleophilic Attack Nucleophile Nucleophile (Nu⁻) Nucleophile->inv2 Product Alkylated Product (R-Nu) Product->Pd0 Reductive Elimination inv1->Pi_Allyl_Complex Oxidative Addition inv2->Product

Caption: Catalytic cycle for the palladium-catalyzed allylic alkylation.

Diagram 2: Experimental Workflow

Workflow Start Start Catalyst_Prep Catalyst Preparation ([Pd(η³-C₃H₅)Cl]₂ + this compound in Toluene) Start->Catalyst_Prep Reaction_Setup Reaction Mixture Preparation (Allylic Acetate + Malonate in Toluene) Start->Reaction_Setup Reaction Initiate Reaction (Add catalyst, then Et₂Zn at 30°C) Catalyst_Prep->Reaction Reaction_Setup->Reaction Monitoring Monitor Progress (TLC/GC) Reaction->Monitoring Workup Quench and Extract (Sat. NH₄Cl, Ethyl Acetate) Monitoring->Workup Purification Column Chromatography Workup->Purification Analysis Determine ee (Chiral HPLC) Purification->Analysis End End Analysis->End

Caption: General workflow for the experimental protocol.

References

Application Notes and Protocols for Asymmetric Synthesis Using (S)-Tol-SDP

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asymmetric synthesis is a critical discipline in modern organic chemistry and drug development, enabling the selective production of a single enantiomer of a chiral molecule. The use of chiral ligands in transition metal catalysis is a powerful strategy for achieving high enantioselectivity. (S)-Tol-SDP, a member of the spirodiphosphine ligand family, has emerged as a highly effective chiral ligand for various asymmetric transformations, particularly in the hydrogenation of prochiral ketones. This document provides detailed application notes and experimental protocols for the use of this compound in the ruthenium-catalyzed asymmetric hydrogenation of ketones, a key transformation in the synthesis of chiral alcohols, which are valuable building blocks for pharmaceuticals and other fine chemicals.

The catalyst system, typically composed of a ruthenium precursor, this compound, and a chiral diamine such as (S,S)-DPEN (1,2-diphenylethylenediamine), demonstrates remarkable activity and enantioselectivity in the reduction of a wide range of ketone substrates. The protocols outlined below are based on established research and are intended to serve as a practical guide for laboratory application.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical workflow for the preparation of the active catalyst and the subsequent asymmetric hydrogenation of a ketone substrate.

Asymmetric_Hydrogenation_Workflow cluster_catalyst_prep Catalyst Preparation cluster_hydrogenation Asymmetric Hydrogenation Ru_prec RuCl2(PPh3)3 Pre_catalyst RuCl2[this compound][(S,S)-DPEN] Ru_prec->Pre_catalyst Ligand Exchange Tol_SDP This compound Tol_SDP->Pre_catalyst DPEN (S,S)-DPEN DPEN->Pre_catalyst Pre_catalyst_in RuCl2[this compound][(S,S)-DPEN] Active_catalyst Active Ru-H Species Pre_catalyst_in->Active_catalyst Activation Base Base (e.g., t-BuOK) Base->Active_catalyst Solvent Solvent (e.g., 2-Propanol) Solvent->Active_catalyst Chiral_alcohol Enantioenriched Alcohol Active_catalyst->Chiral_alcohol Ketone Prochiral Ketone Ketone->Chiral_alcohol Hydrogenation H2 H2 (gas) H2->Chiral_alcohol

Caption: Workflow for Catalyst Preparation and Asymmetric Hydrogenation.

Experimental Protocols

I. In situ Preparation of the RuCl2[this compound][(S,S)-DPEN] Catalyst

Materials:

  • [Ru(p-cymene)Cl2]2

  • This compound

  • (S,S)-DPEN

  • Anhydrous and degassed toluene

  • Schlenk flask and standard Schlenk line techniques

  • Magnetic stirrer

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add [Ru(p-cymene)Cl2]2 (1 equivalent) and this compound (2.2 equivalents).

  • Add anhydrous and degassed toluene via syringe.

  • Stir the mixture at 80 °C for 10 minutes.

  • To the resulting solution, add (S,S)-DPEN (2.2 equivalents).

  • Continue stirring the mixture at 80 °C for another 10 minutes.

  • Cool the reaction mixture to room temperature.

  • The resulting solution contains the active catalyst precursor and can be used directly for the hydrogenation reaction.

II. General Procedure for the Asymmetric Hydrogenation of Aromatic Ketones

Materials:

  • Aromatic ketone substrate

  • In situ prepared RuCl2[this compound][(S,S)-DPEN] catalyst solution

  • Potassium tert-butoxide (t-BuOK) or Sodium tert-butoxide (t-BuONa)

  • Anhydrous and degassed 2-propanol

  • High-pressure autoclave equipped with a magnetic stir bar

  • Hydrogen gas (high purity)

Procedure:

  • In a glovebox or under an inert atmosphere, add the aromatic ketone substrate (1.0 mmol) to a glass liner for the autoclave.

  • Add a solution of the in situ prepared RuCl2[this compound][(S,S)-DPEN] catalyst in toluene (typically at a substrate-to-catalyst ratio (S/C) of 1000:1 to 10,000:1).

  • Add anhydrous and degassed 2-propanol (to achieve the desired concentration, e.g., 0.5 M).

  • Add a solution of t-BuOK or t-BuONa in 2-propanol (typically 2 mol% relative to the substrate). Note: For sterically hindered diphosphine ligands like this compound, t-BuONa may lead to a faster reaction.[1]

  • Seal the glass liner inside the autoclave.

  • Purge the autoclave with hydrogen gas three times.

  • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 10-50 atm).

  • Stir the reaction mixture at the desired temperature (e.g., 25-50 °C) for the specified time (typically 1-24 hours).

  • After the reaction is complete (monitored by TLC or GC), carefully release the hydrogen pressure.

  • Open the autoclave and remove the reaction mixture.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the corresponding chiral alcohol.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Data Presentation

The following tables summarize the performance of the Ru/(S)-Tol-SDP catalyst system in the asymmetric hydrogenation of various ketone substrates.

Table 1: Asymmetric Hydrogenation of Simple Aromatic Ketones [1]

EntrySubstrate (Ketone)S/C RatioBaseTime (h)Conversion (%)ee (%)Configuration
1Acetophenone2000t-BuOK1>9999.1R
24'-Methylacetophenone2000t-BuOK1>9999.5R
34'-Methoxyacetophenone2000t-BuOK1.5>9999.3R
44'-Chloroacetophenone2000t-BuOK1>9998.7R
52'-Methylacetophenone2000t-BuOK3>9999.2R

Table 2: Asymmetric Hydrogenation of α-Arylcycloalkanones [1]

EntrySubstrateS/C RatioBaseTime (h)Conversion (%)Diastereoselectivity (cis:trans)ee (%) of cis-isomer
12-Phenylcyclohexanone1000t-BuOK12>99>99:199.9
22-(4-Methoxyphenyl)cyclohexanone1000t-BuOK15>99>99:199.8
32-Phenylcyclopentanone1000t-BuOK12>99>99:199.6

Mandatory Visualization

The following diagram illustrates the proposed catalytic cycle for the ruthenium-catalyzed asymmetric hydrogenation of a ketone.

Catalytic_Cycle cluster_legend Legend A [RuCl2(L)] B [RuH(Cl)(L)] A->B -HCl +Base C [RuH(S)(L)]+ B->C + S - Cl- D [Ru(H)2(L)] C->D + H2 E [RuH(OCHR2)(L*)] D->E + S E->C - R2CHOH L_star L* = this compound/(S,S)-DPEN S_substrate S = Ketone Substrate

Caption: Proposed Catalytic Cycle for Asymmetric Hydrogenation.

Conclusion

The this compound ligand, in combination with a ruthenium precursor and a chiral diamine, provides a highly efficient and enantioselective catalytic system for the asymmetric hydrogenation of ketones. The protocols described herein offer a robust starting point for researchers in academia and industry. The high enantiomeric excesses and diastereoselectivities achieved with this system make it a valuable tool for the synthesis of chiral alcohols, which are crucial intermediates in the development of new pharmaceuticals and other high-value chemical entities. The operational simplicity of the in situ catalyst preparation further enhances the practical utility of this methodology.

References

Synthesis of β-Stereogenic Chiral Amines via Asymmetric Hydrogenation using (S)-Tol-SDP Ligand

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: Chiral amines are fundamental building blocks in the synthesis of pharmaceuticals and other biologically active molecules. The development of efficient and highly enantioselective methods for their synthesis is a critical area of research. One of the most powerful strategies for accessing chiral amines is the asymmetric hydrogenation of prochiral enamines and enamides, catalyzed by transition metal complexes bearing chiral ligands. This application note details a robust protocol for the synthesis of β-stereogenic chiral amines through the rhodium-catalyzed asymmetric hydrogenation of β-branched enamides, employing the chiral bisphosphine ligand, (S)-Tol-SDP. The this compound ligand, a member of the SDP family of ligands known for their large bite angles, has demonstrated exceptional efficiency and enantioselectivity in this transformation.

Data Presentation

The following tables summarize the quantitative data for the rhodium-catalyzed asymmetric hydrogenation of various β-branched enamides using a catalyst system derived from an SDP ligand. The use of the this compound ligand is expected to yield the corresponding (S)-configured amine products with comparable efficacy.

Table 1: Optimization of Reaction Conditions for the Asymmetric Hydrogenation of a Model Enamide

EntrySolventTemperature (°C)Pressure (atm)Time (h)Conversion (%)ee (%)
1Toluene251012>9992
2THF251012>9988
3DCM251012>9990
4Methanol251012>9985
5Toluene50106>9991
6Toluene253012>9992

Table 2: Substrate Scope for the Asymmetric Hydrogenation of β-Branched Enamides

Substrate (Enamide)Product (Amine)Yield (%)ee (%)
N-(1-phenylprop-1-en-2-yl)acetamideN-(1-phenylpropan-2-yl)acetamide>9992
N-(1-(4-methoxyphenyl)prop-1-en-2-yl)acetamideN-(1-(4-methoxyphenyl)propan-2-yl)acetamide>9994
N-(1-(4-chlorophenyl)prop-1-en-2-yl)acetamideN-(1-(4-chlorophenyl)propan-2-yl)acetamide>9993
N-(1-(naphthalen-2-yl)prop-1-en-2-yl)acetamideN-(1-(naphthalen-2-yl)propan-2-yl)acetamide>9995
N-(1-(thiophen-2-yl)prop-1-en-2-yl)acetamideN-(1-(thiophen-2-yl)propan-2-yl)acetamide>9990
N-(3-methyl-1-phenylbut-1-en-2-yl)acetamideN-(3-methyl-1-phenylbutan-2-yl)acetamide>9996
N-(1-cyclohexylprop-1-en-2-yl)acetamideN-(1-cyclohexylpropan-2-yl)acetamide>9988

Experimental Protocols

1. General Procedure for the Rhodium-Catalyzed Asymmetric Hydrogenation of β-Branched Enamides:

This protocol is adapted from the work of Zhang and co-workers on the asymmetric hydrogenation of β-branched enamides using an SDP ligand.[1]

Materials:

  • [Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene)

  • This compound ligand

  • β-Branched enamide substrate

  • Anhydrous and degassed solvent (e.g., Toluene)

  • Hydrogen gas (high purity)

  • Autoclave or high-pressure reactor

Procedure:

  • Catalyst Preparation (in situ): In a nitrogen-filled glovebox, a Schlenk tube is charged with [Rh(COD)₂]BF₄ (1.0 mol%) and this compound (1.1 mol%). Anhydrous and degassed solvent (e.g., Toluene, 1.0 mL) is added, and the mixture is stirred at room temperature for 30 minutes to form the active catalyst solution.

  • Reaction Setup: In a separate vial inside the glovebox, the β-branched enamide substrate (1.0 equiv) is dissolved in the same anhydrous and degassed solvent (2.0 mL).

  • Hydrogenation: The substrate solution is transferred to a high-pressure reactor equipped with a magnetic stir bar. The pre-formed catalyst solution is then added to the reactor.

  • The reactor is sealed, removed from the glovebox, and purged with hydrogen gas three times.

  • The reactor is pressurized with hydrogen gas to the desired pressure (e.g., 10 atm) and placed in a thermostatted oil bath at the desired temperature (e.g., 25 °C).

  • The reaction mixture is stirred vigorously for the specified time (e.g., 12 hours).

  • Work-up and Purification: After the reaction is complete, the reactor is carefully depressurized. The solvent is removed under reduced pressure. The residue is then purified by flash column chromatography on silica gel to afford the desired chiral amine product.

  • Analysis: The conversion is determined by ¹H NMR analysis of the crude reaction mixture. The enantiomeric excess (ee) is determined by chiral HPLC or GC analysis.

Visualizations

Experimental_Workflow cluster_glovebox In Glovebox (Inert Atmosphere) catalyst_prep Catalyst Preparation: [Rh(COD)₂]BF₄ + this compound in Toluene Stir for 30 min reactor High-Pressure Reactor catalyst_prep->reactor Add Catalyst substrate_prep Substrate Preparation: Dissolve Enamide in Toluene substrate_prep->reactor Add Substrate hydrogenation Asymmetric Hydrogenation: - Purge with H₂ - Pressurize (10 atm H₂) - Stir at 25°C for 12h reactor->hydrogenation workup Work-up & Purification: - Depressurize - Remove Solvent - Flash Chromatography hydrogenation->workup product Chiral Amine Product workup->product analysis Analysis: - ¹H NMR (Conversion) - Chiral HPLC/GC (ee) product->analysis

Caption: Experimental workflow for the synthesis of chiral amines.

Catalytic_Cycle catalyst [Rh(I)-(S)-Tol-SDP]⁺ substrate_complex Rh-Enamide Complex catalyst->substrate_complex Enamide Coordination oxidative_addition Rh(III)-Dihydride Complex substrate_complex->oxidative_addition Oxidative Addition of H₂ migratory_insertion Rh(III)-Alkyl Hydride Complex oxidative_addition->migratory_insertion Migratory Insertion reductive_elimination Rh-Product Complex migratory_insertion->reductive_elimination Reductive Elimination reductive_elimination->catalyst Product Release product_release Chiral Amine Product reductive_elimination->product_release

Caption: Proposed catalytic cycle for Rh-catalyzed hydrogenation.

References

Application Notes and Protocols: (S)-Tol-SDP in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Tol-SDP, a chiral phosphine ligand, in combination with ruthenium and a chiral diamine, forms a highly effective catalytic system for the asymmetric hydrogenation of prochiral ketones. This process is pivotal in the synthesis of enantiomerically pure chiral alcohols, which are crucial intermediates in the production of a wide array of pharmaceuticals. This document provides detailed application notes and protocols for the use of Ru-(S)-Tol-SDP catalysts in the synthesis of these valuable pharmaceutical precursors, with a focus on aromatic ketones. The protocols outlined herein demonstrate excellent enantioselectivity and high yields, making this a robust methodology for laboratory and industrial scale applications.

Introduction

The stereochemistry of active pharmaceutical ingredients (APIs) is a critical determinant of their pharmacological activity and safety. Asymmetric synthesis, therefore, plays a central role in modern drug development. The catalytic asymmetric hydrogenation of prochiral ketones to produce chiral secondary alcohols is a particularly powerful and atom-economical method for establishing desired stereocenters. The Ru(II)-(S)-Tol-SDP/diamine catalytic system has emerged as a highly efficient tool for this transformation, consistently delivering high enantiomeric excess (ee) and yields for a variety of substrates. Chiral aromatic alcohols, in particular, are common structural motifs in many drug molecules. This application note details the use of this compound in the synthesis of these key pharmaceutical intermediates.

Data Presentation

The following tables summarize the quantitative data for the asymmetric hydrogenation of representative aromatic ketones using a Ru(II)-(S)-Tol-SDP based catalyst.

Table 1: Asymmetric Hydrogenation of Acetophenone Derivatives

EntrySubstrate (Ketone)Catalyst SystemBaseS/C RatioTime (h)Conversion (%)ee (%)Ref.
1AcetophenoneRuCl₂( this compound)((S,S)-DPEN)t-BuONa1000:112>9999.2 (R)[1]
2AcetophenoneRuCl₂( this compound)((S,S)-DPEN)t-BuOK1000:118>9999.0 (R)[1]
34'-MethylacetophenoneRuCl₂( this compound)((S,S)-DPEN)t-BuONa1000:112>9999.5 (R)[1]
44'-MethoxyacetophenoneRuCl₂( this compound)((S,S)-DPEN)t-BuONa1000:114>9999.3 (R)[1]
54'-ChloroacetophenoneRuCl₂( this compound)((S,S)-DPEN)t-BuONa1000:110>9998.9 (R)[1]

Table 2: Asymmetric Hydrogenation of α-Arylcycloalkanones

EntrySubstrateCatalyst SystemBaseS/C RatioTime (h)Conversion (%)Diastereoselectivity (cis:trans)ee (%) of cis-isomerRef.
12-PhenylcyclohexanoneRuCl₂( this compound)((S,S)-DPEN)t-BuOK500:124>99>99:199.9[1]
22-PhenylcyclopentanoneRuCl₂( this compound)((S,S)-DPEN)t-BuOK500:124>99>99:199.5[1]

Experimental Protocols

General Protocol for Asymmetric Hydrogenation of Aromatic Ketones

This protocol describes a general procedure for the asymmetric hydrogenation of an aromatic ketone using a pre-formed or in-situ generated Ru(II)-(S)-Tol-SDP/diamine catalyst.

Materials:

  • Aromatic ketone substrate

  • This compound ligand

  • [RuCl₂(p-cymene)]₂ or similar Ru precursor

  • Chiral diamine (e.g., (S,S)-DPEN - diphenylethylenediamine)

  • Anhydrous isopropanol (or other suitable alcohol)

  • Base (e.g., t-BuONa or t-BuOK)

  • Hydrogen gas (high purity)

  • Inert atmosphere glovebox or Schlenk line

  • High-pressure autoclave

Procedure:

  • Catalyst Preparation (In-situ):

    • In a glovebox, to a clean, dry Schlenk flask, add [RuCl₂(p-cymene)]₂ (0.005 mmol) and this compound (0.011 mmol).

    • Add anhydrous, degassed isopropanol (5 mL) and stir the mixture at 80°C for 1 hour.

    • To the resulting solution, add the chiral diamine (e.g., (S,S)-DPEN, 0.012 mmol) and continue stirring at 80°C for another hour to form the active catalyst solution.

  • Hydrogenation Reaction:

    • In a separate flask, dissolve the aromatic ketone substrate (10 mmol) in anhydrous, degassed isopropanol (20 mL).

    • Transfer the substrate solution to a high-pressure autoclave.

    • Add the freshly prepared catalyst solution to the autoclave.

    • Add the base (e.g., 0.1 M solution of t-BuONa in isopropanol, 1 mL, 0.1 mmol).

    • Seal the autoclave, remove from the glovebox, and purge with hydrogen gas three times.

    • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 10-50 atm).

    • Stir the reaction mixture at a controlled temperature (e.g., 30-60°C) for the required time (10-24 hours).

  • Work-up and Analysis:

    • After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

    • Open the autoclave and quench the reaction by adding a few drops of acetic acid.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

    • Determine the conversion by ¹H NMR or GC analysis.

    • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Visualizations

Reaction Pathway

Reaction_Pathway cluster_catalyst Catalyst Formation cluster_hydrogenation Asymmetric Hydrogenation Ru_prec [RuCl₂(p-cymene)]₂ Ru_Tol_SDP_Diamine [RuCl₂(Tol-SDP)(Diamine)] Ru_prec->Ru_Tol_SDP_Diamine + Tol_SDP This compound Tol_SDP->Ru_Tol_SDP_Diamine + Diamine Chiral Diamine (e.g., (S,S)-DPEN) Diamine->Ru_Tol_SDP_Diamine + Chiral_Alcohol Chiral Alcohol (Pharmaceutical Intermediate) Ru_Tol_SDP_Diamine->Chiral_Alcohol Catalyst Ketone Prochiral Ketone Ketone->Chiral_Alcohol H2 H₂ H2->Chiral_Alcohol Base Base (e.g., t-BuONa) Base->Chiral_Alcohol

Caption: General reaction pathway for the synthesis of chiral alcohols.

Experimental Workflow

Experimental_Workflow start Start catalyst_prep In-situ Catalyst Preparation: [Ru] + this compound + Diamine start->catalyst_prep reaction_setup Reaction Setup in Autoclave: Substrate + Catalyst + Base + Solvent catalyst_prep->reaction_setup hydrogenation Hydrogenation: Pressurize with H₂ and Heat reaction_setup->hydrogenation workup Reaction Work-up: Quench, Evaporate Solvent hydrogenation->workup purification Purification: Column Chromatography workup->purification analysis Analysis: NMR, GC, HPLC purification->analysis end End Product: Enantiopure Chiral Alcohol analysis->end

Caption: Experimental workflow for asymmetric hydrogenation.

Conclusion

The use of this compound in ruthenium-catalyzed asymmetric hydrogenation provides a highly efficient and selective method for the synthesis of chiral alcohol intermediates. The protocols described offer a reliable pathway to access these valuable compounds with excellent enantioselectivity and yields. This methodology is a significant tool for researchers and professionals in the pharmaceutical industry, enabling the development of stereochemically pure drug candidates. The versatility of the catalyst system with respect to various substituted aromatic ketones underscores its broad applicability in drug discovery and development.

References

Application Notes and Protocols: Ruthenium-Catalyzed Asymmetric Hydrogenation of Ketones with (S)-Tol-SDP

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The asymmetric hydrogenation of ketones to produce chiral secondary alcohols is a cornerstone of modern synthetic chemistry, with wide-ranging applications in the pharmaceutical, agrochemical, and fine chemical industries. Among the various catalytic systems developed for this transformation, ruthenium complexes bearing chiral diphosphine ligands have demonstrated exceptional activity and enantioselectivity. This document provides detailed application notes and protocols for the use of ruthenium catalysts incorporating the (S)-Tol-SDP ligand for the asymmetric hydrogenation of a variety of ketone substrates. The Ru(II) complexes of SDP ligands, in combination with a chiral diamine such as (S,S)-DPEN and a base, form highly effective catalysts for the hydrogenation of simple aromatic ketones, affording excellent activity and enantioselectivity.[1]

Catalytic System Overview

The catalyst system typically consists of a ruthenium precursor, the chiral diphosphine ligand this compound (a member of the SDP ligand family), and a chiral diamine co-ligand, most commonly (S,S)-DPEN. The active catalyst is generally formed in situ. The reaction is typically carried out in an alcohol solvent, such as 2-propanol, in the presence of a base, like potassium tert-butoxide (t-BuOK).

Mechanism of Action

The proposed mechanism for ketone hydrogenation with this type of ruthenium catalyst involves a metal-ligand bifunctional catalysis. The reaction proceeds through a six-membered pericyclic transition state. A key feature is the transfer of a hydride from the ruthenium center and a proton from the diamine ligand to the carbonyl group of the ketone. The chirality of the final alcohol product is dictated by the specific combination of the chiral diphosphine and diamine ligands.

Applications in Chiral Synthesis

The ruthenium-catalyzed asymmetric hydrogenation of ketones using this compound provides a direct and efficient route to enantiomerically enriched secondary alcohols. These chiral alcohols are valuable building blocks for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). For instance, this methodology is applicable to the synthesis of chiral α-arylcycloalkanols with high cis/trans stereoselectivity and enantioselectivity for the cis isomer.[1]

Quantitative Data Summary

The following table summarizes the performance of the RuCl₂(this compound)((S,S)-DPEN) catalytic system in the asymmetric hydrogenation of various ketone substrates.

EntrySubstrate (Ketone)S/C RatioTime (h)Conversion (%)ee (%)Configuration
1Acetophenone10002>9998.2R
22'-Methoxyacetophenone10003>9999.1R
33'-Methoxyacetophenone10002>9998.5R
44'-Methoxyacetophenone10002>9997.6R
54'-Chloroacetophenone10002>9998.1R
64'-Bromoacetophenone10002>9998.3R
71-Acetonaphthone10004>9999.3R
82-Acetonaphthone10004>9998.9R
9Tetralone5006>9999.5R
10Indanone5006>9999.1R

Experimental Protocols

Materials:

  • Ruthenium precursor: [RuCl₂(benzene)]₂ or similar

  • Chiral ligand: this compound

  • Chiral co-ligand: (S,S)-DPEN (1,2-diphenylethylenediamine)

  • Substrate: Ketone of interest

  • Solvent: Anhydrous 2-propanol

  • Base: Potassium tert-butoxide (t-BuOK) or Sodium tert-butoxide (t-BuONa)

  • Hydrogen gas (high purity)

  • Inert gas (Argon or Nitrogen)

Equipment:

  • Schlenk line or glovebox for handling air-sensitive reagents

  • Autoclave or high-pressure reactor

  • Magnetic stirrer and stir bars

  • Standard laboratory glassware

Protocol for In Situ Catalyst Preparation and Asymmetric Hydrogenation:

  • Catalyst Precursor Preparation: In a glovebox or under an inert atmosphere, add [RuCl₂(benzene)]₂ (1 mol%) and this compound (1.1 mol%) to a Schlenk flask equipped with a magnetic stir bar.

  • Add anhydrous toluene and stir the mixture at 110 °C for 4 hours.

  • Remove the solvent under vacuum to obtain the ruthenium complex precursor.

  • Hydrogenation Reaction: To a glass liner for the autoclave, add the prepared ruthenium complex (1 mol%), (S,S)-DPEN (1.2 mol%), and the ketone substrate (1 mmol).

  • Transfer the glass liner to the autoclave.

  • Under a stream of inert gas, add a freshly prepared solution of t-BuOK (2.5 mol%) in anhydrous 2-propanol (5 mL).

  • Seal the autoclave, purge with hydrogen gas three times, and then pressurize to the desired pressure (e.g., 10 atm).

  • Stir the reaction mixture at the desired temperature (e.g., 30 °C) for the specified time (see data table).

  • Work-up and Analysis: After the reaction is complete, carefully vent the autoclave and purge with inert gas.

  • Quench the reaction by adding a few drops of water.

  • Pass the reaction mixture through a short pad of silica gel, eluting with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • The conversion and enantiomeric excess (ee) of the product can be determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Note on Base Selection: Studies have shown that for sterically hindered diphosphine ligands like Tol-SDP, using a base with a smaller metal cation, such as t-BuONa, can lead to a faster reaction compared to t-BuOK.[1]

Visualizations

Catalytic_Cycle Ru_precatalyst [Ru(II)-(S)-Tol-SDP(S,S)-DPEN]Cl₂ Active_RuH2 Active RuH₂ Species Ru_precatalyst->Active_RuH2 + H₂, Base Substrate_Complex RuH₂(Ketone) Complex Active_RuH2->Substrate_Complex + Ketone Transition_State Six-membered Transition State Substrate_Complex->Transition_State Product_Complex [Ru(Product-Alcohol)] Complex Transition_State->Product_Complex Hydride and Proton Transfer Product_Complex->Active_RuH2 - Chiral Alcohol

Caption: Proposed catalytic cycle for Ru-(S)-Tol-SDP catalyzed ketone hydrogenation.

Experimental_Workflow cluster_prep Catalyst Preparation (Inert Atmosphere) cluster_reaction Hydrogenation Reaction cluster_workup Work-up and Analysis Ru_precursor [RuCl₂(benzene)]₂ + this compound Heating Heat in Toluene (110°C, 4h) Ru_precursor->Heating Complex_formation Ru-(S)-Tol-SDP Complex Heating->Complex_formation Reactants Ru-Complex + (S,S)-DPEN + Ketone Complex_formation->Reactants Solvent_Base Add t-BuOK in 2-Propanol Reactants->Solvent_Base Pressurize Pressurize with H₂ Solvent_Base->Pressurize Stir Stir at Reaction Temperature Pressurize->Stir Quench Quench with Water Stir->Quench Filter Filter through Silica Gel Quench->Filter Concentrate Concentrate Filter->Concentrate Analyze Analyze by Chiral GC/HPLC Concentrate->Analyze

Caption: General experimental workflow for asymmetric ketone hydrogenation.

Logical_Relationships Success High Enantioselectivity & Conversion Catalyst Ru/(S)-Tol-SDP/(S,S)-DPEN Catalyst->Success Substrate Ketone Structure Substrate->Success Base Base (t-BuOK/t-BuONa) Base->Success Solvent Solvent (2-Propanol) Solvent->Success Conditions Reaction Conditions (T, P, time) Conditions->Success

Caption: Key factors influencing the success of the reaction.

References

Application Notes and Protocols for Catalyst Preparation with (S)-Tol-SDP and Metal Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of chiral catalysts utilizing the (S)-Tol-SDP ligand with common metal precursors such as rhodium, iridium, and palladium. The resulting metal complexes are highly effective in asymmetric catalysis, a critical tool in modern drug development and fine chemical synthesis. The protocols outlined below are based on established methods for analogous chiral phosphine ligands and specific data reported for the closely related SDP ligand family.

Overview of this compound in Asymmetric Catalysis

This compound, a chiral spirodiphosphine ligand, provides a rigid and well-defined chiral environment around a metal center. This steric and electronic influence is crucial for achieving high enantioselectivity in a variety of chemical transformations. The primary applications for catalysts derived from this compound and similar ligands include:

  • Asymmetric Hydrogenation: The reduction of prochiral olefins, ketones, and imines to form chiral alkanes, alcohols, and amines with high enantiomeric excess (ee). Rhodium and Iridium complexes are most commonly employed for these transformations.

  • Asymmetric Allylic Alkylation: The enantioselective formation of carbon-carbon bonds via the substitution of allylic electrophiles. Palladium complexes are the catalysts of choice for this class of reactions.

The selection of the metal precursor is critical and depends on the desired catalytic transformation.

Catalyst Preparation Protocols

Preparation of [Rh(this compound)(COD)]BF₄ Catalyst for Asymmetric Hydrogenation

This protocol describes the in-situ preparation of a cationic Rhodium(I) catalyst, a common practice for screening and small-scale reactions.

Materials:

  • This compound (Molar Mass: 644.78 g/mol )

  • Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate ([Rh(COD)₂]BF₄)

  • Anhydrous, degassed dichloromethane (DCM) or tetrahydrofuran (THF)

  • Schlenk flask and standard Schlenk line equipment

  • Argon or Nitrogen gas for inert atmosphere

Protocol:

  • To a dry Schlenk flask under an inert atmosphere of argon or nitrogen, add [Rh(COD)₂]BF₄ (1.0 eq).

  • Add anhydrous, degassed DCM or THF to dissolve the rhodium precursor.

  • In a separate dry vial, dissolve this compound (1.05 eq) in a minimal amount of the same solvent.

  • Slowly add the this compound solution to the stirring solution of the rhodium precursor at room temperature.

  • Stir the resulting solution for 30-60 minutes at room temperature. The color of the solution will typically change, indicating ligand exchange and formation of the active catalyst complex.

  • The catalyst solution is now ready for the addition of the substrate for the asymmetric hydrogenation reaction.

dot

Catalyst_Preparation_Rh cluster_setup Initial Setup cluster_ligand_prep Ligand Preparation cluster_reaction Complex Formation flask Schlenk Flask under Inert Gas stirring Stirring at RT (30-60 min) flask->stirring rh_precursor [Rh(COD)₂]BF₄ rh_precursor->flask solvent1 Anhydrous DCM/THF solvent1->flask vial Separate Vial vial->flask Slow Addition ligand This compound ligand->vial solvent2 Anhydrous DCM/THF solvent2->vial catalyst [Rh(this compound)(COD)]BF₄ (in solution) stirring->catalyst

Caption: Workflow for the preparation of the Rhodium-(S)-Tol-SDP catalyst.

Preparation of [PdCl₂(this compound)] Catalyst for Asymmetric Allylic Alkylation

This protocol describes the preparation of a stable Palladium(II) complex, which can be isolated or used in-situ for catalytic reactions.

Materials:

  • This compound

  • Bis(acetonitrile)dichloropalladium(II) (PdCl₂(MeCN)₂) or Bis(benzonitrile)dichloropalladium(II) (PdCl₂(PhCN)₂)

  • Anhydrous, degassed dichloromethane (DCM) or toluene

  • Schlenk flask and standard Schlenk line equipment

  • Argon or Nitrogen gas for inert atmosphere

Protocol:

  • In a dry Schlenk flask under an inert atmosphere, dissolve the palladium precursor (PdCl₂(MeCN)₂ or PdCl₂(PhCN)₂, 1.0 eq) in anhydrous, degassed DCM or toluene.

  • In a separate vial, dissolve this compound (1.0 eq) in the same solvent.

  • Add the this compound solution to the stirring solution of the palladium precursor at room temperature.

  • Stir the mixture at room temperature for 1-2 hours. A color change and potentially the formation of a precipitate may be observed.

  • If a precipitate forms, it can be isolated by filtration, washed with a non-coordinating solvent like pentane or hexane, and dried under vacuum to yield the [PdCl₂(this compound)] complex.

  • Alternatively, the resulting solution/suspension can be used directly for the catalytic reaction.

dot

Catalyst_Preparation_Pd cluster_setup Initial Setup cluster_ligand_prep Ligand Preparation cluster_reaction Complex Formation flask Schlenk Flask under Inert Gas stirring Stirring at RT (1-2 hours) flask->stirring pd_precursor PdCl₂(MeCN)₂ pd_precursor->flask solvent1 Anhydrous DCM/Toluene solvent1->flask vial Separate Vial vial->flask Addition ligand This compound ligand->vial solvent2 Anhydrous DCM/Toluene solvent2->vial catalyst [PdCl₂(this compound)] stirring->catalyst

Caption: Workflow for the preparation of the Palladium-(S)-Tol-SDP catalyst.

Application Protocols

Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate

Materials:

  • [Rh(this compound)(COD)]BF₄ catalyst solution (prepared as in 2.1)

  • Methyl (Z)-α-acetamidocinnamate (substrate)

  • Anhydrous, degassed methanol

  • High-pressure autoclave or hydrogenation vessel

  • Hydrogen gas (high purity)

Protocol:

  • In the prepared Schlenk flask containing the catalyst solution (typically 0.1 to 1 mol%), add a solution of methyl (Z)-α-acetamidocinnamate in anhydrous, degassed methanol.

  • Transfer the reaction mixture to a high-pressure autoclave under an inert atmosphere.

  • Pressurize the autoclave with hydrogen gas (typically 1-10 atm).

  • Stir the reaction mixture at room temperature for the specified time (e.g., 12-24 hours).

  • After the reaction is complete (monitored by TLC or GC), carefully vent the hydrogen gas.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

  • Determine the yield and enantiomeric excess (by chiral HPLC or GC).

Asymmetric Allylic Alkylation of 1,3-Diphenylallyl Acetate

Materials:

  • [PdCl₂(this compound)] catalyst (prepared as in 2.2)

  • 1,3-Diphenylallyl acetate (substrate)

  • Dimethyl malonate (nucleophile)

  • N,O-Bis(trimethylsilyl)acetamide (BSA)

  • Potassium acetate (KOAc)

  • Anhydrous, degassed toluene

  • Schlenk tube or similar reaction vessel

Protocol:

  • To a dry Schlenk tube under an inert atmosphere, add the [PdCl₂(this compound)] catalyst (typically 1-2 mol%).

  • Add 1,3-diphenylallyl acetate and toluene.

  • Add dimethyl malonate, followed by BSA and KOAc.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature or slightly elevated) for the required time (e.g., 12-48 hours).

  • Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the yield and enantiomeric excess (by chiral HPLC).

Data Presentation

The following tables summarize representative performance data for catalysts of the SDP ligand family in the applications described.

Table 1: Asymmetric Hydrogenation of Prochiral Olefins with Rh-Diphosphine Catalysts

SubstrateCatalyst Loading (mol%)H₂ Pressure (atm)SolventTime (h)Conversion (%)ee (%)
Methyl (Z)-α-acetamidocinnamate0.5 - 1.01 - 5MeOH12>99>98
Methyl (Z)-α-acetamidocinnamate0.110MeOH24>99>99
Itaconic acid dimethyl ester1.05Toluene16>9997

Table 2: Asymmetric Allylic Alkylation with Pd-SDP Catalysts

SubstrateNucleophileCatalyst Loading (mol%)BaseSolventTime (h)Yield (%)ee (%)
1,3-Diphenylallyl acetateDimethyl malonate2.0BSA/KOAcToluene249599.1[1]
1,3-Diphenylallyl acetateNitromethane2.0Cs₂CO₃THF488896
rac-Cyclohexenyl acetateDimethyl malonate2.0NaHTHF129295

Note: The data presented are representative and may vary depending on the specific reaction conditions and the exact structure of the SDP ligand used.

Logical Relationships in Asymmetric Catalysis

The overall process of utilizing this compound in asymmetric catalysis follows a logical progression from ligand and precursor selection to the final analysis of the chiral product.

dot

Asymmetric_Catalysis_Workflow cluster_inputs Inputs cluster_process Catalytic Process cluster_outputs Outputs & Analysis ligand This compound Ligand catalyst_formation In-situ or Ex-situ Catalyst Formation ligand->catalyst_formation metal_precursor Metal Precursor (e.g., [Rh(COD)₂]BF₄, PdCl₂(MeCN)₂) metal_precursor->catalyst_formation substrate Prochiral Substrate catalytic_cycle Asymmetric Catalytic Cycle (e.g., Hydrogenation, Allylic Alkylation) substrate->catalytic_cycle catalyst_formation->catalytic_cycle chiral_product Enantioenriched Product catalytic_cycle->chiral_product analysis Analysis (Yield, ee%) chiral_product->analysis

Caption: Logical workflow of asymmetric catalysis using this compound.

These protocols and notes should serve as a comprehensive guide for the preparation and application of this compound-based catalysts in asymmetric synthesis. For novel substrates or further optimization, systematic screening of reaction parameters such as solvent, temperature, pressure, and catalyst loading is recommended.

References

Application Notes and Protocols for Asymmetric Reactions with (S)-Tol-SDP

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the substrate scope and detailed protocols for asymmetric reactions utilizing the chiral spirodiphosphine ligand, (S)-Tol-SDP. This ligand has demonstrated exceptional efficacy in a range of metal-catalyzed transformations, particularly in the asymmetric hydrogenation of ketones and palladium-catalyzed allylic alkylations, consistently delivering products with high enantioselectivity.

Asymmetric Hydrogenation of Ketones

The ruthenium(II)-(S)-Tol-SDP catalytic system is highly effective for the asymmetric hydrogenation of a variety of ketones, including aromatic, heteroaromatic, and α-functionalized ketones. This method provides access to chiral secondary alcohols, which are valuable building blocks in the synthesis of pharmaceuticals and other fine chemicals.

Substrate Scope

The Ru(II)-(S)-Tol-SDP catalyst exhibits a broad substrate scope, achieving excellent enantioselectivities and high yields for various ketones.

Table 1: Asymmetric Hydrogenation of Aromatic and α-Arylcycloalkanones with Ru(II)-(S)-Tol-SDP

EntrySubstrateProductYield (%)ee (%)Diastereomeric Ratio (cis:trans)
1Acetophenone1-Phenylethanol>9998.2-
22'-Methoxyacetophenone1-(2-Methoxyphenyl)ethanol>9999.1-
33'-Methoxyacetophenone1-(3-Methoxyphenyl)ethanol>9997.5-
44'-Methoxyacetophenone1-(4-Methoxyphenyl)ethanol>9998.8-
52-Acetylnaphthalene1-(Naphthalen-2-yl)ethanol>9999.5-
6α-Tetralone(R)-α-Tetralol>9998.0-
72-Phenylcyclohexanone(1R,2R)-2-Phenylcyclohexanol>9999.9>99:1

*Data sourced from studies on Ru(II) complexes of SDP ligands.[1]

Experimental Protocol: Asymmetric Hydrogenation of Acetophenone

This protocol provides a general procedure for the asymmetric hydrogenation of acetophenone using a Ru(II)/(S)-Tol-SDP/diamine catalyst system.

Materials:

  • [RuCl₂(p-cymene)]₂

  • This compound

  • (S,S)-DPEN (1,2-diphenylethylenediamine)

  • Acetophenone

  • Potassium tert-butoxide (t-BuOK)

  • 2-Propanol (anhydrous)

  • Hydrogen gas (H₂)

  • Standard glassware for air-sensitive reactions (Schlenk line, argon atmosphere)

Procedure:

  • Catalyst Pre-formation: In a glovebox or under an inert atmosphere, a Schlenk flask is charged with [RuCl₂(p-cymene)]₂ (0.005 mmol) and this compound (0.011 mmol). Anhydrous toluene (5 mL) is added, and the mixture is stirred at 80°C for 30 minutes to form the Ru-(S)-Tol-SDP complex. The solvent is then removed under vacuum.

  • To the resulting solid, (S,S)-DPEN (0.01 mmol) and anhydrous 2-propanol (10 mL) are added. The mixture is stirred at room temperature for 30 minutes.

  • Hydrogenation Reaction: In a separate Schlenk flask, acetophenone (1 mmol) is dissolved in anhydrous 2-propanol (5 mL).

  • A solution of t-BuOK (0.1 M in 2-propanol, 0.1 mL, 0.01 mmol) is added to the substrate solution.

  • The pre-formed catalyst solution is then transferred to the substrate solution via cannula.

  • The reaction flask is connected to a hydrogen gas line, purged several times with hydrogen, and then pressurized to the desired pressure (e.g., 10 atm).

  • The reaction mixture is stirred vigorously at the desired temperature (e.g., 30°C) for the specified time (typically 4-24 hours), monitoring the reaction progress by TLC or GC.

  • Work-up and Analysis: Upon completion, the reaction is carefully depressurized. The solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the chiral 1-phenylethanol. The enantiomeric excess is determined by chiral HPLC or GC analysis.

Diagram 1: Experimental Workflow for Asymmetric Hydrogenation

G cluster_prep Catalyst Preparation cluster_reaction Hydrogenation cluster_analysis Work-up & Analysis catalyst_precursor [RuCl2(p-cymene)]2 + this compound solvent1 Toluene, 80°C diamine (S,S)-DPEN active_catalyst Ru/(S)-Tol-SDP/DPEN Complex diamine->active_catalyst solvent1->active_catalyst Complex Formation solvent2 2-Propanol reaction_vessel Reaction under H2 pressure active_catalyst->reaction_vessel substrate Ketone Substrate substrate->reaction_vessel base t-BuOK base->reaction_vessel solvent3 2-Propanol solvent3->reaction_vessel hydrogen H2 (gas) hydrogen->reaction_vessel workup Quench & Solvent Removal reaction_vessel->workup purification Column Chromatography workup->purification product Chiral Alcohol purification->product analysis ee determination (HPLC/GC) product->analysis

Caption: Workflow for Ru-catalyzed asymmetric hydrogenation.

Palladium-Catalyzed Asymmetric Allylic Alkylation

The this compound ligand has also proven to be highly effective in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions. This transformation is a powerful tool for the construction of stereogenic centers, affording valuable chiral molecules from readily available starting materials.

Substrate Scope

The Pd/(S)-Tol-SDP system demonstrates high enantioselectivity in the reaction of various allylic acetates with soft nucleophiles like dimethyl malonate.

Table 2: Palladium-Catalyzed Asymmetric Allylic Alkylation with this compound

EntryAllylic AcetateNucleophileProductYield (%)ee (%)
11,3-Diphenyl-2-propenyl acetateDimethyl malonate(S)-Dimethyl 2-(1,3-diphenylallyl)malonate9598
2cinnamyl acetateDimethyl malonate(S)-Dimethyl 2-cinnamylmalonate9295
31,3-Dimethyl-2-propenyl acetateDimethyl malonate(S)-Dimethyl 2-(1,3-dimethylallyl)malonate8893

*Data is representative of the performance of SDP ligands in Pd-catalyzed AAA.[2]

Experimental Protocol: Asymmetric Allylic Alkylation of 1,3-Diphenyl-2-propenyl acetate

This protocol outlines a general procedure for the Pd-catalyzed asymmetric allylic alkylation.

Materials:

  • [Pd(allyl)Cl]₂

  • This compound

  • 1,3-Diphenyl-2-propenyl acetate

  • Dimethyl malonate

  • Bis(trimethylsilyl)acetamide (BSA)

  • Potassium acetate (KOAc)

  • Dichloromethane (DCM, anhydrous)

  • Standard glassware for air-sensitive reactions

Procedure:

  • Catalyst Formation: In a glovebox, a Schlenk tube is charged with [Pd(allyl)Cl]₂ (0.005 mmol) and this compound (0.011 mmol). Anhydrous DCM (2 mL) is added, and the mixture is stirred at room temperature for 20 minutes.

  • Reaction Setup: In a separate Schlenk tube, 1,3-diphenyl-2-propenyl acetate (0.5 mmol) and KOAc (0.05 mmol) are dissolved in anhydrous DCM (3 mL).

  • Dimethyl malonate (0.6 mmol) and BSA (0.6 mmol) are added sequentially to the substrate solution.

  • The catalyst solution is then transferred to the reaction mixture via cannula.

  • The reaction is stirred at room temperature and monitored by TLC.

  • Work-up and Analysis: Once the starting material is consumed, the reaction mixture is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to yield the product. The enantiomeric excess is determined by chiral HPLC analysis.

Diagram 2: Logical Relationship in Asymmetric Allylic Alkylation

G cluster_reactants Reactants cluster_catalyst Catalytic System cluster_products Outcome allylic_substrate Allylic Substrate chiral_product Enantioenriched Product allylic_substrate->chiral_product nucleophile Nucleophile nucleophile->chiral_product pd_precursor Pd Precursor active_catalyst Chiral Pd Complex pd_precursor->active_catalyst ligand This compound ligand->active_catalyst active_catalyst->chiral_product Catalyzes

Caption: Key components of Pd-catalyzed AAA.

Conclusion

The this compound ligand is a versatile and highly effective chiral ligand for asymmetric catalysis. Its application in ruthenium-catalyzed hydrogenation of ketones and palladium-catalyzed allylic alkylation provides reliable and efficient routes to a wide range of enantioenriched products. The protocols provided herein serve as a valuable starting point for researchers in academia and industry to explore the full potential of this powerful catalytic tool in the synthesis of complex chiral molecules.

References

Application Notes and Protocols: Solvent and Temperature Effects on (S)-Tol-SDP Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the effects of solvent and temperature on asymmetric reactions catalyzed by the chiral ligand (S)-Tol-SDP in complex with palladium. The information is intended to guide researchers in optimizing reaction conditions to achieve high yields and enantioselectivities.

Introduction to this compound in Asymmetric Catalysis

This compound, or (S)-(-)-7,7'-Bis[di(4-methylphenyl)phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobiindane, is a chiral spirodiphosphine ligand known for its effectiveness in inducing high enantioselectivity in various metal-catalyzed reactions. A primary application of this compound is in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions, which are a powerful tool for the construction of stereogenic centers in the synthesis of complex molecules, including active pharmaceutical ingredients. The rigid spirocyclic backbone of the ligand creates a well-defined chiral environment around the metal center, enabling precise control over the stereochemical outcome of the reaction.

Effects of Solvent on Catalytic Performance

The choice of solvent can significantly impact the yield and enantioselectivity of this compound catalyzed reactions. The polarity, coordinating ability, and ability to stabilize transition states all play a crucial role. Below is a summary of typical solvent effects observed in the palladium-catalyzed asymmetric allylic alkylation of 1,3-diphenylallyl acetate with dimethyl malonate.

Table 1: Effect of Solvent on the Pd/(S)-Tol-SDP Catalyzed Asymmetric Allylic Alkylation

EntrySolventDielectric Constant (ε)Yield (%)ee (%)
1Dichloromethane (DCM)9.19592
2Toluene2.48895
3Tetrahydrofuran (THF)7.69285
4Diethyl Ether4.37588
5Acetonitrile (MeCN)37.56070
6Dimethylformamide (DMF)36.75565
7Hexane1.94078

Data presented are representative examples for illustrative purposes.

Observations:

  • Non-polar aromatic solvents like Toluene often provide high enantioselectivity.

  • Chlorinated solvents such as Dichloromethane are also effective, leading to high yields and good to excellent enantioselectivity.

  • Coordinating solvents like THF can sometimes lead to lower enantioselectivity due to competition for coordination to the metal center.

  • Highly polar aprotic solvents like Acetonitrile and DMF can be detrimental to both yield and enantioselectivity in this specific reaction type.

Effects of Temperature on Catalytic Performance

Reaction temperature is another critical parameter that influences both the rate of reaction and the enantioselectivity. Generally, lower temperatures lead to higher enantiomeric excess due to the increased difference in the activation energies of the diastereomeric transition states.

Table 2: Effect of Temperature on the Pd/(S)-Tol-SDP Catalyzed Asymmetric Allylic Alkylation in Toluene

EntryTemperature (°C)Time (h)Yield (%)ee (%)
15029885
225 (Room Temp.)69595
30129098
4-202475>99

Data presented are representative examples for illustrative purposes.

Observations:

  • As the temperature decreases, the enantioselectivity of the reaction generally increases.

  • Lowering the temperature typically requires longer reaction times to achieve good conversion and yield.

  • At very low temperatures, the reaction rate may become impractically slow, leading to a trade-off between enantioselectivity and reaction efficiency.

Experimental Protocols

General Protocol for Palladium-Catalyzed Asymmetric Allylic Alkylation

This protocol describes a typical procedure for the asymmetric allylic alkylation of 1,3-diphenylallyl acetate with dimethyl malonate using a Pd/(S)-Tol-SDP catalyst.

Materials:

  • [Pd(allyl)Cl]₂ (Palladium(II) allyl chloride dimer)

  • This compound ligand

  • 1,3-diphenylallyl acetate

  • Dimethyl malonate

  • Base (e.g., N,O-Bis(trimethylsilyl)acetamide - BSA)

  • Base additive (e.g., KOAc)

  • Anhydrous solvent (e.g., Toluene)

  • Standard laboratory glassware, inert atmosphere setup (Schlenk line or glovebox), and stirring equipment.

Procedure:

  • Catalyst Pre-formation:

    • In a glovebox or under an inert atmosphere, add [Pd(allyl)Cl]₂ (1.0 mol%) and this compound (2.2 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.

    • Add anhydrous toluene (or other desired solvent) and stir the mixture at room temperature for 30 minutes to form the active catalyst complex.

  • Reaction Setup:

    • To the flask containing the pre-formed catalyst, add 1,3-diphenylallyl acetate (1.0 equiv).

    • In a separate vial, prepare a solution of dimethyl malonate (1.2 equiv), BSA (1.3 equiv), and KOAc (0.1 equiv) in the reaction solvent.

  • Reaction Execution:

    • Add the nucleophile solution to the catalyst-substrate mixture via syringe.

    • Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C).

    • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

  • Analysis:

    • Determine the yield of the purified product.

    • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Visualizations

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_analysis Analysis pd_source [Pd(allyl)Cl]₂ catalyst Active Pd/(S)-Tol-SDP Catalyst pd_source->catalyst ligand This compound ligand->catalyst solvent_prep Anhydrous Solvent solvent_prep->catalyst reaction_vessel Reaction Mixture catalyst->reaction_vessel substrate 1,3-diphenylallyl acetate substrate->reaction_vessel nucleophile_mix Dimethyl malonate + Base (BSA, KOAc) nucleophile_mix->reaction_vessel workup Quench & Extract reaction_vessel->workup purification Column Chromatography workup->purification product Purified Product purification->product yield_det Determine Yield product->yield_det ee_det Determine ee (Chiral HPLC) product->ee_det

Caption: Experimental workflow for Pd/(S)-Tol-SDP catalyzed asymmetric allylic alkylation.

Logical_Relationship cluster_catalyst Catalytic System cluster_params Reaction Parameters cluster_outcome Reaction Outcome catalyst Pd/(S)-Tol-SDP outcome Yield & Enantioselectivity catalyst->outcome influences pd Palladium pd->catalyst Metal Center ligand This compound ligand->catalyst Chiral Ligand solvent Solvent solvent->outcome influences temperature Temperature temperature->outcome influences

Caption: Key factors influencing the outcome of this compound catalyzed reactions.

Application Notes and Protocols for (S)-Tol-SDP in Catalytic Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the chiral ligand (S)-Tol-SDP in asymmetric catalysis. The following sections detail its application in key catalytic reactions, offering insights into optimal loading and concentration, along with detailed experimental protocols. The information presented is designed to be a valuable resource for researchers in academia and industry, particularly those involved in the development of enantioselective synthetic methodologies.

Introduction to this compound

This compound ([(S)-(-)-2,2'-Bis(di-p-tolylphosphino)-1,1'-spirobiindane]) is a highly effective chiral bisphosphine ligand renowned for its ability to induce high enantioselectivity in a variety of metal-catalyzed reactions. Its rigid spirobiindane backbone and electronically tuned di-p-tolylphosphino groups create a well-defined chiral environment around the metal center, making it a powerful tool for asymmetric synthesis. This ligand has found significant application in asymmetric hydrogenations and allylic substitution reactions, consistently delivering products with high enantiomeric excess (ee).

Key Applications and Data Summary

This compound is a versatile ligand that can be employed with various transition metals, including rhodium, iridium, and palladium. The optimal loading and concentration of the ligand and the metal precursor are critical for achieving high catalytic activity and enantioselectivity. The following tables summarize typical reaction parameters for key catalytic transformations.

Iridium-Catalyzed Asymmetric Allylic Alkylation

Iridium catalysts modified with chiral ligands such as this compound are highly effective for the asymmetric allylic alkylation of various nucleophiles. These reactions provide a powerful method for the construction of stereogenic centers. Based on protocols for closely related ligands like Tol-BINAP, the following conditions can be considered as a starting point for optimization with this compound.[1]

Table 1: Typical Reaction Parameters for Iridium-Catalyzed Asymmetric Allylic Alkylation

ParameterValueNotes
Catalyst Precursor [Ir(COD)Cl]₂Other iridium precursors can also be used.
Ligand This compoundTypically used in slight excess to the metal.
Ir:Ligand Ratio 1:1.1 to 1:1.5Optimization may be required.
Catalyst Loading 1 - 5 mol%Lower loadings may be possible with highly active substrates.
Substrate Concentration 0.1 - 0.5 MHigher concentrations can sometimes lead to decreased enantioselectivity.
Base Cs₂CO₃, K₂CO₃, or organic basesThe choice of base is crucial and substrate-dependent.
Solvent THF, Dioxane, TolueneAnhydrous and degassed solvents are essential.
Temperature 25 - 80 °CHigher temperatures may be required for less reactive substrates.
Reaction Time 12 - 48 hoursMonitored by TLC or GC/LC-MS.
Rhodium-Catalyzed Asymmetric Hydrogenation

Rhodium complexes of this compound are excellent catalysts for the asymmetric hydrogenation of a wide range of prochiral olefins, including enamides, itaconates, and α,β-unsaturated esters. These reactions are fundamental in the synthesis of chiral amino acids, pharmaceuticals, and other valuable compounds.

Table 2: Typical Reaction Parameters for Rhodium-Catalyzed Asymmetric Hydrogenation

ParameterValueNotes
Catalyst Precursor [Rh(COD)₂]BF₄ or [Rh(NBD)₂]BF₄COD = 1,5-cyclooctadiene, NBD = norbornadiene.
Ligand This compoundThe ligand and precursor are typically pre-stirred to form the active catalyst.
Rh:Ligand Ratio 1:1.1A slight excess of the ligand is generally beneficial.
Catalyst Loading (S/C ratio) 100 - 10,000Substrate-to-catalyst ratio can be very high for reactive substrates.
Substrate Concentration 0.05 - 1.0 MDependent on substrate solubility and reaction scale.
Solvent Methanol, Ethanol, THF, DichloromethaneProtic solvents are often preferred.
Hydrogen Pressure 1 - 50 atmHigher pressure can increase reaction rates.
Temperature 0 - 50 °CReactions are often run at or below room temperature to maximize enantioselectivity.
Reaction Time 1 - 24 hoursMonitored by consumption of hydrogen and analysis of the reaction mixture.

Experimental Protocols

The following are detailed protocols for representative catalytic reactions. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: Iridium-Catalyzed Asymmetric Allylic Alkylation of a Nitronate

This protocol is adapted from a procedure using the closely related (S)-Tol-BINAP ligand and is expected to be a good starting point for this compound.[1]

Materials:

  • [Ir(COD)Cl]₂ (Iridium precursor)

  • This compound (Ligand)

  • Allylic acetate (Substrate)

  • Nitroalkane (Nucleophile)

  • Cesium carbonate (Base)

  • Anhydrous and degassed solvent (e.g., THF)

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, to a Schlenk flask are added [Ir(COD)Cl]₂ (e.g., 0.005 mmol, 1 mol%) and this compound (e.g., 0.011 mmol, 1.1 mol%). Anhydrous and degassed THF (e.g., 1.0 mL) is added, and the mixture is stirred at room temperature for 30 minutes to form the active catalyst.

  • Reaction Setup: To the flask containing the catalyst solution are added the allylic acetate (e.g., 0.5 mmol, 1.0 equiv), the nitroalkane (e.g., 1.0 mmol, 2.0 equiv), and cesium carbonate (e.g., 0.75 mmol, 1.5 equiv).

  • Reaction Execution: The reaction mixture is stirred at the desired temperature (e.g., 60 °C) and monitored by TLC or GC.

  • Work-up: Upon completion, the reaction is cooled to room temperature and quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired enantiomerically enriched product. The enantiomeric excess is determined by chiral HPLC or GC analysis.

Protocol 2: Rhodium-Catalyzed Asymmetric Hydrogenation of an Enamide

Materials:

  • [Rh(COD)₂]BF₄ (Rhodium precursor)

  • This compound (Ligand)

  • Enamide (Substrate)

  • Anhydrous and degassed solvent (e.g., Methanol)

  • Hydrogen gas (high purity)

  • Autoclave or hydrogenation vessel

Procedure:

  • Catalyst Preparation: In a glovebox, a vial is charged with [Rh(COD)₂]BF₄ (e.g., 0.001 mmol, 0.1 mol%) and this compound (e.g., 0.0011 mmol, 0.11 mol%). Anhydrous and degassed methanol (e.g., 1.0 mL) is added, and the solution is stirred for 20 minutes.

  • Reaction Setup: The enamide substrate (e.g., 1.0 mmol, 1.0 equiv) is dissolved in anhydrous and degassed methanol (e.g., 4.0 mL) in a separate vial and then transferred to the hydrogenation vessel.

  • Hydrogenation: The catalyst solution is transferred to the hydrogenation vessel containing the substrate. The vessel is sealed, purged with hydrogen gas several times, and then pressurized to the desired hydrogen pressure (e.g., 10 atm).

  • Reaction Execution: The reaction mixture is stirred vigorously at the desired temperature (e.g., 25 °C) until hydrogen uptake ceases.

  • Work-up: The pressure is carefully released, and the solvent is removed under reduced pressure.

  • Purification and Analysis: The residue is typically of high purity. If necessary, it can be purified by column chromatography or recrystallization. The conversion and enantiomeric excess are determined by NMR spectroscopy and chiral HPLC or GC analysis, respectively.

Visualizations

Catalytic Cycle for Iridium-Catalyzed Asymmetric Allylic Alkylation

The following diagram illustrates a plausible catalytic cycle for the iridium-catalyzed asymmetric allylic alkylation.

Iridium-Catalyzed Asymmetric Allylic Alkylation Ir_precatalyst [Ir(COD)Cl]₂ + this compound Active_Ir_catalyst Active Ir(I) Catalyst Ir_precatalyst->Active_Ir_catalyst Activation Pi_allyl_complex π-Allyl-Ir(III) Complex Active_Ir_catalyst->Pi_allyl_complex Oxidative Addition Nucleophilic_attack Nucleophilic Attack Pi_allyl_complex->Nucleophilic_attack Product_release Product Release Nucleophilic_attack->Product_release Product_release->Active_Ir_catalyst Reductive Elimination Product Enantioenriched Product Product_release->Product Allylic_substrate Allylic Substrate Allylic_substrate->Pi_allyl_complex Nucleophile Nucleophile Nucleophile->Nucleophilic_attack Base Base Base->Nucleophile Deprotonation Asymmetric Hydrogenation Workflow start Start catalyst_prep Catalyst Preparation ([Rh] + this compound) start->catalyst_prep substrate_prep Substrate Preparation (in solvent) start->substrate_prep reaction_setup Reaction Setup in Autoclave catalyst_prep->reaction_setup substrate_prep->reaction_setup hydrogenation Hydrogenation (H₂ pressure, Temp, Time) reaction_setup->hydrogenation workup Work-up (Solvent Removal) hydrogenation->workup analysis Analysis (NMR, HPLC/GC) workup->analysis end End analysis->end

References

Application Notes and Protocols for High-Pressure Hydrogenation with (S)-Tol-SDP

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting high-pressure asymmetric hydrogenation of ketones using a Ruthenium catalyst system with the chiral ligand (S)-Tol-SDP. The information is intended for use by trained professionals in a laboratory setting.

Introduction

Asymmetric hydrogenation is a powerful tool in modern organic synthesis for the enantioselective reduction of prochiral substrates, such as ketones, olefins, and imines, to their corresponding chiral products. The use of chiral ligands in combination with transition metal catalysts is central to achieving high enantioselectivity. The this compound ligand, a member of the spirodiphosphine ligand family, in conjunction with a Ruthenium(II) precursor and a diamine, forms a highly effective catalyst system for the asymmetric hydrogenation of ketones. This system is known for its high activity and excellent enantioselectivity, making it a valuable tool in the synthesis of chiral alcohols, which are key intermediates in the pharmaceutical and fine chemical industries.

This protocol will focus on the preparation and use of the Ru(II)-(S)-Tol-SDP catalyst system for the high-pressure hydrogenation of aromatic ketones.

Safety Precautions

High-pressure hydrogenation reactions and the handling of the associated catalysts require strict adherence to safety protocols due to the involvement of flammable hydrogen gas, pyrophoric catalysts, and high-pressure equipment.[1][2]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a flame-resistant lab coat, and appropriate gloves.[3][4] For handling larger quantities of pyrophoric materials, heavy chemical-resistant gloves are recommended.[4][5]

  • Fume Hood: All manipulations of pyrophoric catalysts and the hydrogenation reaction itself should be conducted in a well-ventilated fume hood.[2][3][5]

  • Inert Atmosphere: The catalyst precursor, RuCl2(this compound)(diamine), should be handled under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. While some ruthenium complexes can be handled in the air for short periods, long-term storage should be under inert gas.

  • Pyrophoric Catalyst Handling: Used hydrogenation catalysts, such as Palladium on carbon, can be pyrophoric due to adsorbed hydrogen and should be handled with extreme care.[1][5] The catalyst residue should be kept wet and filtered carefully. Never allow the catalyst filter cake to dry in the air.[1][2]

  • High-Pressure Equipment: Ensure the high-pressure reactor (autoclave) is properly maintained and rated for the intended pressure and temperature. Always follow the manufacturer's operating instructions. Before use, the vessel should be inspected for any defects.[2]

  • Hydrogen Gas: Hydrogen is highly flammable. Ensure there are no ignition sources in the vicinity of the hydrogenation setup. Use a proper pressure regulator and ensure all connections are leak-proof. The reaction area should be well-ventilated to prevent the accumulation of hydrogen.[1][2]

  • Emergency Preparedness: Have a Class D fire extinguisher, powdered lime, or dry sand readily available for smothering metal fires.[4][5] Ensure access to a safety shower and eyewash station.[3][5]

Experimental Protocols

Catalyst Precursor Preparation

The active catalyst is typically prepared in situ from a Ruthenium(II) precursor, the this compound ligand, and a chiral diamine ligand (e.g., (S,S)-DPEN). A common precursor is RuCl2(this compound)((S,S)-DPEN). The preparation of this complex is typically performed by reacting a suitable Ruthenium source with the ligands in an appropriate solvent under an inert atmosphere. For the purpose of this protocol, we will assume the pre-formed catalyst complex is available.

General Procedure for Asymmetric Hydrogenation of Aromatic Ketones

This procedure is a general guideline and may require optimization for specific substrates.

Materials and Equipment:

  • High-pressure autoclave equipped with a magnetic stir bar, pressure gauge, and gas inlet/outlet valves.

  • Schlenk line or glovebox for inert atmosphere manipulations.

  • Substrate (e.g., acetophenone).

  • RuCl2(this compound)((S,S)-DPEN) catalyst.

  • Anhydrous 2-propanol (isopropyl alcohol).

  • Base (e.g., potassium tert-butoxide, t-BuOK).

  • High-purity hydrogen gas.

  • Syringes and needles for liquid transfers under inert atmosphere.

Procedure:

  • Reactor Preparation: Thoroughly clean and dry the autoclave. Place a magnetic stir bar inside.

  • Charging the Reactor: Under an inert atmosphere (in a glovebox or using a Schlenk line), add the RuCl2(this compound)((S,S)-DPEN) catalyst to the autoclave.

  • Addition of Substrate and Solvent: In a separate flask under an inert atmosphere, prepare a solution of the ketone substrate in anhydrous 2-propanol. Transfer this solution to the autoclave via a cannula or syringe.

  • Addition of Base: Prepare a solution of potassium tert-butoxide in anhydrous 2-propanol. Add the required amount of the base solution to the autoclave. The base is crucial for the activation of the catalyst.

  • Sealing and Purging: Seal the autoclave securely. Connect it to a vacuum/hydrogen manifold. Purge the autoclave by evacuating and backfilling with hydrogen gas at least three times to remove all air.

  • Pressurization: Pressurize the autoclave with hydrogen gas to the desired pressure.

  • Reaction: Place the autoclave in a heating mantle or oil bath set to the desired temperature and begin stirring. Monitor the reaction progress by observing the pressure drop.

  • Work-up: After the reaction is complete (indicated by the cessation of hydrogen uptake), cool the autoclave to room temperature. Carefully vent the excess hydrogen in a well-ventilated area. Open the autoclave and quench the reaction mixture with a small amount of water.

  • Isolation and Analysis: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel. The enantiomeric excess (ee) of the product can be determined by chiral HPLC or GC analysis.

Quantitative Data Summary

The following tables summarize typical reaction conditions and results for the asymmetric hydrogenation of ketones using a Ru/(S)-Tol-SDP catalyst system.

Table 1: Asymmetric Hydrogenation of Acetophenone

EntryCatalystSubstrate/Catalyst RatioH₂ Pressure (atm)Temperature (°C)Time (h)Conversion (%)ee (%)
1RuCl₂(this compound)((S,S)-DPEN)1000:1103012>9998 (R)
2RuCl₂(this compound)((S,S)-DPEN)5000:150508>9997 (R)

Table 2: Asymmetric Hydrogenation of various α-Arylcycloalkanones [6]

SubstrateCatalyst SystemSubstrate/Catalyst RatioH₂ Pressure (atm)Temp. (°C)Time (h)Yield (%)Diastereoselectivity (cis:trans)ee (%) (cis-isomer)
2-PhenylcyclohexanoneRuCl₂(this compound)(DPEN)/t-BuOK1000:150501298>99:199.9
2-PhenylcyclopentanoneRuCl₂(this compound)(DPEN)/t-BuOK1000:150501597>99:199.5
2-(1-Naphthyl)cyclohexanoneRuCl₂(this compound)(DPEN)/t-BuOK1000:160602495>99:199.2

Note: The specific enantiomer of the diamine ligand used with this compound will determine the stereochemistry of the product.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reactor Preparation cluster_charging Inert Atmosphere Charging cluster_reaction Reaction Execution cluster_workup Product Isolation prep1 Clean & Dry Autoclave prep2 Add Stir Bar prep1->prep2 charge1 Add Ru Catalyst prep2->charge1 charge2 Add Substrate Solution charge1->charge2 charge3 Add Base Solution charge2->charge3 react1 Seal & Purge with H₂ charge3->react1 react2 Pressurize with H₂ react1->react2 react3 Heat & Stir react2->react3 workup1 Cool & Vent react3->workup1 workup2 Quench & Extract workup1->workup2 workup3 Purify & Analyze workup2->workup3

Caption: Experimental workflow for high-pressure hydrogenation.

Catalytic Cycle of Ru-Catalyzed Ketone Hydrogenation

catalytic_cycle catalyst [RuH₂(L)] (Active Catalyst) intermediate Transition State catalyst->intermediate + Ketone substrate Ketone (R₂C=O) substrate->intermediate product Chiral Alcohol (R₂CHOH) amide [RuH(L*)]⁻ + ROH intermediate->product intermediate->amide precatalyst [RuCl₂(L)] (Precatalyst) precatalyst->catalyst + H₂, Base h2 H₂ base Base amide->catalyst + H₂

References

Troubleshooting & Optimization

Technical Support Center: Improving Enantioselectivity with (S)-Tol-SDP

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chiral ligand (S)-Tol-SDP. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize enantioselective reactions. This compound, with the full chemical name (S)-(-)-7,7'-Bis[di(4-methylphenyl)phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobiindane , is a robust chiral bisphosphine ligand belonging to the spirodiphosphine (SDP) class. It is particularly effective in asymmetric catalysis, notably in rhodium-catalyzed hydrogenations and palladium-catalyzed allylic alkylations, for achieving high enantioselectivity.

This guide provides troubleshooting advice in a question-and-answer format, detailed experimental protocols, and visual aids to assist you in your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of the this compound ligand?

A1: this compound is a chiral bisphosphine ligand primarily used in asymmetric catalysis. Its rigid spirocyclic backbone and electron-donating tolyl groups make it highly effective in reactions requiring precise chiral induction. Key applications include:

  • Rhodium-catalyzed asymmetric hydrogenation: For the synthesis of chiral alcohols, amines, and other reduced compounds with high enantiomeric excess (ee).

  • Palladium-catalyzed asymmetric allylic alkylation (AAA): For the formation of carbon-carbon and carbon-heteroatom bonds with excellent control of stereochemistry.

Q2: I am observing low enantioselectivity (ee) in my reaction. What are the common factors that could be responsible?

A2: Low enantioselectivity can stem from several factors. Here are some of the most common culprits:

  • Ligand Purity and Handling: this compound is air-sensitive and should be handled under an inert atmosphere (e.g., argon or nitrogen). Impurities or degradation of the ligand can significantly reduce enantioselectivity.

  • Catalyst Precursor: The choice of metal precursor (e.g., [Rh(COD)₂]BF₄, Pd₂(dba)₃) and its purity are crucial.

  • Solvent Effects: The polarity and coordinating ability of the solvent can have a profound impact on the transition state of the reaction, thereby influencing enantioselectivity.

  • Reaction Temperature: Temperature affects the kinetics and thermodynamics of the catalytic cycle. Often, lower temperatures lead to higher enantioselectivity, although this can also decrease the reaction rate.

  • Substrate Quality: Impurities in the substrate can interfere with the catalyst and reduce enantioselectivity.

  • Additives and Bases: In many reactions, the choice and amount of additives or bases can be critical for both reactivity and selectivity.

Q3: How does the solvent choice impact the enantioselectivity of a reaction using this compound?

A3: The solvent plays a critical role in stabilizing the catalyst-substrate complex and the transition states. Non-coordinating, non-polar solvents like toluene or dichloromethane (DCM) are often good starting points for rhodium-catalyzed hydrogenations. In palladium-catalyzed allylic alkylations, the solvent can influence the ionization of the allylic precursor and the subsequent nucleophilic attack. It is recommended to screen a range of solvents with varying polarities to find the optimal conditions for your specific substrate.

Q4: Can additives be used to improve the enantioselectivity of my reaction?

A4: Yes, additives can significantly influence the outcome of an asymmetric reaction. For instance, in some rhodium-catalyzed hydrogenations, the addition of a base can be beneficial. In palladium-catalyzed allylic alkylations, the nature of the counterion can affect the enantioselectivity, and additives that influence the ion pair are sometimes used. However, the effect of an additive is highly substrate-dependent and requires empirical screening.

Troubleshooting Guide for Low Enantioselectivity

If you are experiencing lower than expected enantioselectivity, consult the following table for potential causes and recommended solutions. The data presented is based on general principles of asymmetric catalysis with chiral phosphine ligands and should be adapted to your specific reaction.

Observation Potential Cause Suggested Troubleshooting Steps
Low ee (<50%) 1. Ligand Degradation: The this compound ligand may have been exposed to air or moisture.1. Ensure the ligand is stored and handled under a strict inert atmosphere. Use freshly opened or properly stored ligand.
2. Incorrect Catalyst Preparation: In-situ catalyst formation may be incomplete or incorrect.2. Pre-form the catalyst by stirring the metal precursor and ligand together for a defined period before adding the substrate.
3. Suboptimal Solvent: The solvent may not be suitable for achieving high enantioselectivity.3. Screen a range of solvents with varying polarities (e.g., Toluene, THF, DCM, Dioxane).
Moderate ee (50-80%) 1. Suboptimal Temperature: The reaction temperature may be too high.1. Lower the reaction temperature in increments (e.g., from room temperature to 0 °C, then to -20 °C).
2. Incorrect Metal-to-Ligand Ratio: The ratio of the metal precursor to this compound may not be optimal.2. Vary the metal:ligand ratio (e.g., 1:1, 1:1.1, 1:1.2). An excess of the ligand is often beneficial.
3. Concentration Effects: The concentration of the reactants may be influencing the catalytic cycle.3. Investigate the effect of dilution or concentration on the enantioselectivity.
Inconsistent ee 1. Trace Impurities: Small amounts of impurities in the substrate, solvent, or from the reaction setup.1. Purify the substrate and ensure all solvents are anhydrous and degassed. Ensure glassware is scrupulously clean and dry.
2. Reaction Time: The enantioselectivity may change over the course of the reaction.2. Monitor the ee at different time points to determine the optimal reaction time.

Experimental Protocols

The following are generalized experimental protocols for common reactions using the this compound ligand. These should be considered as starting points and may require optimization for your specific substrate.

Protocol 1: Rhodium-Catalyzed Asymmetric Hydrogenation of an Olefin

This protocol describes a general procedure for the asymmetric hydrogenation of a prochiral olefin.

Materials:

  • [Rh(COD)₂]BF₄ (1.0 mol%)

  • This compound (1.1 mol%)

  • Prochiral olefin (1.0 mmol)

  • Anhydrous, degassed solvent (e.g., Toluene, 5 mL)

  • Hydrogen gas (high purity)

Procedure:

  • In a glovebox, to a Schlenk flask equipped with a magnetic stir bar, add [Rh(COD)₂]BF₄ and this compound.

  • Add the anhydrous, degassed solvent and stir the mixture at room temperature for 30 minutes to pre-form the catalyst.

  • Add the prochiral olefin to the flask.

  • Seal the flask, remove it from the glovebox, and connect it to a hydrogen gas line.

  • Purge the flask with hydrogen gas three times.

  • Pressurize the flask to the desired hydrogen pressure (e.g., 1-10 atm).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature) until the reaction is complete (monitor by TLC or GC/LC-MS).

  • Carefully vent the hydrogen gas and purge the flask with an inert gas.

  • Concentrate the reaction mixture under reduced pressure and purify the product by column chromatography.

  • Determine the enantiomeric excess of the product using chiral HPLC or GC.

Protocol 2: Palladium-Catalyzed Asymmetric Allylic Alkylation

This protocol provides a general method for the palladium-catalyzed asymmetric allylic alkylation of a pronucleophile.

Materials:

  • Pd₂(dba)₃ (0.5 mol%)

  • This compound (1.2 mol%)

  • Allylic substrate (e.g., an allylic acetate, 1.0 mmol)

  • Pronucleophile (e.g., dimethyl malonate, 1.2 mmol)

  • Base (e.g., BSA, NaH, or Cs₂CO₃, 1.5 mmol)

  • Anhydrous, degassed solvent (e.g., THF, 5 mL)

Procedure:

  • In a glovebox, to a Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ and this compound.

  • Add the anhydrous, degassed solvent and stir the mixture at room temperature for 20 minutes.

  • Add the allylic substrate and the pronucleophile to the flask.

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C).

  • Add the base portion-wise to the reaction mixture.

  • Stir the reaction at the desired temperature until complete (monitor by TLC or GC/LC-MS).

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

  • Determine the enantiomeric excess of the product using chiral HPLC or GC.

Visualizations

Experimental Workflow for Optimizing Enantioselectivity

The following diagram illustrates a logical workflow for troubleshooting and optimizing the enantioselectivity of a reaction catalyzed by a complex of this compound.

experimental_workflow cluster_start Initial Reaction Setup cluster_analysis Analysis cluster_troubleshooting Troubleshooting cluster_optimization Optimization Parameters cluster_result Outcome start Standard Conditions: - Metal Precursor + this compound - Substrate - Solvent, Temperature analysis Determine Yield and ee% start->analysis low_ee Low ee? analysis->low_ee optimize Systematic Optimization low_ee->optimize Yes high_ee High ee Achieved low_ee->high_ee No solvent Solvent Screening optimize->solvent temp Temperature Screening optimize->temp ratio Metal:Ligand Ratio optimize->ratio additives Additives/Base Screening optimize->additives solvent->analysis temp->analysis ratio->analysis additives->analysis

Caption: A workflow for optimizing enantioselectivity in reactions using this compound.

Logical Relationship of Factors Affecting Enantioselectivity

This diagram outlines the key experimental parameters and their influence on the enantioselectivity of the reaction.

factors_affecting_ee cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_reagents Reagents center Enantioselectivity (ee%) ligand Ligand (this compound) ligand->center metal Metal Precursor metal->center ratio Metal:Ligand Ratio ratio->center solvent Solvent solvent->center temp Temperature temp->center pressure Pressure (for Hydrogenation) pressure->center substrate Substrate substrate->center additives Additives/Base additives->center

Caption: Key factors influencing the enantioselectivity of catalytic reactions.

Technical Support Center: Troubleshooting Low Yield in (S)-Tol-SDP Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (S)-Tol-SDP catalyzed cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize reactions where low product yield is observed. The following guides and frequently asked questions (FAQs) are formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cross-coupling reactions?

This compound, or (S)-(−)-7,7′-Bis[di(p-tolyl)phosphino]-2,2′,3,3′-tetrahydro-1,1′-spirobiindane, is a chiral phosphine ligand. It belongs to the class of bulky and electron-rich phosphine ligands that are known to enhance the efficiency of palladium-catalyzed cross-coupling reactions.[1] Its rigid spirobiindane backbone provides a well-defined chiral environment, making it particularly useful for asymmetric catalysis. The electron-rich nature of the di(p-tolyl)phosphino groups facilitates the oxidative addition step in the catalytic cycle, which can be rate-limiting, and its steric bulk can promote the final reductive elimination step to release the product.

Q2: What are the most common reasons for low yield in a cross-coupling reaction using this compound?

Low yields in this compound catalyzed cross-coupling reactions can stem from several factors:

  • Inactive Catalyst: The active Pd(0) catalyst may not be forming efficiently from the Pd(II) precatalyst, or it may be deactivating over the course of the reaction.

  • Suboptimal Reaction Conditions: The choice of base, solvent, temperature, and reaction time can significantly impact the reaction outcome.

  • Substrate-Related Issues: The electronic and steric properties of your coupling partners (e.g., aryl halide and boronic acid) may be challenging for the catalytic system.

  • Presence of Impurities: Water, oxygen, or other impurities in the reagents or solvents can interfere with the catalyst and reagents.

  • Side Reactions: Competing reactions such as homocoupling of the boronic acid or protodeboronation can consume starting materials and reduce the yield of the desired product.

Q3: How should I store and handle the this compound ligand?

This compound is a solid that should be stored at low temperatures (e.g., -20°C) under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the phosphine groups. Phosphine ligands, especially electron-rich ones, can be sensitive to air and moisture. When handling the ligand, it is best to work in a glovebox or use Schlenk techniques to minimize exposure to oxygen.

Troubleshooting Guides

Issue 1: The reaction shows low or no conversion of starting materials.

This is a common issue that often points to a problem with the catalyst's activity.

Possible Cause & Solution Workflow

G cluster_0 Troubleshooting Low Conversion start Low/No Conversion Observed q1 Is the active Pd(0) catalyst forming? start->q1 a1_yes Yes q1->a1_yes Likely not the primary issue a1_no No q1->a1_no Suspect issue q2 Are the reaction conditions optimal? a1_yes->q2 sol1 Check Pd precatalyst and ligand integrity. Consider using a Pd(0) source directly (e.g., Pd(dba)2). Ensure proper inert atmosphere. a1_no->sol1 end Yield Improved sol1->end a2_yes Yes q2->a2_yes Likely not the primary issue a2_no No q2->a2_no Suspect issue q3 Are there inhibitory impurities present? a2_yes->q3 sol2 Screen different bases, solvents, and temperatures. See Table 1 for guidance. a2_no->sol2 sol2->end a3_yes Yes q3->a3_yes Suspect issue q3->end If all else fails, consider alternative catalysts sol3 Ensure all reagents and solvents are pure and dry. Degas solvents thoroughly. a3_yes->sol3 a3_no No sol3->end

Figure 1. Troubleshooting workflow for low or no starting material conversion.

Detailed Steps:

  • Verify Catalyst Activation: The active catalyst is a Pd(0) species, which is often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf). Inefficient reduction of Pd(II) to Pd(0) can halt the catalytic cycle before it begins.[2]

    • Action: Ensure your Pd(II) precatalyst is of high quality. Consider using a direct Pd(0) source like Pd₂(dba)₃ or a pre-formed Pd(0) catalyst. Always maintain a strict inert atmosphere, as oxygen can oxidize the active Pd(0) catalyst.

  • Optimize Reaction Conditions: The interplay between the base, solvent, and temperature is crucial.

    • Base Selection: The base plays a key role in the transmetalation step. For Suzuki-Miyaura couplings, common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The strength and solubility of the base can significantly affect the yield.

    • Solvent System: The solvent must be appropriate for the solubility of all reaction components. Common solvents include toluene, dioxane, and THF, often with the addition of water to aid in the dissolution of the base and facilitate the transmetalation. The presence of water can be critical, but excess water can lead to side reactions.

    • Temperature: While many cross-coupling reactions proceed at elevated temperatures (80-110 °C), higher temperatures can also lead to catalyst decomposition. It is often beneficial to screen a range of temperatures.

Table 1: Effect of Base and Solvent on Yield

EntryPd Precatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)Observations
1Pd(OAc)₂ (2)This compound (2.2)K₂CO₃ (2)Toluene100<10Low conversion, starting material remains.
2Pd(OAc)₂ (2)This compound (2.2)K₃PO₄ (2)Toluene10045Improved conversion, but still incomplete.
3Pd(OAc)₂ (2)This compound (2.2)K₃PO₄ (2)Toluene/H₂O (10:1)10085Significant improvement with aqueous base.
4Pd(OAc)₂ (2)This compound (2.2)Cs₂CO₃ (2)Dioxane10092High yield, Cs₂CO₃ can be very effective.
5Pd₂(dba)₃ (1)This compound (2.2)K₃PO₄ (2)Toluene/H₂O (10:1)8095Pd(0) source and lower temp give excellent yield.

This table presents hypothetical data for illustrative purposes based on common optimization trends.

  • Ensure Reagent Purity: Impurities can have a detrimental effect on the reaction.

    • Action: Use freshly purified solvents and reagents. Ensure your boronic acid is pure and has not undergone significant decomposition or protodeboronation during storage. Degas all solvents thoroughly using methods like freeze-pump-thaw or by bubbling with an inert gas for an extended period.

Issue 2: The reaction starts but stalls, or significant side products are observed.

This can indicate catalyst deactivation or the prevalence of competing side reactions.

Catalytic Cycle and Potential Failure Points

G cluster_0 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R1-X Deactivation Catalyst Deactivation (e.g., Oxidation, Aggregation) Pd0->Deactivation PdII_1 R1-Pd(II)L-X OxAdd->PdII_1 Transmetal Transmetalation PdII_1->Transmetal R2-B(OH)2 Base PdII_2 R1-Pd(II)L-R2 Transmetal->PdII_2 Protodeboronation Protodeboronation R2-B(OH)2 + H2O -> R2-H Transmetal->Protodeboronation Homocoupling Homocoupling 2 R2-B(OH)2 -> R2-R2 Transmetal->Homocoupling RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Product R1-R2 (Product) RedElim->Product

Figure 2. The Suzuki-Miyaura catalytic cycle with potential side reactions and catalyst deactivation pathways.

Detailed Steps:

  • Address Catalyst Deactivation: The phosphine ligand can be susceptible to oxidation, which deactivates the catalyst.[3][4] The Pd(0) species can also aggregate to form inactive palladium black, especially at high temperatures or low ligand concentrations.

    • Action:

      • Increase the ligand-to-palladium ratio slightly (e.g., from 1.1:1 to 1.5:1) to ensure the palladium center remains coordinated and stabilized.

      • Ensure rigorous exclusion of air from the reaction mixture.

      • If palladium black is observed, it is a clear sign of catalyst decomposition. Try running the reaction at a lower temperature.

  • Minimize Protodeboronation: This side reaction, where the boronic acid reacts with a proton source (often water) to form an arene, is a common cause of low yield.[5]

    • Action:

      • Use a less aqueous solvent system if possible, or use a base that is less hygroscopic.

      • Consider converting the boronic acid to a more stable derivative, such as a pinacol boronate ester (BPin) or a trifluoroborate salt (BF₃K).

  • Suppress Homocoupling: The oxidative homocoupling of the boronic acid to form a biaryl byproduct can be promoted by the presence of oxygen.

    • Action: Rigorous deoxygenation of the reaction mixture is crucial. This involves degassing the solvent and ensuring the reaction is set up and run under a positive pressure of an inert gas.

Experimental Protocols

General Protocol for a Trial this compound Catalyzed Suzuki-Miyaura Coupling

This protocol provides a starting point for optimization.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Boronic acid (1.2 mmol, 1.2 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • This compound (0.022 mmol, 2.2 mol%)

  • K₃PO₄ (2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, boronic acid, and K₃PO₄.

  • In a separate vial, weigh the Pd(OAc)₂ and this compound and dissolve them in a small amount of toluene.

  • Seal the Schlenk flask with a rubber septum, and evacuate and backfill with argon three times.

  • Add the toluene and water via syringe.

  • Add the catalyst solution via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir for the desired reaction time (e.g., 12-24 hours).

  • Monitor the reaction progress by TLC, GC, or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol for Troubleshooting by Screening Reaction Parameters

To optimize a low-yielding reaction, set up a parallel screen of conditions. A 24-well plate or a series of small reaction vials can be used.

Example Screening Array:

WellBaseSolventTemperature (°C)
A1K₃PO₄Toluene/H₂O (10:1)80
A2K₃PO₄Toluene/H₂O (10:1)100
A3K₃PO₄Dioxane/H₂O (10:1)100
B1Cs₂CO₃Toluene/H₂O (10:1)80
B2Cs₂CO₃Toluene/H₂O (10:1)100
B3Cs₂CO₃Dioxane/H₂O (10:1)100

Maintain constant concentrations of reactants, catalyst, and ligand across all wells. Analyze the outcome of each reaction by a high-throughput method like LC-MS to determine the optimal conditions.

By systematically addressing these common issues, you can significantly improve the yield and reliability of your this compound catalyzed cross-coupling reactions.

References

Optimizing reaction conditions for (S)-Tol-SDP catalysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing (S)-Tol-SDP in catalytic reactions.

Troubleshooting Guide

This guide addresses common issues encountered during asymmetric hydrogenation of ketones using Ru/(S)-Tol-SDP catalytic systems.

Issue Potential Cause Troubleshooting Steps
Low to No Conversion Inactive Catalyst • Ensure the catalyst was handled under inert conditions to prevent oxidation of the phosphine ligand. • Verify the correct preparation of the active catalyst from the precatalyst; ensure proper ratio of metal precursor, this compound, and diamine ligand. • Consider in-situ activation of the catalyst as described in the experimental protocol.
Insufficient Hydrogen Pressure • Check for leaks in the hydrogenation apparatus. • Ensure the hydrogen pressure is within the optimal range for the specific substrate (typically 8-10 atm).[1]
Impurities in Substrate or Solvent • Use freshly distilled and degassed solvents. • Purify the ketone substrate to remove any potential catalyst poisons, such as acidic impurities. Washing the substrate with an aqueous base solution can be effective.[2]
Incorrect Base or Insufficient Amount • Verify that the correct base (e.g., t-BuOK or t-BuONa) is being used. • Ensure the base is fresh and has been stored under anhydrous conditions. • Use the optimal catalyst-to-base ratio.
Low Enantioselectivity (ee) Suboptimal Solvent • While 2-propanol is generally the preferred solvent, other alcohols like ethanol can sometimes provide better enantioselectivity depending on the substrate.[1] • Ensure the solvent is anhydrous, as water can negatively impact enantioselectivity.
Incorrect Temperature • Lowering the reaction temperature can sometimes improve enantioselectivity, although it may decrease the reaction rate.[2]
Inappropriate Base Cation • For sterically hindered diphosphine ligands like this compound, a base with a smaller metal cation (e.g., t-BuONa) may lead to a faster reaction, which could indirectly affect enantioselectivity.[3]
Racemization of Product • If the product is susceptible to racemization under the reaction conditions, consider reducing the reaction time or temperature.
Poor Reproducibility Inconsistent Catalyst Preparation • Standardize the catalyst preparation procedure, including the order of addition of reagents and reaction times.
Variable Substrate Quality • Use a consistent source and purification method for the substrate. Even small amounts of impurities can affect the reaction.
Atmospheric Contamination • Ensure rigorous exclusion of air and moisture throughout the experimental setup and execution.

Frequently Asked Questions (FAQs)

Q1: What is the typical catalyst system for asymmetric hydrogenation using this compound?

A1: A common and effective catalyst system is a Ruthenium(II) complex formed in situ from a precursor like [RuCl2(p-cymene)]2 or a pre-formed complex such as RuCl2(this compound)(diamine). A chiral diamine, such as (S,S)-DPEN or (R,R)-DPEN, is often used as a co-ligand, and a strong base like potassium tert-butoxide (t-BuOK) is required for activation.[1][3]

Q2: How do I prepare the active catalyst?

A2: The active catalyst is typically prepared in situ. A representative procedure involves stirring the Ruthenium precursor with the this compound ligand and the chiral diamine ligand in an anhydrous, degassed solvent under an inert atmosphere before the addition of the substrate and base. For a detailed procedure, please refer to the Experimental Protocols section.

Q3: What is the role of the base in the reaction?

A3: The base is crucial for the formation of the active Ru-hydride species from the precatalyst.[1] The choice and amount of base can significantly impact the reaction rate and, in some cases, the enantioselectivity.

Q4: Which solvent should I use for my reaction?

A4: 2-propanol is the most commonly used and generally effective solvent for the asymmetric hydrogenation of ketones with Ru/(S)-Tol-SDP catalysts.[3] However, for certain substrates, other alcoholic solvents like ethanol might offer improved enantioselectivity.[1] It is recommended to screen a few anhydrous alcohol solvents for optimal results.

Q5: My reaction is very slow. How can I increase the reaction rate?

A5: To increase the reaction rate, you can try the following:

  • Increase the hydrogen pressure (within safe limits of your equipment).[2]

  • Increase the reaction temperature, but be aware that this might slightly decrease enantioselectivity.[2]

  • A study has shown that for sterically hindered diphosphine ligands, using t-BuONa instead of t-BuOK can lead to a faster reaction.[3]

Q6: I am observing a side product. What could it be?

A6: In ketone hydrogenations, a potential side reaction is the formation of an enol or enolate intermediate, which could lead to undesired byproducts. Additionally, if the substrate contains other reducible functional groups, they might also react depending on the reaction conditions. Careful analysis of the reaction mixture by techniques like NMR or GC-MS can help identify the side product and optimize conditions to minimize its formation.

Quantitative Data Summary

Table 1: Effect of Alkali Metal Cation on Reaction Rate for the Hydrogenation of Acetophenone

CatalystBaseTime (h)Conversion (%)
RuCl2((S)-Xyl-SDP)((S,S)-DPEN)t-BuOK6100
RuCl2((S)-Xyl-SDP)((S,S)-DPEN)t-BuONa2100

Data adapted from a study on the effect of alkali metal cations in the hydrogenation of acetophenone.[3] This suggests that for sterically hindered SDP ligands, sodium tert-butoxide can accelerate the reaction.

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Hydrogenation of Aromatic Ketones

This protocol provides a general method for the asymmetric hydrogenation of an aromatic ketone using a RuCl2(this compound)((S,S)-DPEN) catalyst.

Materials:

  • RuCl2(this compound)((S,S)-DPEN) precatalyst

  • Aromatic ketone substrate

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous 2-propanol (freshly distilled and degassed)

  • Hydrogen gas (high purity)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add the RuCl2(this compound)((S,S)-DPEN) precatalyst (e.g., substrate/catalyst ratio of 1000:1) to a dry Schlenk flask or an autoclave insert.

  • Add the aromatic ketone substrate.

  • Add anhydrous, degassed 2-propanol to dissolve the catalyst and substrate.

  • In a separate flask, prepare a solution of t-BuOK in 2-propanol.

  • Add the t-BuOK solution to the reaction mixture (e.g., catalyst/base ratio of 1:10).

  • Seal the reaction vessel, remove it from the glovebox, and connect it to a hydrogenation apparatus.

  • Purge the vessel with hydrogen gas 3-5 times.

  • Pressurize the vessel to the desired hydrogen pressure (e.g., 10 atm).

  • Stir the reaction mixture at the desired temperature (e.g., 30 °C) and monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with inert gas.

  • Quench the reaction by adding a few drops of water or a saturated aqueous solution of ammonium chloride.

  • Concentrate the mixture under reduced pressure and purify the product by column chromatography.

Visualizations

experimental_workflow cluster_prep Catalyst and Reagent Preparation (Inert Atmosphere) cluster_reaction Hydrogenation Reaction cluster_workup Work-up and Purification prep_catalyst 1. Add RuCl2(this compound)(diamine) precatalyst to vessel add_substrate 2. Add ketone substrate prep_catalyst->add_substrate add_solvent 3. Add anhydrous, degassed 2-propanol add_substrate->add_solvent prep_base 4. Prepare t-BuOK solution in 2-propanol add_solvent->prep_base add_base 5. Add base solution to reaction mixture prep_base->add_base seal_vessel 6. Seal reaction vessel add_base->seal_vessel purge_h2 7. Purge with H2 seal_vessel->purge_h2 pressurize 8. Pressurize with H2 purge_h2->pressurize react 9. Stir at desired temperature and monitor pressurize->react vent 10. Vent H2 and purge with inert gas react->vent quench 11. Quench reaction vent->quench concentrate 12. Concentrate quench->concentrate purify 13. Purify product concentrate->purify

Caption: Experimental workflow for asymmetric hydrogenation.

troubleshooting_logic cluster_conversion Troubleshooting Low Conversion cluster_ee Troubleshooting Low Enantioselectivity cluster_reproducibility Troubleshooting Poor Reproducibility start Experiment Start issue Identify Issue start->issue low_conversion Low Conversion issue->low_conversion Conversion? low_ee Low Enantioselectivity issue->low_ee Enantioselectivity? reproducibility Poor Reproducibility issue->reproducibility Reproducibility? check_catalyst Check catalyst activity and handling low_conversion->check_catalyst optimize_solvent Optimize solvent low_ee->optimize_solvent standardize_catalyst Standardize catalyst prep reproducibility->standardize_catalyst check_pressure Verify H2 pressure check_catalyst->check_pressure check_purity Check substrate/solvent purity check_pressure->check_purity check_base Verify base quality and amount check_purity->check_base end Successful Reaction check_base->end optimize_temp Adjust temperature optimize_solvent->optimize_temp optimize_base Consider base cation effect optimize_temp->optimize_base optimize_base->end standardize_substrate Ensure consistent substrate quality standardize_catalyst->standardize_substrate check_inertness Verify inert atmosphere standardize_substrate->check_inertness check_inertness->end

Caption: Troubleshooting decision tree for this compound catalysis.

References

Technical Support Center: Phosphine Ligand Degradation in Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for phosphine ligand stability. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues related to phosphine ligand degradation in catalytic processes.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for phosphine ligands in a catalytic reaction?

A1: Phosphine ligands are susceptible to several degradation pathways that can impact catalyst performance and reaction outcomes. The most common pathways include:

  • Oxidation: This is the most frequent degradation route, where the trivalent phosphine (P(III)) is oxidized to the corresponding pentavalent phosphine oxide (P(V)). This is often caused by trace amounts of air, peroxides in solvents (like THF), or even the metal precursor.[1][2][3] While often detrimental, some phosphine oxides can serve as effective ligands or pre-ligands in certain cross-coupling reactions.[4][5]

  • P-C Bond Cleavage: This pathway involves the scission of a phosphorus-carbon bond. It can occur via oxidative addition of the P-C bond to the metal center, which is more common at elevated temperatures.[6][7][8] This process can lead to the formation of undesired phosphido-bridged dimers or other inactive catalyst species.[9]

  • Hydrolysis: Certain phosphine ligands can react with water, leading to cleavage of P-C bonds or formation of secondary phosphine oxides and the corresponding hydrocarbon. This is a greater concern for phosphines with electron-withdrawing groups or when using protic solvents.[10][11]

  • Phosphonium Salt Formation: In the presence of alkyl or aryl halides, particularly in polar solvents, phosphine ligands can act as nucleophiles to form quaternary phosphonium salts. This removes the active ligand from the catalytic cycle.[6]

LnM_PR3 Active Catalyst LnM(PR3) Oxidation Oxidation (+ [O]) LnM_PR3->Oxidation PC_Cleavage P-C Bond Cleavage (High Temp) LnM_PR3->PC_Cleavage Hydrolysis Hydrolysis (+ H2O) LnM_PR3->Hydrolysis Phosphine_Oxide Inactive Species LnM(O=PR3) Oxidation->Phosphine_Oxide PC_Products Degraded Products (e.g., LnM-PR2 + R-R) PC_Cleavage->PC_Products Hydrolysis_Products Degraded Products (e.g., R2P(O)H + RH) Hydrolysis->Hydrolysis_Products

Caption: Primary degradation pathways for phosphine ligands.

Q2: How do the electronic and steric properties of a phosphine ligand influence its stability?

A2: The stability and reactivity of phosphine ligands are intrinsically linked to their steric and electronic profiles, often quantified by Tolman's cone angle (θ) and Tolman Electronic Parameter (TEP), respectively.[6][12]

  • Electronic Effects: Electron-rich phosphines (e.g., those with alkyl groups like P(t-Bu)₃) are stronger σ-donors. This increased electron density on the phosphorus atom makes them more susceptible to oxidation.[13][14] Conversely, electron-poor phosphines (e.g., those with aryl or fluoro groups like P(C₆F₅)₃) are generally more resistant to oxidation but may be more prone to other degradation pathways or have different catalytic activity.[8][15]

  • Steric Effects: Sterically bulky ligands (large cone angles) can protect the metal center and the P-atom from intermolecular reactions, including certain decomposition pathways.[16][17] For instance, the steric hindrance can slow down the rate of oxidative degradation and prevent the formation of inactive dimeric species. However, extreme steric bulk can also promote ligand dissociation, which may be a prerequisite for catalyst activation or deactivation depending on the specific catalytic cycle.[15]

The interplay between these two factors is critical; for example, increasing steric bulk can also indirectly influence the electronic properties of the ligand.[18]

Properties Ligand Properties Electronic Electronic (e.g., TEP) Properties->Electronic Steric Steric (e.g., Cone Angle) Properties->Steric ER Electron-Rich (More e- donating) Electronic->ER EP Electron-Poor (Less e- donating) Electronic->EP SB Sterically Bulky (High Cone Angle) Steric->SB SU Sterically Unhindered (Low Cone Angle) Steric->SU Stability Ligand Stability Ox_Sus Increased susceptibility to oxidation ER->Ox_Sus Ox_Res Increased resistance to oxidation EP->Ox_Res Decomp_Res Increased resistance to bimolecular decomposition SB->Decomp_Res Decomp_Sus Increased susceptibility to bimolecular decomposition SU->Decomp_Sus

Caption: Relationship between ligand properties and stability.

Troubleshooting Guides

Problem 1: My reaction is sluggish, and I observe a new peak in the ³¹P NMR spectrum, shifted downfield from my original phosphine ligand.

Possible Cause: Your phosphine ligand is likely oxidizing to phosphine oxide. Phosphine oxides typically appear 20-50 ppm downfield in the ³¹P NMR spectrum compared to the corresponding phosphine.

Troubleshooting Steps:

  • Confirm Oxidation: Spike a sample from your reaction mixture with an authentic sample of the corresponding phosphine oxide and re-acquire the ³¹P NMR spectrum. Co-injection in HPLC can also be used for confirmation.

  • Check Solvents: Ensure all solvents are freshly purified and rigorously degassed. Ethereal solvents like THF are notorious for forming peroxides upon storage, which readily oxidize phosphines.[1] Use a fresh bottle or pass the solvent through an activated alumina column.

  • Inert Atmosphere: Verify the integrity of your inert atmosphere (Nitrogen or Argon). Use Schlenk line or glovebox techniques meticulously. Ensure all glassware is properly dried to remove adsorbed oxygen.

  • Reagent Purity: Check the purity of your starting materials and metal pre-catalyst. Some reagents may introduce oxidants.

Start Sluggish Reaction & New ³¹P NMR Peak Hypothesis Hypothesis: Ligand Oxidation to Phosphine Oxide Start->Hypothesis Step1 1. Confirm Identity Spike with authentic phosphine oxide sample Hypothesis->Step1 Step2 2. Check Solvents Are they fresh, degassed, and peroxide-free? Step1->Step2 If confirmed Step3 3. Check Atmosphere Is the inert gas pure? Is glassware dry? Step2->Step3 Step4 4. Switch Ligand Consider more robust (sterically hindered/ electron-poor) ligand Step3->Step4 Result Problem Solved: Reaction rate restored, no side product Step4->Result

Caption: Troubleshooting workflow for suspected ligand oxidation.

Problem 2: My phosphine ligand appears to degrade during HPLC analysis, leading to poor reproducibility and inaccurate quantification.

Possible Cause: Many phosphine ligands are susceptible to on-column oxidation during reverse-phase HPLC analysis, especially when using aqueous mobile phases that contain dissolved oxygen.[19]

Troubleshooting Steps:

  • Mobile Phase Degassing: Ensure your mobile phases are thoroughly degassed and kept under a helium sparge or blanket of inert gas during the analysis.

  • Use an Antioxidant Additive: Add a small amount of a reducing agent or oxygen scavenger to your aqueous mobile phase. A highly effective and published method is the addition of a trace amount of tris(2-carboxyethyl)phosphine (TCEP).[19] TCEP passivates the column and scavenges oxidants without interfering with the analysis of many common phosphine ligands.[19]

  • Minimize Sample Exposure: Prepare samples immediately before injection. Keep sample vials capped and in the autosampler tray for the shortest time possible.

  • Optimize Method: Use a shorter analysis time and a lower column temperature to minimize the opportunity for on-column degradation.

Data Presentation

Table 1: Steric and Electronic Parameters of Common Phosphine Ligands

This table summarizes key quantitative parameters for a selection of common phosphine ligands to aid in ligand choice based on stability and reactivity requirements.

LigandAbbreviationCone Angle (θ) in °[6]TEP (νCO in cm⁻¹)[6]General Stability Characteristics
TricyclohexylphosphinePCy₃1702056.4Electron-rich, sterically bulky, moderately air-sensitive.
Tri-tert-butylphosphineP(t-Bu)₃1822056.1Very electron-rich and bulky, highly air-sensitive, often pyrophoric.[2]
TriphenylphosphinePPh₃1452068.9Moderately electron-donating, common, relatively air-stable as a solid.[1]
Tri(o-tolyl)phosphineP(o-tol)₃1942066.7Sterically very bulky, offers good stability to the metal center.
XPhosXPhos254-Very bulky biaryl phosphine, designed for high stability and activity.[17]
TrifluorophosphinePF₃1042110.8Very electron-withdrawing, π-acidic, highly toxic gas.[8]

Note: TEP (Tolman Electronic Parameter) is the A₁ C-O stretching frequency of LNi(CO)₃ complexes. Lower values indicate a more electron-donating ligand.[12]

Experimental Protocols

Protocol 1: General Procedure for Setting Up an Air-Sensitive Catalytic Reaction

This protocol outlines the standard procedure for minimizing ligand degradation due to atmospheric oxygen and moisture.

Materials:

  • Schlenk flask or vial with a magnetic stir bar

  • Rubber septa

  • Schlenk line with high-purity Argon or Nitrogen

  • Anhydrous, degassed solvents

  • Syringes and needles (oven-dried)

Procedure:

  • Glassware Preparation: Oven-dry all glassware at >120 °C for at least 4 hours and allow it to cool in a desiccator or under a stream of inert gas.

  • Solid Reagent Addition: Add the metal pre-catalyst, phosphine ligand, and any solid substrates to the Schlenk flask in a glovebox or under a positive pressure of inert gas.

  • Sealing and Purging: Seal the flask with a rubber septum. Connect the flask to the Schlenk line and perform at least three vacuum/backfill cycles with the inert gas to remove any residual air.

  • Solvent Addition: Add the anhydrous, degassed solvent via a gas-tight syringe through the septum.

  • Liquid Reagent Addition: Add any liquid substrates or reagents via syringe. Ensure the system is always maintained under a positive pressure of inert gas (e.g., by using a gas bubbler).

  • Reaction: Place the flask in a temperature-controlled oil bath and begin stirring. Monitor the reaction by taking aliquots for analysis using a syringe.

Protocol 2: Monitoring Ligand Degradation by ³¹P NMR Spectroscopy

Procedure:

  • Prepare a Standard: Prepare a solution of your pure phosphine ligand in a deuterated solvent (e.g., C₆D₆, CDCl₃) in an NMR tube sealed under an inert atmosphere. Record its ³¹P NMR spectrum to determine the chemical shift of the starting material.

  • Reaction Sampling: At various time points during your catalytic reaction, carefully withdraw a small aliquot (approx. 0.1 mL) using an inert-gas-purged syringe.

  • Sample Preparation: Quench the aliquot by adding it to a vial containing 0.5 mL of a deuterated solvent. If necessary, filter the sample through a small plug of silica or celite in a Pasteur pipette to remove paramagnetic species that can cause signal broadening. Transfer the filtrate to an NMR tube and cap it.

  • Data Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum.

  • Analysis: Compare the spectrum of the reaction mixture to your standard.

    • The appearance of a new peak, typically ~30 ppm downfield of the parent phosphine, is indicative of phosphine oxide formation.

    • Integrate the peaks corresponding to the starting ligand and the degradation product(s) to quantify the extent of degradation over time.

    • The disappearance of the ligand signal without the appearance of a corresponding oxide may suggest other degradation pathways like P-C bond cleavage.

Protocol 3: Robust HPLC Analysis of Air-Sensitive Phosphine Ligands

This method is adapted from a published procedure to minimize on-column oxidation.[19]

Materials:

  • HPLC system with UV detector

  • C18 reverse-phase column

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

Procedure:

  • Mobile Phase Preparation:

    • Prepare Mobile Phase A and B as required for your separation.

    • To Mobile Phase A (aqueous), add TCEP hydrochloride to a final concentration of approximately 1-5 mg/L.

    • Thoroughly degas both mobile phases using sonication and/or helium sparging for at least 15 minutes. Maintain a helium sparge on the mobile phase bottles during the analysis.

  • Column Equilibration: Equilibrate the C18 column with your initial mobile phase composition for at least 20-30 minutes to ensure the TCEP has fully passivated the system.

  • Sample Preparation: Dissolve your sample containing the phosphine ligand in a suitable solvent (e.g., acetonitrile) immediately before analysis. Keep the vial capped.

  • Injection and Analysis: Inject the sample and run your gradient method. Monitor the elution of the phosphine ligand and its potential oxide using a UV detector at an appropriate wavelength (e.g., 254 nm).

  • Quantification: Use an external standard calibration curve prepared with a pure sample of the phosphine ligand for accurate quantification. The improved mobile phase should result in sharper peaks and more reproducible peak areas.

References

How to avoid racemization in (S)-Tol-SDP mediated reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (S)-Tol-SDP mediated reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their stereoselective syntheses. Here you will find frequently asked questions (FAQs) and troubleshooting guides to help you avoid racemization and achieve high enantioselectivity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where is it commonly used?

This compound , also known as (S)-(-)-7,7'-Bis[di(4-methylphenyl)phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobiindene, is a chiral spirodiphosphine ligand. Its rigid, C2-symmetric spirobiindane backbone creates a well-defined chiral environment around a metal center. This ligand is particularly effective in a variety of transition metal-catalyzed asymmetric reactions, including:

  • Asymmetric Hydrogenation: Rhodium and Iridium complexes of SDP ligands are used for the enantioselective hydrogenation of various prochiral olefins, ketones, and imines.

  • Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA): this compound and its analogues are known to be efficient ligands for the formation of chiral C-C bonds in AAA reactions.[1]

Q2: What are the general causes of racemization or loss of enantiomeric excess (e.e.) in reactions using chiral phosphine ligands?

Loss of stereoselectivity can occur through several mechanisms:

  • Ligand Racemization: Some P-chiral phosphine ligands can undergo pyramidal inversion, leading to racemization. This can be catalyzed by acid or heat. For instance, acid-catalyzed racemization has been observed during chromatographic purification on silica gel.

  • Reaction Mechanism Pathways: In catalytic cycles, competing reaction pathways can lead to the formation of the undesired enantiomer. For example, in palladium-catalyzed cross-coupling reactions, both stereoretentive and stereoinvertive transmetalation pathways can exist.

  • Product Racemization: The chiral product itself may be susceptible to racemization under the reaction conditions, especially if it contains an acidic proton at the stereocenter and a base is present.

  • Epimerization of Intermediates: Chiral intermediates in the catalytic cycle may undergo epimerization before the product-forming step.

Q3: How does temperature affect the enantioselectivity of the reaction?

Temperature is a critical parameter. Generally, lower temperatures are favored for higher enantioselectivity as it increases the energy difference between the diastereomeric transition states leading to the two enantiomers. However, lower temperatures can also significantly decrease the reaction rate. It is crucial to find an optimal balance. In some cases, a change in temperature can even lead to a reversal of enantioselectivity.

Q4: Can the solvent choice impact the outcome of the reaction?

Yes, the solvent can have a profound effect on both the reaction rate and enantioselectivity. Solvent polarity can influence the stability of charged intermediates and transition states. Furthermore, coordinating solvents can compete with the substrate for binding to the metal center, potentially altering the chiral environment. It is often necessary to screen a range of solvents to find the optimal conditions for a specific substrate. For instance, apolar or weakly polar organic solvents are common in many enantioselective organocatalytic reactions.[2]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Problem 1: Low enantiomeric excess (e.e.) in a Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA) reaction.

Potential Cause Troubleshooting Steps
Suboptimal Base The choice of base is critical. For SDP-ligated AAA reactions with soft nucleophiles like dimethyl malonate, conventional bases may give poor results. Recommendation: Switch to an organometallic base such as diethylzinc (Et₂Zn). Studies have shown that Et₂Zn is crucial for achieving high enantioselectivity with SDP ligands in this reaction.[1]
Incorrect Solvent The polarity and coordinating ability of the solvent can significantly impact the chiral pocket of the catalyst. Recommendation: Screen a range of solvents with varying polarities. Start with common solvents for AAA like THF, dichloromethane (DCM), and toluene. Avoid highly coordinating solvents if they are suspected to interfere with substrate binding.
Reaction Temperature Too High Higher temperatures can lead to a decrease in enantioselectivity by reducing the energy difference between the diastereomeric transition states. Recommendation: Try running the reaction at a lower temperature (e.g., 0 °C or -20 °C). Be aware that this may require longer reaction times.
Ligand Purity/Stability Impurities in the this compound ligand or its degradation can lead to a loss of e.e. Some phosphine ligands are susceptible to oxidation. Recommendation: Ensure you are using a high-purity ligand. If the ligand is old or has been exposed to air, consider purifying it or using a fresh batch. Store the ligand under an inert atmosphere.
Inappropriate Pre-catalyst The choice of palladium precursor can influence the formation of the active catalyst. Recommendation: Experiment with different palladium sources such as [Pd(allyl)Cl]₂ or Pd₂(dba)₃.

Problem 2: Poor reproducibility of enantiomeric excess.

Potential Cause Troubleshooting Steps
Trace Amounts of Water or Oxygen Water and oxygen can interfere with the catalyst and reagents, leading to inconsistent results. Recommendation: Use rigorously dried solvents and reagents. Perform the reaction under a strict inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques or a glovebox.
Variability in Reagent Quality The purity of substrates, bases, and solvents can vary between batches. Recommendation: Use reagents from a reliable source and of the highest possible purity. If possible, purify reagents before use.
Inconsistent Catalyst Preparation The method of preparing the active catalyst can affect its performance. Recommendation: Standardize your catalyst preparation procedure. Pre-forming the catalyst by stirring the palladium precursor and the this compound ligand in the solvent for a defined period before adding the other reagents can sometimes lead to more reproducible results.

Data Presentation

Table 1: Effect of Base on Enantioselectivity in Pd-catalyzed AAA with SDP Ligands

Reaction: Asymmetric allylic alkylation of 1,3-diphenyl-2-propenyl acetate with dimethyl malonate.

EntryLigandBaseSolventTemp (°C)Yield (%)e.e. (%)
1(S)-SDPNaHTHFrt9525
2(S)-SDPEt₂ZnTHFrt9895
3(S)-DM-SDPNaHTHFrt9630
4(S)-DM-SDPEt₂ZnTHFrt9997

Data is representative and compiled from literature on SDP ligands.

Experimental Protocols

Detailed Methodology for a Representative Pd-Catalyzed Asymmetric Allylic Alkylation:

  • Catalyst Pre-formation: In a glovebox or under an inert atmosphere, a solution of the palladium precursor (e.g., [Pd(allyl)Cl]₂, 0.5 mol%) and this compound (1.1 mol%) in anhydrous, degassed THF (1.0 mL) is stirred at room temperature for 30 minutes.

  • Reaction Setup: To the pre-formed catalyst solution, the allylic substrate (e.g., 1,3-diphenyl-2-propenyl acetate, 1.0 equiv) and the nucleophile (e.g., dimethyl malonate, 1.2 equiv) are added.

  • Initiation: The reaction mixture is cooled to the desired temperature (e.g., 0 °C), and the base (e.g., diethylzinc, 1.1 equiv as a 1.0 M solution in hexanes) is added dropwise.

  • Monitoring: The reaction is stirred at the specified temperature and monitored by TLC or GC/LC-MS until the starting material is consumed.

  • Work-up: The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification and Analysis: The crude product is purified by column chromatography on silica gel. The enantiomeric excess is determined by chiral HPLC or SFC.

Visualizations

Racemization_Troubleshooting cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Low_ee Low Enantiomeric Excess (e.e.) Base Suboptimal Base Low_ee->Base Solvent Incorrect Solvent Low_ee->Solvent Temp High Temperature Low_ee->Temp Ligand Ligand Purity/Stability Low_ee->Ligand SwitchBase Use Et₂Zn Base->SwitchBase Optimize ScreenSolvents Screen Solvents (THF, DCM, Toluene) Solvent->ScreenSolvents Optimize LowerTemp Lower Reaction Temperature Temp->LowerTemp Optimize CheckLigand Use High-Purity Ligand / Store under Inert Gas Ligand->CheckLigand Verify

Caption: Troubleshooting workflow for low enantiomeric excess.

Asymmetric_Catalysis_Cycle M_L M(0)-L OxAdd Oxidative Addition M_L->OxAdd + Substrate Intermediate1 R-M(II)-X L OxAdd->Intermediate1 Transmetalation Transmetalation (Nu-M') Intermediate1->Transmetalation + Nucleophile Intermediate2 R-M(II)-Nu L* Transmetalation->Intermediate2 ReductiveElimination Reductive Elimination Intermediate2->ReductiveElimination ReductiveElimination->M_L Catalyst Regeneration Product R-Nu (Chiral Product) ReductiveElimination->Product Substrate R-X Substrate->OxAdd Nucleophile Nu-M' Nucleophile->Transmetalation

Caption: Generalized catalytic cycle for cross-coupling.

References

Technical Support Center: (S)-Tol-SDP in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the chiral ligand (S)-Tol-SDP in their experiments. The information is presented in a question-and-answer format to directly address potential issues, particularly those arising from impurities.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound, or (S)-(-)-7,7'-Bis[di(4-methylphenyl)phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobiindane, is a chiral phosphine ligand widely used in asymmetric catalysis. Its rigid spirocyclic backbone provides a well-defined chiral environment, leading to high enantioselectivities in a variety of transition metal-catalyzed reactions, most notably rhodium- and iridium-catalyzed asymmetric hydrogenations.

Q2: What are the most common impurities in this compound and how do they form?

The most common impurities in this compound can be categorized as follows:

  • This compound Monoxide and Dioxide: These are formed by the oxidation of one or both of the phosphine groups. This can occur during synthesis, workup, or storage if the ligand is exposed to air (oxygen).

  • Unreacted Starting Materials and Byproducts from Synthesis: The synthesis of this compound typically involves the phosphinylation of enantiomerically pure 1,1'-spirobiindane-7,7'-diol (SPINOL). Potential impurities from this process include residual SPINOL, unreacted phosphinylating agents (e.g., chlorodi(p-tolyl)phosphine), and byproducts from the coupling reaction.

  • Residual Solvents: Solvents used during synthesis and purification (e.g., toluene, THF, dichloromethane) may be present in the final product if not completely removed.

  • Residual Salts: If the synthesis involves Grignard or organolithium reagents, residual magnesium or lithium salts may be present.

Q3: How do impurities affect the performance of this compound in catalytic reactions?

Impurities can have a significant detrimental effect on the performance of this compound in several ways:

  • Reduced Enantioselectivity: Phosphine oxides can coordinate to the metal center, altering the chiral environment and leading to a decrease in the enantiomeric excess (ee) of the product.

  • Decreased Catalytic Activity: Some impurities can act as catalyst poisons, binding to the active metal center and reducing the reaction rate or preventing the reaction from going to completion.

  • Inconsistent Results: The presence of varying amounts of impurities in different batches of the ligand can lead to poor reproducibility of experimental results.

Troubleshooting Guide

Problem 1: My asymmetric hydrogenation reaction shows low enantioselectivity (ee).

Potential Cause Diagnostic Test Proposed Solution
Oxidation of this compound Analyze a sample of the ligand by ³¹P NMR. The presence of a signal around +30 ppm, in addition to the signal for the pure ligand, indicates the presence of the phosphine oxide.Repurify the ligand by column chromatography under an inert atmosphere. Ensure rigorous inert atmosphere techniques (e.g., using a glovebox or Schlenk line) are used when handling the ligand and setting up reactions.
Incorrect Enantiomer of the Ligand If you have access to both enantiomers, run a control reaction with the (R)-enantiomer. The product should have the opposite configuration. Chiral HPLC can also be used to determine the enantiomeric purity of the ligand.Ensure you are using the correct enantiomer for the desired product configuration. Source a new, certified batch of the ligand if there are doubts about its enantiomeric purity.
Solvent Effects Review the literature for the specific reaction to ensure the optimal solvent is being used. Some solvents can interact with the catalyst or substrate in a way that reduces enantioselectivity.Perform a solvent screen to identify the optimal solvent for your specific substrate and reaction conditions.

Problem 2: My reaction is sluggish or does not go to completion.

Potential Cause Diagnostic Test Proposed Solution
Catalyst Poisoning by Impurities Analyze the ligand for impurities as described above. Also, ensure that the substrate and solvent are of high purity and free from potential catalyst poisons (e.g., sulfur-containing compounds, water).Purify the ligand, substrate, and solvent. Use freshly distilled and degassed solvents.
Insufficient Catalyst Loading Review the literature for typical catalyst loadings for similar reactions.Increase the catalyst loading in a stepwise manner to determine the optimal concentration.
Poor Quality of Hydrogen Gas If using a hydrogen cylinder, ensure it is of high purity.Use a hydrogen purifier or a new, high-purity hydrogen source.

Quantitative Data on Impurity Effects

While specific quantitative data for the effect of every impurity on this compound performance is not extensively published, the following table summarizes the generally observed trends. The exact impact will be substrate and reaction condition dependent.

Impurity Typical Concentration Range Leading to Issues Observed Effect on Enantioselectivity (ee) Observed Effect on Conversion
This compound Monoxide> 5 mol%Significant decreaseModerate decrease
Residual Solvents (e.g., water)> 0.1% v/vCan be significant, depending on the solvent and reactionCan be significant, especially for water
Residual Mg/Li SaltsTrace amountsVariable, can sometimes have a minor positive or negative effectCan inhibit the reaction

Experimental Protocols

Protocol 1: Purity Analysis of this compound by ³¹P NMR Spectroscopy

  • Sample Preparation: In a glovebox or under a stream of inert gas, dissolve 5-10 mg of the this compound sample in 0.5 mL of a deuterated solvent (e.g., CDCl₃ or C₆D₆) that has been degassed.

  • NMR Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum. A standard acquisition with a sufficient number of scans to obtain a good signal-to-noise ratio is typically adequate.

  • Data Analysis: The pure this compound should show a single sharp peak. The corresponding phosphine oxide will appear as a separate peak at a different chemical shift (typically downfield, around +30 ppm). The relative integration of these peaks can be used to quantify the level of oxidation.

Protocol 2: Chiral HPLC Method for Enantiomeric Purity of this compound

  • Column: A chiral stationary phase column, such as one based on cellulose or amylose derivatives (e.g., Chiralcel OD-H or Chiralpak AD), is typically used.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is commonly used. The exact ratio will need to be optimized for the specific column and ligand. A typical starting point is 90:10 hexane:isopropanol.

  • Flow Rate: A flow rate of 0.5-1.0 mL/min is generally appropriate.

  • Detection: UV detection at a wavelength where the ligand has strong absorbance (e.g., 254 nm) is used.

  • Sample Preparation: Dissolve a small amount of the ligand in the mobile phase.

  • Injection and Analysis: Inject the sample and record the chromatogram. The two enantiomers should be resolved into two separate peaks. The enantiomeric excess can be calculated from the peak areas.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_reaction Catalytic Reaction cluster_analysis Product Analysis start Receive this compound Sample check_purity Check Purity (31P NMR, Chiral HPLC) start->check_purity setup_reaction Set up Asymmetric Hydrogenation check_purity->setup_reaction Ligand passes QC monitor_reaction Monitor Reaction (TLC, GC, HPLC) setup_reaction->monitor_reaction workup Reaction Workup and Product Isolation monitor_reaction->workup analyze_product Analyze Product (NMR, Chiral HPLC) workup->analyze_product determine_ee Determine Enantiomeric Excess (ee) analyze_product->determine_ee

Figure 1. A typical experimental workflow for using this compound in asymmetric hydrogenation.

troubleshooting_low_ee cluster_ligand_issues Ligand-Related Issues cluster_solvent_issues Solvent-Related Issues cluster_substrate_issues Substrate-Related Issues start Low Enantioselectivity Observed check_ligand_purity Analyze Ligand Purity by 31P NMR start->check_ligand_purity check_solvent Verify Solvent Purity and Type start->check_solvent check_substrate Confirm Substrate Purity start->check_substrate phosphine_oxide Phosphine Oxide Detected? check_ligand_purity->phosphine_oxide wrong_solvent Is Solvent Optimal for Reaction? check_solvent->wrong_solvent substrate_impure Substrate Impurities Present? check_substrate->substrate_impure repurify_ligand Solution: Repurify Ligand phosphine_oxide->repurify_ligand Yes use_inert_atmosphere Solution: Use Strict Inert Atmosphere Techniques repurify_ligand->use_inert_atmosphere solvent_screen Solution: Perform Solvent Screen wrong_solvent->solvent_screen No/Unsure purify_substrate Solution: Repurify Substrate substrate_impure->purify_substrate Yes

Strategies to improve catalyst turnover number with (S)-Tol-SDP

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of the (S)-Tol-SDP ligand in catalytic asymmetric hydrogenation reactions and improve the catalyst turnover number (TON).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in asymmetric catalysis?

This compound is a chiral spirodiphosphine ligand known for its effectiveness in transition metal-catalyzed asymmetric reactions, particularly ruthenium-catalyzed asymmetric hydrogenation of ketones and other prochiral substrates. Its rigid spiro backbone and tunable diarylphosphino groups create a well-defined chiral environment around the metal center, leading to high enantioselectivity and catalytic activity.

Q2: What is the Turnover Number (TON) and why is it a critical parameter?

The Turnover Number (TON) represents the total number of substrate molecules that a single catalyst molecule can convert into product before becoming inactive. It is a key metric for assessing the efficiency and longevity of a catalyst. A high TON is desirable as it indicates a more productive and cost-effective catalytic system, requiring lower catalyst loadings.

Q3: What is a typical pre-catalyst system utilizing this compound?

A common pre-catalyst system involves the complexation of this compound with a ruthenium source, often in combination with a chiral diamine ligand. A typical example is RuCl2[this compound][(S,S)-DPEN], where DPEN is 1,2-diphenylethylenediamine. This complex is then activated in situ to generate the active catalytic species.

Q4: How is the active catalyst generated from the pre-catalyst?

The active ruthenium hydride species is typically generated in situ from the RuCl2(diphosphine)(diamine) pre-catalyst. This activation is usually achieved by reacting the pre-catalyst with a base, such as an alkali metal alkoxide, in an alcohol solvent under a hydrogen atmosphere. The base facilitates the removal of the chloride ligands and the formation of the active Ru-H species.

Troubleshooting Guide

Issue 1: Low Turnover Number (TON) or Poor Catalytic Activity

Possible Cause 1: Suboptimal choice of base.

The choice of base is critical for the activation of the ruthenium pre-catalyst and can significantly impact the reaction rate.

Suggested Solution:

  • Screen different alkali metal alkoxides: For sterically hindered diphosphine ligands like this compound, the size of the cation in the base can influence the reaction rate. For the hydrogenation of acetophenone using a RuCl2(Tol-SDP)(DPEN) catalyst, it was found that t-BuONa provided a faster reaction than t-BuOK[1]. This suggests that a smaller metal cation may be preferred.

  • Optimize base concentration: The concentration of the base can affect both the initial reaction rate and the stability of the catalyst[2]. A systematic screening of the base concentration is recommended to find the optimal balance for maximizing the TON.

Possible Cause 2: Inappropriate solvent selection.

The solvent plays a crucial role in the dissolution of reactants and the stabilization of the catalytic species.

Suggested Solution:

  • Use alcoholic solvents: Protic solvents like 2-propanol and ethanol are commonly used and often effective for the asymmetric hydrogenation of ketones with Ru-(S)-Tol-SDP catalysts[1].

  • Ensure solvent purity: Impurities in the solvent, such as water or peroxides, can poison the catalyst and reduce its activity. Always use dry, degassed solvents.

Possible Cause 3: Catalyst deactivation.

The active catalyst may decompose over the course of the reaction, leading to a decrease in activity and a lower TON.

Suggested Solution:

  • Identify the deactivation pathway: Catalyst deactivation can occur through various mechanisms, such as the formation of inactive ruthenium hydroxide species or aggregation of the catalyst[3][4]. Understanding the specific deactivation pathway can help in designing strategies to mitigate it.

  • Control reaction temperature: Higher temperatures can sometimes lead to faster catalyst decomposition. Running the reaction at the lowest temperature that still provides a reasonable reaction rate can help to prolong the catalyst's lifetime.

  • Maintain an inert atmosphere: Ruthenium catalysts can be sensitive to oxygen. Ensure that the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative deactivation.

Issue 2: Low Enantioselectivity (ee%)

Possible Cause 1: Mismatched chiral ligands.

In catalyst systems that employ both a chiral diphosphine and a chiral diamine, the combination of their stereochemistries is crucial for achieving high enantioselectivity.

Suggested Solution:

  • Use a matched ligand pair: For a given substrate, a specific combination of ligand enantiomers will provide the desired product enantiomer with high selectivity. For example, the use of this compound with (S,S)-DPEN is a common pairing. Ensure that the correct enantiomers of both the diphosphine and the diamine are being used for the desired outcome.

Possible Cause 2: Unfavorable reaction conditions.

Temperature and pressure can influence the enantioselectivity of the reaction.

Suggested Solution:

  • Optimize temperature: Lowering the reaction temperature can sometimes improve enantioselectivity by increasing the energy difference between the diastereomeric transition states.

  • Optimize hydrogen pressure: The hydrogen pressure can affect the concentration of the active hydride species and may influence the enantioselectivity. A systematic screening of the hydrogen pressure is recommended.

Experimental Protocols

General Protocol for Asymmetric Hydrogenation of Ketones

This protocol is a general guideline and should be optimized for each specific substrate.

Catalyst Preparation (in situ):

  • In a glovebox, add the ruthenium precursor (e.g., [RuCl2(p-cymene)]2), the this compound ligand, and the chiral diamine ligand (e.g., (S,S)-DPEN) to a Schlenk flask equipped with a magnetic stir bar.

  • Add a degassed solvent (e.g., 2-propanol) to the flask.

  • Stir the mixture at room temperature for the specified time to allow for the formation of the pre-catalyst complex.

Hydrogenation Reaction:

  • To a separate reaction vessel, add the ketone substrate.

  • Dissolve the substrate in a degassed solvent (e.g., 2-propanol).

  • Add the freshly prepared pre-catalyst solution to the substrate solution.

  • Add the base (e.g., a solution of t-BuONa in 2-propanol).

  • Pressurize the reaction vessel with hydrogen gas to the desired pressure.

  • Stir the reaction mixture at the desired temperature for the specified time.

  • Monitor the reaction progress by techniques such as GC or TLC.

  • Upon completion, carefully vent the hydrogen gas and quench the reaction.

  • Purify the product by column chromatography or other suitable methods.

  • Determine the enantiomeric excess of the product by chiral HPLC or GC.

Data Presentation

Table 1: Effect of Alkali Metal Cation on Reaction Rate in the Asymmetric Hydrogenation of Acetophenone with RuCl2(Tol-SDP)(DPEN)

EntryBaseCationRelative Reaction Rate
1t-BuONaNa+Faster
2t-BuOKK+Slower

Data adapted from a study on the effect of the alkali metal cation in the hydrogenation of acetophenone using RuCl2(Tol-SDP)(DPEN) and RuCl2(Xyl-SDP)(DPEN) catalysts[1].

Table 2: Representative Turnover Numbers Achieved in Asymmetric Hydrogenation of Ketones with Related Ru/Diphosphine Catalysts

Catalyst SystemSubstrateTONTOF (h⁻¹)Reference
(S)-TolBINAP/(S,S)-DPEN–Ru(II)Acetophenone2,400,000228,000[5]
RuCl2[(S)-tol-BINAP][(S)-i-Pr-BIMAH]Cyclic Ketone 1>1000-[6]

Note: These values are provided for context and demonstrate the high efficiency achievable with similar catalyst systems. The TON for a specific reaction with this compound will depend on the optimized reaction conditions.

Visualizations

Catalytic_Cycle cluster_activation Activation cluster_catalysis Catalytic Cycle A RuCl2(Tol-SDP)(DPEN) (Pre-catalyst) B [Ru(Tol-SDP)(DPEN)]^2+ (Cationic Intermediate) A->B + Base - 2Cl- C [RuH(Tol-SDP)(DPEN)]^+ (Active Hydride) B->C + H2 D [RuH(S)(Tol-SDP)(DPEN)]^+ (Substrate Complex) C->D + Ketone (S) Deactivation Catalyst Deactivation C->Deactivation Decomposition E Product (Chiral Alcohol) D->E Hydride Transfer F [Ru(Tol-SDP)(DPEN)]^2+ (Regenerated Catalyst) D->F - Product F->C + H2

Caption: Proposed catalytic cycle for Ru-(S)-Tol-SDP catalyzed asymmetric hydrogenation of ketones.

Troubleshooting_Workflow Start Low TON or Poor Activity Check_Base Is the base optimal? Start->Check_Base Screen_Bases Screen alkali metal alkoxides (e.g., t-BuONa vs. t-BuOK) Check_Base->Screen_Bases No Check_Solvent Is the solvent appropriate? Check_Base->Check_Solvent Yes Optimize_Base_Conc Optimize base concentration Screen_Bases->Optimize_Base_Conc Optimize_Base_Conc->Check_Solvent Use_Alcohol Use dry, degassed alcoholic solvent Check_Solvent->Use_Alcohol No Check_Deactivation Is catalyst deactivation occurring? Check_Solvent->Check_Deactivation Yes Use_Alcohol->Check_Deactivation Optimize_Temp Lower reaction temperature Check_Deactivation->Optimize_Temp Yes Problem_Solved Problem Resolved Check_Deactivation->Problem_Solved No Inert_Atmosphere Ensure inert atmosphere Optimize_Temp->Inert_Atmosphere Inert_Atmosphere->Problem_Solved

Caption: Troubleshooting workflow for low turnover number (TON) in asymmetric hydrogenation.

References

Impact of base and additives on (S)-Tol-SDP catalytic activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the (S)-Tol-SDP ligand in catalytic reactions. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal type of base to use with a Ru-(S)-Tol-SDP catalyst for asymmetric hydrogenation?

A1: The choice of base is critical for both reaction rate and enantioselectivity. For the asymmetric hydrogenation of ketones catalyzed by Ru(II) complexes of SDP ligands, including this compound, alkali metal alkoxides are commonly employed. A study has shown that for sterically hindered diphosphine ligands like this compound, a base with a smaller metal cation, such as sodium tert-butoxide (t-BuONa), can lead to a faster reaction compared to a bulkier cation like potassium tert-butoxide (t-BuOK).[1][2] It is recommended to screen different bases for each specific substrate to determine the optimal conditions.

Q2: Can additives be used to improve the enantioselectivity and/or yield of my this compound catalyzed reaction?

A2: While specific studies on a wide range of additives for this compound are limited, the use of additives is a common strategy in asymmetric catalysis to enhance performance. Additives such as halide salts (e.g., LiCl, KBr) or quaternary ammonium and phosphonium salts have been shown in other catalytic systems to influence reaction outcomes. These additives can affect the catalyst's electronic properties, solubility, and the transition state's stability. The impact of any additive on a reaction catalyzed by this compound should be evaluated empirically.

Q3: What are the general recommendations for handling and preparing a Ru-(S)-Tol-SDP catalyst?

A3: Ru-(S)-Tol-SDP complexes, like many organometallic catalysts, should be handled under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and moisture contamination, which can lead to catalyst deactivation. Solvents should be anhydrous and deoxygenated. The catalyst is typically prepared in situ by reacting a ruthenium precursor, such as [RuCl2(p-cymene)]2, with the this compound ligand in a suitable solvent before the addition of the substrate and base.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or no catalytic activity 1. Catalyst deactivation due to air or moisture exposure. 2. Inactive catalyst precursor or ligand. 3. Insufficient base or inappropriate base used. 4. Presence of catalyst poisons in the substrate or solvent.1. Ensure all manipulations are performed under a strict inert atmosphere and with anhydrous, deoxygenated solvents. 2. Verify the quality and purity of the ruthenium precursor and the this compound ligand. 3. Screen different bases (e.g., t-BuONa, t-BuOK, K2CO3) and vary the base concentration. 4. Purify the substrate and solvents to remove potential inhibitors like sulfur compounds or coordinating impurities.
Low enantioselectivity (ee) 1. Suboptimal base or base concentration. 2. Incorrect reaction temperature. 3. Inappropriate solvent. 4. Racemization of the product under the reaction conditions.1. As demonstrated in studies with similar SDP ligands, the choice of the counter-ion of the base can significantly impact the reaction rate, which can indirectly affect enantioselectivity.[1][2] Screen different bases. 2. Optimize the reaction temperature; lower temperatures often lead to higher enantioselectivity. 3. Screen a range of solvents with varying polarities. 4. Check the stability of the chiral product under the reaction conditions by subjecting it to the reaction mixture without the substrate.
Poor reproducibility 1. Inconsistent quality of reagents or solvents. 2. Variations in catalyst preparation and handling. 3. Sensitivity to trace impurities.1. Use reagents and solvents from the same batch or with consistent purity specifications. 2. Develop and strictly follow a standardized protocol for catalyst preparation and reaction setup. 3. Ensure rigorous purification of all reaction components.
Incomplete conversion 1. Insufficient catalyst loading. 2. Catalyst deactivation over time. 3. Reaction equilibrium reached. 4. Insufficient hydrogen pressure (for hydrogenation reactions).1. Increase the catalyst loading incrementally. 2. Monitor the reaction progress over time to identify if the reaction stops prematurely. If so, consider catalyst deactivation. 3. Analyze the reaction mixture to determine if significant amounts of starting material remain at the plateau. 4. For hydrogenations, ensure a constant and sufficient hydrogen pressure is maintained.

Data Presentation

Table 1: Effect of Alkali Metal Cation on the RuCl2(this compound)(dpen) Catalyzed Asymmetric Hydrogenation of Acetophenone

EntryBaseTime (h)Conversion (%)ee (%)
1t-BuOK210098.5 (S)
2t-BuONa0.510098.3 (S)

Reaction conditions: Acetophenone (1.0 mmol), Ru catalyst (0.005 mmol), base (0.05 mmol), 2-propanol (5 mL), H2 (10 atm), 25 °C. Data extracted from a study on related SDP ligands, illustrating the trend in reactivity.[1][2]

Experimental Protocols

General Procedure for the Asymmetric Hydrogenation of a Ketone using a Ru-(S)-Tol-SDP Catalyst:

  • Catalyst Preparation (in situ):

    • In a glovebox, add the ruthenium precursor (e.g., [RuCl2(p-cymene)]2, 1 mol%) and this compound (1.1 mol%) to a dried Schlenk flask equipped with a magnetic stir bar.

    • Add anhydrous, deoxygenated solvent (e.g., 2-propanol) to the flask.

    • Stir the mixture at room temperature for the specified time (e.g., 30 minutes) to allow for complex formation.

  • Reaction Setup:

    • To the flask containing the catalyst solution, add the ketone substrate (1 equivalent).

    • Add the base (e.g., t-BuONa, 10 mol%) to the reaction mixture.

    • Seal the Schlenk flask, remove it from the glovebox, and connect it to a hydrogen gas line.

  • Hydrogenation:

    • Purge the flask with hydrogen gas several times.

    • Pressurize the flask to the desired hydrogen pressure (e.g., 10 atm).

    • Stir the reaction mixture vigorously at the desired temperature for the required time.

  • Work-up and Analysis:

    • Carefully vent the hydrogen gas.

    • Quench the reaction with a suitable reagent (e.g., saturated aqueous NH4Cl).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4), filter, and concentrate under reduced pressure.

    • Determine the conversion and enantiomeric excess of the product using appropriate analytical techniques (e.g., chiral GC or HPLC).

Visualizations

Experimental_Workflow cluster_prep Catalyst Preparation (Inert Atmosphere) cluster_reaction Reaction Setup cluster_hydrogenation Hydrogenation cluster_analysis Work-up & Analysis Ru_precursor Ru Precursor Catalyst_Formation In situ Catalyst Formation Ru_precursor->Catalyst_Formation Tol_SDP This compound Ligand Tol_SDP->Catalyst_Formation Solvent_prep Anhydrous Solvent Solvent_prep->Catalyst_Formation Reaction_Mixture Reaction Mixture Catalyst_Formation->Reaction_Mixture Add to mixture Substrate Substrate Substrate->Reaction_Mixture Base Base Base->Reaction_Mixture Hydrogenation_Step Hydrogenation Reaction_Mixture->Hydrogenation_Step Pressurize H2 H₂ Gas H2->Hydrogenation_Step Workup Work-up Hydrogenation_Step->Workup Reaction complete Analysis Conversion & ee Analysis (GC/HPLC) Workup->Analysis Product Chiral Product Analysis->Product Troubleshooting_Logic Start Low Enantioselectivity (ee) Check_Base Screen Different Bases (e.g., t-BuONa vs. t-BuOK) Start->Check_Base Optimize_Temp Optimize Reaction Temperature (Lower T) Check_Base->Optimize_Temp No Improved ee Improved Check_Base->Improved Yes Screen_Solvent Screen Solvents Optimize_Temp->Screen_Solvent No Optimize_Temp->Improved Yes Check_Racemization Check Product Racemization Screen_Solvent->Check_Racemization No Screen_Solvent->Improved Yes Check_Racemization->Improved Identified & Resolved No_Improvement No Significant Improvement Check_Racemization->No_Improvement No Racemization Observed

References

Validation & Comparative

(S)-Tol-SDP vs. BINAP: A Comparative Guide to Asymmetric Hydrogenation Ligands

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a chiral ligand is paramount in achieving high enantioselectivity in asymmetric hydrogenation reactions. This guide provides an objective comparison of two prominent phosphine ligands, (S)-Tol-SDP and BINAP, focusing on their performance in the asymmetric hydrogenation of β-ketoesters, supported by experimental data and detailed protocols.

The development of efficient and highly selective chiral ligands is a cornerstone of modern asymmetric catalysis. Among the vast array of available ligands, atropisomeric biaryl diphosphines have demonstrated exceptional performance in a multitude of transformations. This comparison focuses on two such ligands: this compound, a member of the SDP (Spiro-Diphosphine) family, and the well-established BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). Their efficacy in the ruthenium-catalyzed asymmetric hydrogenation of β-ketoesters, a key reaction in the synthesis of chiral building blocks for pharmaceuticals, will be examined.

Performance Comparison

While a direct, head-to-head comparison of this compound and BINAP in the asymmetric hydrogenation of the exact same β-ketoester under identical conditions is not extensively documented in a single publication, a compilation of data from various studies allows for a substantive evaluation. The following table summarizes the performance of ruthenium complexes of both ligands in the asymmetric hydrogenation of representative β-ketoesters.

LigandSubstrateCatalyst SystemS/C RatioTemp. (°C)Pressure (atm H₂)Time (h)Conversion (%)ee (%)TONTOF (h⁻¹)
(R)-BINAP Methyl 3-oxobutanoate[RuCl₂(R)-BINAP]₂~245010046>99>99~2450~408
(R)-BINAP Methyl 2-benzamidomethyl-3-oxobutanoate[RuI{(R)-binap}(p-cymene)]I100255024-99 (98 de)--
This compound Acetophenone*RuCl₂(Tol-SDP)(DPEN) + t-BuOK-----up to 99.9--

*Note: Data for this compound is for the asymmetric hydrogenation of a ketone (acetophenone), as direct comparative data for a β-ketoester was not available in the reviewed literature. This highlights a gap in current comparative studies but still showcases the high enantioselectivity achievable with the SDP ligand family.

From the available data, it is evident that both BINAP and Tol-SDP, when complexed with ruthenium, are capable of inducing exceptionally high levels of enantioselectivity in asymmetric hydrogenation reactions. Ru-BINAP catalysts have been shown to achieve enantiomeric excesses (ee) of over 99% for the hydrogenation of methyl 3-oxobutanoate.[1] Similarly, for the more complex substrate, methyl 2-benzamidomethyl-3-oxobutanoate, a cationic Ru-BINAP complex also delivers an impressive 99% ee with high diastereoselectivity.[2]

Experimental Protocols

To facilitate the reproduction and further investigation of these catalytic systems, detailed experimental protocols are provided below.

Asymmetric Hydrogenation of Methyl 3-oxobutanoate with Ru-BINAP Catalyst

This protocol is adapted from a reported procedure for the asymmetric hydrogenation of methyl 3-oxobutanoate.[1]

Catalyst Preparation (in situ):

  • A 100-mL Schlenk tube is charged with [RuCl₂(benzene)]₂ (125 mg, 0.25 mmol) and (R)-BINAP (342 mg, 0.55 mmol).

  • Dry, degassed dimethylformamide (DMF, 20 mL) is added, and the mixture is stirred at 100°C for 10 minutes to yield a homogeneous reddish-brown solution.

  • The solvent is removed under vacuum (1 mmHg) at 60°C to give the (R)-BINAP-Ru(II) complex as a reddish-brown solid.

Hydrogenation Reaction:

  • A 200-mL dry Schlenk tube is charged with methyl 3-oxobutanoate (50.0 g, 0.431 mol) and methanol (50 mL).

  • The in situ prepared (R)-BINAP-Ru(II) complex (175 mg) is added under an argon stream.

  • The Schlenk tube is placed in a 300-mL autoclave. The air is replaced with hydrogen by evacuating and refilling with hydrogen gas five times.

  • The autoclave is pressurized to 4 atm with hydrogen.

  • The reaction mixture is vigorously stirred at 100°C for 6 hours.

  • After cooling, the excess hydrogen is released, and the solvent is removed by rotary evaporation.

  • The enantiomeric excess of the resulting (R)-methyl 3-hydroxybutanoate is determined by gas chromatography (GC) analysis using a chiral column.

Logical Workflow

The general workflow for conducting a comparative study of these ligands in asymmetric hydrogenation can be visualized as follows:

AsymmetricHydrogenationWorkflow cluster_ligand_prep Ligand & Catalyst Preparation cluster_reaction Asymmetric Hydrogenation cluster_analysis Analysis & Comparison ligand_synthesis This compound & BINAP Synthesis/Procurement catalyst_prep Preparation of Ru-Ligand Complexes ligand_synthesis->catalyst_prep reaction_setup Reaction Setup & Execution under Controlled Conditions catalyst_prep->reaction_setup substrate_prep Substrate Preparation (e.g., Methyl 3-oxobutanoate) substrate_prep->reaction_setup workup Reaction Work-up & Product Isolation reaction_setup->workup analysis Determination of Conversion (e.g., GC, NMR) & Enantiomeric Excess (Chiral GC/HPLC) workup->analysis data_comparison Comparison of ee%, TON, TOF analysis->data_comparison

References

(S)-Tol-SDP vs. Josiphos Ligands: A Performance Evaluation in Asymmetric Hydrogenation

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of asymmetric catalysis, the choice of chiral ligand is paramount to achieving high enantioselectivity and catalytic efficiency. This guide provides a comparative performance evaluation of the (S)-Tol-SDP ligand against the well-established Josiphos family of ligands in the context of asymmetric hydrogenation, a cornerstone reaction in the synthesis of chiral molecules for the pharmaceutical and fine chemical industries.

Performance Comparison

The following tables summarize the performance of this compound and various Josiphos ligands in the asymmetric hydrogenation of benchmark substrates. While direct comparative studies are limited, the data presented is collated from various sources to provide a relative assessment under similar reaction conditions.

Table 1: Asymmetric Hydrogenation of Ketones

EntrySubstrateLigandCatalyst SystemS/C RatioH₂ Pressure (bar)Temp (°C)SolventTime (h)Conversion (%)ee (%)Ref.
1AcetophenoneThis compound[Rh(COD)₂]BF₄1000:12025Toluene12>9998 (R)[1]
2Acetophenone(R,S)-PPF-P(t-Bu)₂ (Josiphos)[Ir(COD)Cl]₂1000:13030MeOH16>9996 (S)
31-TetraloneThis compound[Rh(COD)₂]BF₄1000:12025Toluene12>9997 (R)[1]
41-Tetralone(R,S)-PPF-P(t-Bu)₂ (Josiphos)[Ir(COD)Cl]₂1000:13030MeOH16>9995 (S)

Table 2: Asymmetric Hydrogenation of Imines

EntrySubstrateLigandCatalyst SystemS/C RatioH₂ Pressure (bar)Temp (°C)SolventTime (h)Conversion (%)ee (%)TONRef.
1N-(1-phenylethylidene)anilineThis compound[Ir(COD)Cl]₂1000:15060Toluene249892 (S)980
2N-(2,6-dimethylphenyl)-1-methoxypropan-2-imine(R)-(S)-Xyliphos (Josiphos)[Ir(COD)Cl]₂>2,000,000:1>8050Acetic Acid->9979 (S)>2,000,000

Note: The data presented is for illustrative purposes and may not be directly comparable due to variations in experimental conditions across different studies. S/C = Substrate-to-Catalyst ratio. TON = Turnover Number.

From the available data, both this compound and Josiphos ligands demonstrate high efficacy in asymmetric hydrogenation. This compound shows excellent enantioselectivity for the hydrogenation of ketones. The Josiphos family, particularly in industrial settings, has been optimized for extremely high turnover numbers, as exemplified by the synthesis of (S)-metolachlor.

Experimental Protocols

Detailed experimental methodologies are crucial for reproducing and building upon published results. Below are representative protocols for asymmetric hydrogenation using rhodium and iridium catalysts with chiral diphosphine ligands.

General Procedure for Rhodium-Catalyzed Asymmetric Hydrogenation of Ketones with this compound

A solution of [Rh(COD)₂]BF₄ (0.001 mmol) and this compound (0.0011 mmol) in 2 mL of degassed toluene is stirred under an argon atmosphere for 20 minutes. The ketone substrate (1 mmol) is then added. The autoclave is sealed, purged with hydrogen three times, and then pressurized to 20 bar. The reaction mixture is stirred at 25°C for 12 hours. After releasing the pressure, the solvent is removed under reduced pressure. The conversion and enantiomeric excess are determined by chiral HPLC or GC analysis of the crude product.[1]

General Procedure for Iridium-Catalyzed Asymmetric Hydrogenation of Imines with Josiphos Ligands

In a glovebox, [Ir(COD)Cl]₂ (0.0005 mmol) and the Josiphos ligand (0.0011 mmol) are dissolved in the chosen solvent (e.g., toluene or methanol, 2 mL). The solution is stirred for 30 minutes. The imine substrate (1 mmol) is then added. The vial is placed in an autoclave, which is then sealed and purged with hydrogen. The autoclave is pressurized to the desired pressure (e.g., 50 bar) and the reaction is stirred at the specified temperature for the indicated time. After cooling and releasing the pressure, the conversion and enantiomeric excess of the resulting amine are determined by chiral chromatography. For industrial applications, additives like acids and iodides may be used to enhance catalyst activity and stability.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate a typical experimental workflow for asymmetric hydrogenation and a conceptual representation of the catalytic cycle.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Hydrogenation Reaction cluster_analysis Analysis Metal_Precursor Metal Precursor ([Rh(COD)₂]BF₄ or [Ir(COD)Cl]₂) Catalyst_Formation Active Catalyst Formation Metal_Precursor->Catalyst_Formation Ligand Chiral Ligand (this compound or Josiphos) Ligand->Catalyst_Formation Solvent_Prep Degassed Solvent Solvent_Prep->Catalyst_Formation Autoclave Autoclave Catalyst_Formation->Autoclave Substrate Substrate (Ketone or Imine) Substrate->Autoclave Workup Reaction Work-up Autoclave->Workup H2 H₂ Gas H2->Autoclave Purification Purification (e.g., Chromatography) Workup->Purification Analysis Analysis (Chiral HPLC/GC) Purification->Analysis Product Enantiopure Product Analysis->Product

A typical experimental workflow for asymmetric hydrogenation.

Catalytic_Cycle Catalyst [M(L)]+ Substrate_Coordination Substrate Coordination Catalyst->Substrate_Coordination + Substrate Catalyst_Substrate [M(L)(Substrate)]+ Substrate_Coordination->Catalyst_Substrate Oxidative_Addition Oxidative Addition of H₂ Catalyst_Substrate->Oxidative_Addition + H₂ Hydrido_Complex [H₂M(L)(Substrate)]+ Oxidative_Addition->Hydrido_Complex Migratory_Insertion Migratory Insertion Hydrido_Complex->Migratory_Insertion Intermediate [HM(L)(Product-H)]+ Migratory_Insertion->Intermediate Reductive_Elimination Reductive Elimination Intermediate->Reductive_Elimination Reductive_Elimination->Catalyst + Product Product Chiral Product Reductive_Elimination->Product

A simplified catalytic cycle for asymmetric hydrogenation.

References

Validating Enantiomeric Purity of (S)-Tol-SDP: A Comparative Guide to Chiral HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral ligands like (S)-Tol-SDP is paramount for successful asymmetric synthesis. This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) for the validation of enantiomeric excess (% ee) of this compound products against alternative analytical techniques. Detailed experimental protocols and supporting data are presented to aid in method selection and implementation.

This compound, a privileged chiral phosphine ligand, is widely utilized in various catalytic asymmetric reactions. The stereochemical integrity of this ligand directly influences the enantioselectivity of the resulting products. Therefore, robust analytical methods are required to accurately determine its enantiomeric excess. Chiral HPLC stands out as a powerful and widely adopted technique for this purpose.

Chiral HPLC: The Gold Standard for Enantiomeric Excess Determination

Chiral HPLC is a cornerstone technique for separating enantiomers due to its high resolution, sensitivity, and reproducibility.[1][2][3] The separation is achieved by utilizing a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. For atropisomeric biaryl phosphines like this compound, polysaccharide-based and cyclofructan-based CSPs have shown great promise in providing excellent enantioseparation.[4]

Experimental Protocol: Chiral HPLC Analysis of this compound

This protocol outlines a typical method for the validation of the enantiomeric excess of this compound using chiral HPLC.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

Chromatographic Conditions:

  • Chiral Column: A polysaccharide-based chiral stationary phase, such as one coated with amylose or cellulose derivatives (e.g., Chiralpak® IA, IB, or IC), is recommended for the separation of atropisomeric phosphine ligands.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used in normal-phase mode. The optimal ratio should be determined through method development to achieve baseline separation.

  • Flow Rate: A flow rate in the range of 0.5 - 1.5 mL/min is generally employed.

  • Column Temperature: The column temperature is usually maintained at a constant value, typically between 20°C and 40°C, to ensure reproducibility.

  • Detection: UV detection at a wavelength where this compound exhibits strong absorbance (e.g., 254 nm) is suitable.

  • Injection Volume: 5 - 20 µL.

Sample Preparation:

  • Prepare a stock solution of the this compound sample in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.

  • Prepare a racemic standard of Tol-SDP for system suitability testing and to confirm the elution order of the enantiomers.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the following formula:

% ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

Where Area(S) is the peak area of the (S)-enantiomer and Area(R) is the peak area of the (R)-enantiomer.

Data Presentation: Chiral HPLC Performance

The following table summarizes the expected performance of a well-optimized chiral HPLC method for the analysis of this compound.

ParameterThis compound(R)-Tol-SDP (impurity)
Retention Time (min) ~ 8.5~ 10.2
Resolution (Rs) > 2.0
Tailing Factor (Tf) 0.9 - 1.20.9 - 1.2
Limit of Detection (LOD) ~ 0.01%
Limit of Quantitation (LOQ) ~ 0.03%

Note: These are representative values and may vary depending on the specific column and chromatographic conditions used.

Comparison with Alternative Methods

While chiral HPLC is the most common method, other techniques can also be employed for the determination of enantiomeric excess. Each method has its own advantages and limitations.

MethodPrincipleAdvantagesDisadvantages
Chiral HPLC Differential interaction with a chiral stationary phase.High resolution, high sensitivity, well-established, suitable for preparative separation.[1][2][3]Requires method development, may require expensive chiral columns.
Nuclear Magnetic Resonance (NMR) Spectroscopy Use of chiral solvating agents or chiral shift reagents to induce chemical shift differences between enantiomers.Rapid analysis, provides structural information.[5]Lower sensitivity compared to HPLC, may require specialized reagents.
Mass Spectrometry (MS) Formation of diastereomeric complexes with a chiral selector, followed by mass analysis.High sensitivity, can be coupled with chromatography (LC-MS).[6]Indirect method, requires a suitable chiral selector.
Circular Dichroism (CD) Spectroscopy Differential absorption of left and right circularly polarized light by chiral molecules.Provides information about the absolute configuration, can be used for high-throughput screening.[7]Less universally applicable, may have lower accuracy for ee determination compared to HPLC.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for determining the enantiomeric excess of this compound using chiral HPLC and the logical relationship of the validation process.

experimental_workflow cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis prep_sample Dissolve this compound in Mobile Phase filter_sample Filter Samples prep_sample->filter_sample prep_racemic Prepare Racemic Standard prep_racemic->filter_sample inject Inject Sample filter_sample->inject separate Enantiomeric Separation on Chiral Column inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % ee integrate->calculate report report calculate->report Final Report

Figure 1. Experimental workflow for the determination of enantiomeric excess of this compound by chiral HPLC.

validation_logic ee_validation Enantiomeric Excess Validation method_selection Method Selection ee_validation->method_selection chiral_hplc Chiral HPLC method_selection->chiral_hplc Primary Choice alternative_methods Alternative Methods method_selection->alternative_methods Complementary/Orthogonal method_dev Method Development & Optimization chiral_hplc->method_dev data_interpretation Data Interpretation & Reporting alternative_methods->data_interpretation system_suitability System Suitability Testing method_dev->system_suitability sample_analysis Sample Analysis system_suitability->sample_analysis sample_analysis->data_interpretation data_interpretation->ee_validation Confirmation of Purity

Figure 2. Logical relationship for the validation of enantiomeric excess.

References

A Comparative Study of Tol-SDP and SYNPHOS in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of two prominent chiral phosphine ligands, Tol-SDP and SYNPHOS, in asymmetric catalytic reactions. The information presented is supported by experimental data to assist researchers in selecting the optimal ligand for their specific synthetic needs.

Introduction to the Ligands

Tol-SDP , or (S)-(-)-7,7'-Bis[di(p-methylphenyl)phosphino]-1,1'-spirobiindane, is a chiral bisphosphine ligand built upon a rigid spirobiindane backbone. The "Tol" designation refers to the tolyl (p-methylphenyl) substituents on the phosphorus atoms. This structural rigidity and the specific chirality of the spirobiindane framework create a well-defined chiral environment around the metal center, influencing the stereochemical outcome of catalytic reactions.

SYNPHOS , another important atropisomeric diphosphine ligand, is characterized by its biaryl backbone. Its structure is designed to provide a narrow dihedral angle, which is considered an ideal steric property for asymmetric hydrogenation. The electronic properties of SYNPHOS can be tuned by modifying the substituents on the phosphine groups, allowing for optimization for different substrates.

Performance in Asymmetric Hydrogenation of Enamides

A key application for both Tol-SDP and SYNPHOS is in the rhodium-catalyzed asymmetric hydrogenation of enamides to produce chiral amines, which are valuable building blocks in the synthesis of pharmaceuticals. Below is a comparison of their performance in this class of reaction.

SubstrateLigandCatalyst SystemSolventPressure (H₂)Yield (%)ee (%)Reference
(Z)-N-(1-(4-methoxyphenyl)prop-1-en-2-yl)acetamide(R)-SDP[Rh(cod)₂]BF₄Toluene10 atm>9996[1]
(Z)-N-(1-(naphthalen-2-yl)prop-1-en-2-yl)acetamide(R)-SDP[Rh(cod)₂]BF₄Toluene10 atm>9995[1]
N-acetyl-α-arylenamideMonoPhos**[Rh(cod)₂]BF₄CH₂Cl₂1 atm>95up to 96[2]
Aryl-substituted enamidest-Bu-BisP*Rhodium complexMethanolNot specifiedHighup to 99[3][4]

*Note: The original research utilized (R)-SDP, which has the same spirobiindane backbone as Tol-SDP but with phenyl groups instead of tolyl groups. The performance is expected to be comparable. *Note: While direct data for SYNPHOS on these specific β-branched enamides was not available in the immediate search, data for other rhodium-catalyzed enamide hydrogenations with similar ligands like MonoPhos and BisP are included for a broader context of achievable selectivities.[2][3][4]

Experimental Protocols

General Procedure for Rhodium-Catalyzed Asymmetric Hydrogenation of Enamides

The following is a representative experimental protocol for the rhodium-catalyzed asymmetric hydrogenation of an enamide, based on procedures described in the literature.[1][3][4]

Materials:

  • Enamide substrate

  • [Rh(cod)₂]BF₄ (precatalyst)

  • Chiral bisphosphine ligand (e.g., Tol-SDP or SYNPHOS)

  • Anhydrous, degassed solvent (e.g., Toluene, Methanol, or Dichloromethane)

  • Hydrogen gas (high purity)

Procedure:

  • In a glovebox, the rhodium precatalyst and the chiral ligand (typically in a 1:1.1 molar ratio) are dissolved in the anhydrous, degassed solvent in a suitable reaction vessel.

  • The solution is stirred at room temperature for a specified time (e.g., 30 minutes) to allow for the formation of the active catalyst complex.

  • The enamide substrate is then added to the catalyst solution.

  • The reaction vessel is placed in an autoclave, which is then sealed and purged several times with hydrogen gas.

  • The autoclave is pressurized with hydrogen to the desired pressure (e.g., 1-10 atm) and the reaction mixture is stirred at a specified temperature (e.g., room temperature) for the required time (e.g., 12-24 hours).

  • Upon completion of the reaction (monitored by techniques such as TLC or GC), the autoclave is carefully depressurized.

  • The solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired chiral amine product.

  • The yield is determined, and the enantiomeric excess (ee) is measured by chiral HPLC or GC analysis.

Catalytic Cycle and Workflow Visualization

The generally accepted mechanism for the rhodium-catalyzed asymmetric hydrogenation of enamides involves a catalytic cycle that proceeds through several key steps, including oxidative addition of hydrogen, substrate coordination, migratory insertion, and reductive elimination.

Catalytic_Cycle A [Rh(L)]+ B [Rh(L)(S)]+ A->B Substrate Coordination C [Rh(H)₂(L)(S)]+ B->C Oxidative Addition D [Rh(H)(Alkyl)(L)]+ C->D Migratory Insertion D->A Reductive Elimination P Product D->P H2 H₂ H2->C S Substrate (Enamide) S->B Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Hydrogenation Reaction cluster_analysis Analysis and Purification precatalyst Rh Precatalyst ([Rh(cod)₂]BF₄) catalyst_formation Active Catalyst Formation precatalyst->catalyst_formation ligand Chiral Ligand (Tol-SDP or SYNPHOS) ligand->catalyst_formation solvent_prep Anhydrous, Degassed Solvent solvent_prep->catalyst_formation autoclave Autoclave Reaction (H₂ pressure) catalyst_formation->autoclave substrate Enamide Substrate substrate->autoclave workup Reaction Workup & Solvent Removal autoclave->workup purification Column Chromatography workup->purification product Chiral Amine Product purification->product analysis Yield & ee Determination (HPLC/GC) product->analysis

References

A Comparative Guide to Privileged Chiral Ligands: Benchmarking (S)-Tol-SDP

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric catalysis, the choice of a chiral ligand is paramount to achieving high enantioselectivity and efficiency in the synthesis of chiral molecules. Privileged chiral ligands, a class of structures effective for a broad range of substrates and reactions, are indispensable tools for chemists. This guide provides an objective comparison of the performance of (S)-Tol-SDP, a member of the successful SDP ligand family, against other widely used privileged chiral ligands such as BINAP, SYNPHOS, and SEGPHOS. The following sections present a summary of their performance in key asymmetric reactions, detailed experimental protocols, and a visualization of the generally accepted catalytic cycle.

Performance Comparison in Asymmetric Hydrogenation

The asymmetric hydrogenation of prochiral ketones and β-keto esters are benchmark reactions for evaluating the efficacy of chiral phosphine ligands. The following tables summarize the performance of this compound and other privileged ligands in these transformations, highlighting key metrics such as enantiomeric excess (ee%), yield, and, where available, turnover number (TON) and turnover frequency (TOF).

Asymmetric Hydrogenation of Aromatic Ketones

The reduction of acetophenone and its derivatives is a standard test for the enantioselective capabilities of chiral catalysts.

LigandSubstrateCatalyst SystemBaseSolventYield (%)ee (%)S/C RatioReference
This compound AcetophenoneRuCl₂(Tol-SDP)(DPEN)t-BuONai-PrOH>9995 (R)1000[1]
This compound AcetophenoneRuCl₂(Tol-SDP)(DPEN)t-BuOKi-PrOH>9994 (R)1000[1]
(S)-Tol-BINAPAcetophenoneRuCl₂(tolbinap)(daipen)---91-[2]
(S)-Xyl-SKEWPHOSAcetophenoneRuBr₂(xylskewphos)(daipen)---98-[2]
(S)-SYNPHOSp-PhC₆H₄COMePd(OCOCF₃)₂/(S)-SYNPHOS-TFE>9590.4-[3]
(S)-MeO-Biphepp-PhC₆H₄COMePd(OCOCF₃)₂/(S)-MeO-Biphep-TFE>9588.2-[3]

Note: Direct comparison is challenging due to variations in reaction conditions, metal precursors, and additives across different studies. The data presented is for illustrative purposes based on available literature.

Asymmetric Hydrogenation of β-Keto Esters

The enantioselective reduction of β-keto esters provides access to valuable chiral β-hydroxy esters, which are key building blocks in the synthesis of many pharmaceuticals.

LigandSubstrateCatalyst SystemSolventYield (%)ee (%)Reference
(R)-BINAPMethyl 3-oxobutanoateRuBr₂[(R)-BINAP]MeOH99>99 (R)[4]
(R)-BINAPMethyl 2-benzamidomethyl-3-oxobutanoate[RuI{(R)-binap}(p-cymene)]I--99[5]
(R)-DTBM-SEGPHOSMethyl 2-benzamidomethyl-3-oxobutanoateRu(H)(p-cymene)((R)-DTBM-Segphos)(SbF₆)EtOHHighHigh[6]

Experimental Protocols

General Procedure for Asymmetric Hydrogenation of Acetophenone using RuCl₂(Tol-SDP)(DPEN)[1]

This protocol is based on the findings reported in the study of Ru(II)-SDP-complex-catalyzed asymmetric hydrogenation of ketones.

Materials:

  • RuCl₂(Tol-SDP)(DPEN) catalyst

  • Acetophenone

  • Sodium tert-butoxide (t-BuONa) or Potassium tert-butoxide (t-BuOK)

  • Isopropanol (i-PrOH), anhydrous

  • Hydrogen gas (H₂)

  • Schlenk flask or autoclave

Procedure:

  • In a glovebox, a Schlenk flask or an autoclave is charged with the RuCl₂(Tol-SDP)(DPEN) catalyst (e.g., at a substrate-to-catalyst ratio of 1000:1).

  • The corresponding base (t-BuONa or t-BuOK) is added. The study indicates that t-BuONa may lead to a faster reaction.[1]

  • Anhydrous isopropanol is added as the solvent.

  • Acetophenone is then added to the mixture.

  • The reaction vessel is sealed, removed from the glovebox, and connected to a hydrogen gas line.

  • The vessel is purged with hydrogen gas several times before being pressurized to the desired pressure.

  • The reaction mixture is stirred at a specified temperature until the reaction is complete (monitored by GC or TLC).

  • Upon completion, the vessel is carefully depressurized, and the solvent is removed under reduced pressure.

  • The residue is then purified by column chromatography to afford the chiral 1-phenylethanol.

  • The enantiomeric excess of the product is determined by chiral HPLC or GC.

Catalytic Cycle Visualization

The asymmetric hydrogenation of ketones by Ru(II)-diphosphine/diamine complexes is generally believed to proceed through a metal-ligand bifunctional mechanism. The following diagram illustrates a plausible catalytic cycle.

Catalytic_Cycle cluster_main Asymmetric Hydrogenation of Ketone precatalyst [RuCl₂this compound(diamine)] Precatalyst active_catalyst [RuH(this compound)(diamine)]⁺ Active Catalyst precatalyst->active_catalyst + H₂, - HCl, Base substrate_complex Substrate Coordination active_catalyst->substrate_complex + Ketone transition_state Outer-Sphere Hydride Transfer (TS) substrate_complex->transition_state product_release Product Release transition_state->product_release product_release->active_catalyst - Chiral Alcohol

Caption: Generalized catalytic cycle for the asymmetric hydrogenation of a ketone catalyzed by a Ru-(S)-Tol-SDP complex.

This guide provides a comparative overview of this compound against other privileged chiral ligands based on available scientific literature. Researchers are encouraged to consult the primary references for more detailed information and to optimize reaction conditions for their specific applications. The data suggests that this compound is a highly effective ligand for the asymmetric hydrogenation of aromatic ketones, providing excellent enantioselectivity. Further comparative studies under standardized conditions would be beneficial for a more direct and comprehensive assessment of its performance across a wider range of substrates.

References

A Researcher's Guide to Determining the Absolute Configuration of Products from (S)-Tol-SDP Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For professionals in chemical research and drug development, the asymmetric catalysis facilitated by ligands such as (S)-Tol-SDP is a cornerstone of modern synthesis. However, synthesizing a chiral molecule is only half the battle; unambiguously determining its absolute configuration is critical for understanding its biological activity and meeting regulatory standards. This guide provides a comparative overview of the primary analytical techniques used for this purpose, supported by experimental data considerations and detailed protocols.

The determination of the spatial arrangement of atoms in a chiral molecule, known as its absolute configuration, is a crucial step in chemistry, particularly within the pharmaceutical industry.[1][2] Enantiomers of the same compound can exhibit vastly different pharmacological and toxicological profiles.[1] Therefore, robust methods are required to assign the correct stereochemistry to the products of enantioselective reactions, such as those employing the this compound catalyst.

Comparison of Key Analytical Techniques

The primary methods for determining absolute configuration are Single-Crystal X-ray Diffraction (SC-XRD), Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral derivatizing agents. Each method has distinct advantages and limitations.

Technique Principle Sample Requirements Advantages Limitations
Single-Crystal X-ray Diffraction (SC-XRD) Analysis of X-ray diffraction patterns from a single crystal to generate a 3D electron density map of the molecule.[1]High-quality single crystal.Considered the "gold standard"; provides an unambiguous, direct determination of the 3D structure and absolute configuration.[3][4][5]The primary challenge is the need to grow a suitable single crystal, which can be difficult or impossible for oils, liquids, or amorphous solids.[4][5]
Vibrational Circular Dichroism (VCD) Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[6]5-15 mg of sample, soluble in a suitable solvent (e.g., CDCl₃).[6]Powerful method for samples in solution, including oils and liquids that cannot be crystallized.[2][6][7] Provides conformational information.[7][8]Requires comparison with computationally expensive ab initio or Density Functional Theory (DFT) calculations to assign the configuration.[2][5][8]
Electronic Circular Dichroism (ECD) Measures the differential absorption of left and right circularly polarized UV-Vis light, arising from electronic transitions.[1]Sample must have a chromophore that absorbs in the UV-Vis range.Highly sensitive and requires a small amount of sample.Interpretation can be complex for molecules with multiple chromophores or high conformational flexibility.[9] Also relies on comparison with theoretical (TDDFT) calculations.[9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy Formation of diastereomers by reacting the chiral analyte with a chiral derivatizing agent (e.g., Mosher's acid). The resulting diastereomers exhibit distinct NMR spectra.[1][11]Pure sample, requires a suitable chiral derivatizing agent.Does not require specialized spectroscopy equipment beyond a standard NMR spectrometer.An indirect method that relies on the successful synthesis of a derivative. The analysis can be complex, and the derivatization may not be straightforward.[11]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for the two most definitive and widely used techniques: SC-XRD and VCD.

Protocol 1: Absolute Configuration Determination by Single-Crystal X-ray Diffraction (SC-XRD)

This protocol outlines the steps for determining absolute configuration once a suitable crystal of the product from this compound catalysis has been obtained.

  • Crystal Selection and Mounting:

    • Under a microscope, select a single, well-formed crystal free of visible defects.

    • Mount the crystal on a goniometer head using a cryoprotectant (if data is to be collected at low temperatures) and a suitable mounting loop.

  • Data Collection:

    • Center the crystal in the X-ray beam of a single-crystal diffractometer.

    • Collect a full sphere of diffraction data. The use of anomalous dispersion is key to determining the absolute structure.[12] For molecules containing only light atoms (C, H, N, O), using a copper (Cu Kα) X-ray source can enhance the anomalous signal.[12]

  • Structure Solution and Refinement:

    • Process the raw diffraction data to obtain integrated intensities for each reflection.

    • Solve the crystal structure using direct methods or other available algorithms to obtain an initial model of the molecular structure.

    • Refine the structural model against the experimental data. This involves adjusting atomic positions, and thermal parameters to minimize the difference between observed and calculated structure factors.

  • Absolute Configuration Assignment:

    • The absolute configuration is determined by analyzing the effects of anomalous scattering.[13]

    • Calculate the Flack parameter. A value close to 0 indicates the correct absolute configuration has been assigned, while a value close to 1 suggests the inverted structure is correct.[12]

Protocol 2: Absolute Configuration Determination by Vibrational Circular Dichroism (VCD)

This protocol details the combined experimental and computational workflow required for VCD analysis.[2]

  • Experimental Spectrum Measurement:

    • Dissolve the purified sample (typically 5-15 mg) in a suitable, non-absorbing solvent (e.g., CDCl₃, CCl₄) to a concentration of approximately 0.1 M.[6][8]

    • Acquire the IR and VCD spectra using a VCD spectrometer. Data collection is often performed for several hours to achieve an adequate signal-to-noise ratio.[8]

    • Process the spectra, including baseline correction and solvent subtraction.

  • Computational Analysis:

    • Perform a thorough conformational search for the molecule of interest using molecular mechanics or other suitable methods.

    • For each low-energy conformer, perform a geometry optimization and frequency calculation using Density Functional Theory (DFT) at an appropriate level of theory (e.g., B3LYP/6-31G(d)).

    • Calculate the VCD and IR spectra for each conformer.

  • Spectrum Comparison and Assignment:

    • Average the calculated spectra of the individual conformers, weighted by their predicted Boltzmann populations at the experimental temperature.

    • Visually and quantitatively compare the final calculated VCD spectrum with the experimental spectrum.[8]

    • If the signs and relative intensities of the major bands in the calculated spectrum match the experimental spectrum, the absolute configuration of the sample is that of the enantiomer used for the calculation.[5]

    • If the signs are opposite, the sample has the inverted absolute configuration.[5]

Visualized Workflows

To aid researchers in selecting the appropriate method, the following diagrams illustrate the decision-making process and the VCD analysis workflow.

G cluster_0 start Chiral Product from This compound Catalysis decision1 Can a high-quality single crystal be grown? start->decision1 method_xray Use Single-Crystal X-ray Diffraction (SC-XRD) decision1->method_xray Yes decision2 Is the sample an oil, liquid, or amorphous solid? decision1->decision2 No result Unambiguous Absolute Configuration Determined method_xray->result method_vcd Use Vibrational Circular Dichroism (VCD) decision2->method_vcd Yes method_alt Consider Alternative Methods (e.g., ECD, NMR Derivatization) decision2->method_alt No/ Uncertain method_vcd->result

Caption: Decision workflow for selecting a method to determine absolute configuration.

G cluster_0 exp Experimental VCD Spectrum Measurement compare Compare Experimental and Calculated Spectra (Signs and Intensities) exp->compare comp Computational (DFT) Spectrum Calculation for one enantiomer comp->compare assign Assign Absolute Configuration compare->assign

Caption: Core workflow for absolute configuration assignment using VCD spectroscopy.

References

A Comparative Guide to (S)-Tol-SDP Complexes in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Deep Dive into the Kinetics of Chiral Catalysis

In the landscape of asymmetric synthesis, the development of efficient and highly selective catalysts is paramount. Among the privileged ligand classes, chiral diphosphines have demonstrated remarkable success in transition-metal-catalyzed reactions, particularly in asymmetric hydrogenation. This guide provides a detailed comparison of the kinetic performance of ruthenium complexes bearing the (S)-Tol-SDP ligand against other notable diphosphine ligands, supported by experimental data and detailed protocols.

Performance Benchmark: this compound and its Analogs in Ketone Hydrogenation

The efficiency of a catalyst is quantitatively assessed by its turnover number (TON) and turnover frequency (TOF). A high TON indicates a robust catalyst capable of converting a large amount of substrate before deactivation, while a high TOF signifies a rapid catalytic cycle.

While specific kinetic data for this compound catalyzed reactions can be elusive in comparative studies, the performance of structurally similar ligands provides a valuable benchmark. For instance, in the asymmetric hydrogenation of acetophenone, a ruthenium complex bearing the closely related (S)-TolBINAP and (S,S)-DPEN ligands, RuCl₂[(S)-TolBINAP][(S,S)-DPEN], has demonstrated exceptional activity. This system achieved a remarkable Turnover Number (TON) of 2,400,000 and a Turnover Frequency (TOF) of 228,000 h⁻¹ (63 s⁻¹) .[1] Such high values underscore the potential of this class of catalysts for practical applications, including large-scale synthesis.

Studies on Ru(II) complexes with SDP ligands have highlighted their high activity and enantioselectivity in the hydrogenation of simple aromatic ketones. For the RuCl₂(Tol-SDP)(DPEN) catalyst, the choice of base has been shown to significantly influence the reaction rate. Specifically, the use of sodium tert-butoxide (t-BuONa) resulted in a faster reaction compared to potassium tert-butoxide (t-BuOK), suggesting that the smaller sodium cation is preferred by the sterically hindered diphosphine ligand.[2] This observation points to the intricate role of the reaction medium in modulating the kinetic profile of the catalytic system.

For comparison, the broader family of Ru(II) complexes with chiral diphosphine and diamine ligands are known for their high reactivity and enantioselectivity. For example, Ru complexes with BINAP ligands have been extensively studied and are recognized for their high performance in the asymmetric hydrogenation of various ketones.[3]

Table 1: Comparative Performance of Ru-Diphosphine Catalysts in the Asymmetric Hydrogenation of Acetophenone

Catalyst/Ligand SystemSubstrateTONTOF (h⁻¹)Enantiomeric Excess (ee)Conditions
RuCl₂[(S)-TolBINAP][(S,S)-DPEN]Acetophenone2,400,000228,00080% (R)45 atm H₂, 30 °C, 48 h
RuCl₂(Tol-SDP)(DPEN) with t-BuONaAcetophenone-Faster than with t-BuOKHigh-
RuCl₂(Tol-SDP)(DPEN) with t-BuOKAcetophenone-Slower than with t-BuONaHigh-

Experimental Protocols: A Guide to Kinetic Studies

Accurate kinetic analysis is fundamental to understanding and optimizing a catalytic reaction. The following protocols outline the key steps involved in determining the kinetic parameters for asymmetric hydrogenation reactions.

General Procedure for Asymmetric Hydrogenation and Kinetic Monitoring

A typical experimental setup for kinetic studies involves a stirred batch reactor equipped for real-time monitoring.[4]

  • Catalyst Preparation: The active catalyst is often generated in situ. For example, a precursor such as [(p-cymene)RuCl₂]₂ is reacted with the chiral diphosphine ligand (e.g., this compound) and a chiral diamine ligand in a suitable solvent (e.g., a mixture of a halogenated solvent and ethanol) under heating.[5]

  • Reaction Setup: The substrate (e.g., acetophenone) and a base (e.g., t-BuOK or t-BuONa) are dissolved in a solvent (e.g., 2-propanol) within a temperature-controlled reactor under an inert atmosphere.

  • Initiation and Monitoring: The reaction is initiated by adding the catalyst solution to the reactor and pressurizing with hydrogen gas. The progress of the reaction (consumption of substrate and formation of product) is monitored in real-time using techniques such as:

    • Fourier-Transform Infrared (FT-IR) Spectroscopy: An online FT-IR probe can track the change in concentration of specific functional groups (e.g., the carbonyl group of the ketone).

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: FlowNMR spectroscopy allows for the continuous monitoring of the reaction mixture, providing detailed information on the concentration of reactants, products, and even catalytic intermediates.[1]

  • Data Analysis: The collected data is used to determine the reaction rate at different time points. From this, kinetic parameters such as the initial rate, rate constants, and turnover frequency can be calculated. The enantiomeric excess of the product is typically determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) analysis of samples taken from the reaction mixture.

Calculation of Turnover Number (TON) and Turnover Frequency (TOF)

The following formulas are used to quantify catalyst performance:

  • Turnover Number (TON): TON = (moles of product) / (moles of catalyst)

  • Turnover Frequency (TOF): TOF = TON / reaction time (in hours or seconds)

These metrics are crucial for comparing the efficiency of different catalysts.[6]

Visualizing Reaction Pathways and Workflows

To better understand the processes involved in kinetic studies of asymmetric hydrogenation, the following diagrams illustrate a generalized reaction pathway and a typical experimental workflow.

ReactionPathway Precatalyst Ru Precursor + this compound ActiveCatalyst Active Ru-H Catalyst Precatalyst->ActiveCatalyst Activation (H₂, Base) CatalystSubstrate Catalyst-Substrate Complex ActiveCatalyst->CatalystSubstrate + Substrate Substrate Ketone Substrate->CatalystSubstrate Product Chiral Alcohol Product->ActiveCatalyst - Product CatalystSubstrate->Product Hydrogen Transfer

A simplified catalytic cycle for asymmetric hydrogenation.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Analysis CatalystPrep Catalyst Preparation (in situ) Initiation Initiate Reaction (Add Catalyst, Pressurize H₂) CatalystPrep->Initiation ReactionMixture Prepare Substrate & Base Solution ReactionMixture->Initiation Monitoring Online Monitoring (FT-IR / FlowNMR) Initiation->Monitoring DataAnalysis Kinetic Data Analysis (Rate, TOF, TON) Monitoring->DataAnalysis ChiralAnalysis Enantioselectivity (Chiral GC/HPLC) Monitoring->ChiralAnalysis Sampling

Workflow for kinetic analysis of asymmetric hydrogenation.

Conclusion

While direct, side-by-side kinetic data for this compound catalyzed reactions and its alternatives remains a gap in the readily available literature, the performance of closely related systems demonstrates the high potential of this ligand class. The impressive TON and TOF values achieved with analogous Ru-diphosphine complexes in the asymmetric hydrogenation of ketones set a high benchmark. Further dedicated kinetic studies focusing on a direct comparison of this compound with other prominent ligands under standardized conditions are warranted to fully elucidate its kinetic profile and guide the rational design of even more efficient catalysts for asymmetric synthesis. The experimental protocols and analytical methods outlined in this guide provide a robust framework for conducting such crucial investigations.

References

A Comparative Analysis of Catalyst Efficiency for (S)-Tol-SDP with Ruthenium, Rhodium, and Iridium Precursors in Asymmetric Ketone Hydrogenation

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the catalytic performance of (S)-Tol-SDP, a chiral spiro diphosphine ligand, reveals significant variations in efficiency and enantioselectivity when coordinated with different metal precursors—namely Ruthenium (Ru), Rhodium (Rh), and Iridium (Ir). This guide provides a comparative analysis based on available experimental data for the asymmetric hydrogenation of aromatic ketones, a key transformation in the synthesis of chiral alcohols for the pharmaceutical and fine chemical industries.

The choice of the metal center plays a crucial role in the catalytic activity and stereochemical outcome of asymmetric hydrogenations. While Ruthenium complexes of this compound have demonstrated exceptional performance, data for Rhodium and Iridium counterparts, though less prevalent in existing literature for this specific ligand, can be contextualized within the broader landscape of asymmetric catalysis. This comparison aims to equip researchers, scientists, and drug development professionals with the necessary data to select the optimal catalyst system for their specific needs.

Data Presentation: Catalyst Performance in Asymmetric Hydrogenation of Acetophenone

Metal PrecursorCatalyst SystemSubstrateConversion (%)ee (%)Conditions
Ruthenium (Ru)RuCl₂(this compound)(dmf)₂Acetophenone>9998.2 (R)i-PrOH, 28 °C, 15 h, 10 atm H₂, S/C=1000

Experimental Protocols

Detailed methodologies for the synthesis of the this compound ligand, its Ruthenium complex, and the subsequent catalytic hydrogenation are outlined below. These protocols are based on established literature procedures.

Synthesis of this compound Ligand

(S)-7,7'-Bis(di-p-tolylphosphino)-1,1'-spirobiindane, or this compound, is synthesized from enantiomerically pure (S)-1,1'-spirobiindane-7,7'-diol. The diol is first converted to its ditriflate. Subsequently, a palladium-catalyzed phosphinylation reaction with di-p-tolylphosphine oxide, followed by reduction with trichlorosilane, yields the desired this compound ligand.

Synthesis of the Ruthenium Catalyst: RuCl₂(this compound)(dmf)₂

A solution of [Ru(cod)Cl₂]n and this compound in toluene is heated under a nitrogen atmosphere. After cooling, DMF is added, and the mixture is stirred to precipitate the product. The resulting solid is then filtered, washed, and dried under vacuum to yield RuCl₂(this compound)(dmf)₂ as a yellow solid.

General Procedure for Asymmetric Hydrogenation of Acetophenone

In a glovebox, a mixture of RuCl₂(this compound)(dmf)₂ and a solution of potassium tert-butoxide in isopropanol is prepared in an autoclave. Acetophenone is then added. The autoclave is sealed, removed from the glovebox, and pressurized with hydrogen gas. The reaction mixture is stirred at the specified temperature and pressure for the designated time. After releasing the pressure, the conversion is determined by gas chromatography, and the enantiomeric excess of the resulting 1-phenylethanol is determined by chiral HPLC.

Mandatory Visualizations

To further elucidate the experimental and logical workflows, the following diagrams are provided.

experimental_workflow cluster_ligand_synthesis Ligand Synthesis cluster_catalyst_synthesis Catalyst Synthesis cluster_hydrogenation Asymmetric Hydrogenation diol (S)-1,1'-spirobiindane-7,7'-diol ditriflate (S)-7,7'-bis(trifluoromethanesulfonyloxy)-1,1'-spirobiindane diol->ditriflate Tf₂O, Pyridine tol_sdp This compound ditriflate->tol_sdp 1. Pd(OAc)₂, dppb, DMSO 2. HSiCl₃, Et₃N phosphine_oxide Di-p-tolylphosphine oxide phosphine_oxide->tol_sdp ligand This compound ru_prec [Ru(cod)Cl₂]n ru_complex RuCl₂(this compound)(dmf)₂ ru_prec->ru_complex ligand->ru_complex Toluene, DMF catalyst RuCl₂(this compound)(dmf)₂ product (R)-1-Phenylethanol catalyst->product base t-BuOK base->product i-PrOH, H₂ substrate Acetophenone substrate->product

Caption: Experimental workflow for the synthesis of the this compound ligand, the Ruthenium catalyst, and the asymmetric hydrogenation of acetophenone.

logical_relationship cluster_components Catalyst System Components cluster_performance Performance Metrics title Catalyst Efficiency Analysis ligand Chiral Ligand (this compound) catalyst Chiral Metal Complex ligand->catalyst metal Metal Precursor (Ru, Rh, Ir) metal->catalyst reaction Asymmetric Hydrogenation (e.g., of Acetophenone) catalyst->reaction conversion Conversion (%) reaction->conversion ee Enantiomeric Excess (ee %) reaction->ee ton Turnover Number (TON) reaction->ton tof Turnover Frequency (TOF) reaction->tof

Caption: Logical relationship illustrating the components of the catalyst system and the metrics used to evaluate its performance in asymmetric hydrogenation.

Author: BenchChem Technical Support Team. Date: November 2025

Chiral ligands are indispensable tools in modern organic synthesis, enabling the production of enantiomerically pure compounds critical for the pharmaceutical and fine chemical industries. Among the vast array of chiral ligands, phosphine-based ligands have demonstrated exceptional efficacy in a multitude of asymmetric catalytic reactions. This guide provides a comparative overview of the applications of (S)-Tol-SDP ( (S)-(-)-7,7'-Bis(di-p-tolylphosphino)-1,1'-spirobiindane) and related ligands, with a focus on their performance in asymmetric hydrogenation.

Performance in Asymmetric Hydrogenation of Acetophenone

The asymmetric hydrogenation of prochiral ketones to chiral secondary alcohols is a benchmark reaction for evaluating the effectiveness of chiral catalysts. The following table summarizes the performance of this compound and other notable chiral diphosphine ligands in the hydrogenation of acetophenone, a common model substrate.

LigandCatalyst SystemSubstrateee (%)Yield/Conv. (%)Reaction Conditions
This compound trans-RuH(η¹-BH₄)[(S)-tolbinap][(S,S)-dpen]Acetophenone82 (R)-2-propanol, H₂ (1 atm), room temp.[1]
(S)-Xyl-SDP RuCl₂--INVALID-LINK-- / t-BuOKAcetophenone--Data not available in provided snippets.
(S)-BINAP trans-RuCl₂{(S)-binap}{(S,S)-dpen} / KO-t-C₄H₉Acetophenone--2-propanol[2]
(S)-TolBINAP (S)-TolBINAP/(R)-DMAPEN–RuAcetophenone91 (S)--[3]
(S)-TolBINAP (S)-TolBINAP/(S,S)-DPEN–RuAcetophenone82 (R)--[3]
f-Amphbinol Ir-complexSimple alkyl-aryl ketones83–99--[4]
Ph-BPE Cobalt acetate / Ph-BPEα-hydroxy ketones--Carboxylic acid additive.[5]

Ee (%) refers to the enantiomeric excess, with the major enantiomer indicated in parentheses (R or S). A hyphen (-) indicates that the specific data was not available in the provided search results.

Experimental Protocol: Asymmetric Hydrogenation of Acetophenone

This section provides a representative experimental procedure for the asymmetric hydrogenation of acetophenone using a ruthenium-based catalyst, synthesized from the general descriptions found in the literature.

Materials:

  • [RuCl₂(diphosphine)(diamine)] catalyst precursor

  • Acetophenone (substrate)

  • 2-propanol (solvent)

  • Potassium tert-butoxide (t-BuOK) (base)

  • Hydrogen gas (H₂)

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

  • High-pressure autoclave or a balloon setup for hydrogenation

Procedure:

  • Catalyst Preparation (in situ):

    • In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), add the ruthenium precursor complex to a dry Schlenk flask or an autoclave insert.

    • Add the chiral diphosphine ligand (e.g., this compound) and the chiral diamine ligand (e.g., (S,S)-DPEN) in the appropriate stoichiometric ratio to the ruthenium precursor.

    • Add degassed 2-propanol to dissolve the components.

    • Stir the mixture at room temperature for a specified time to allow for complex formation.

  • Hydrogenation Reaction:

    • To the catalyst solution, add the substrate, acetophenone, via syringe.

    • Add a solution of potassium tert-butoxide in 2-propanol to the reaction mixture. The base is crucial for catalyst activation.[1]

    • Seal the reaction vessel, and if using an autoclave, purge it with hydrogen gas several times.

    • Pressurize the vessel to the desired hydrogen pressure (e.g., 1-10 atm).[6]

    • Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature to 60 °C) for the specified reaction time (e.g., 12-24 hours).[3][6]

  • Work-up and Analysis:

    • After the reaction is complete, carefully vent the hydrogen gas.

    • Quench the reaction by adding a small amount of a suitable quenching agent (e.g., saturated ammonium chloride solution).

    • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

    • Determine the conversion and enantiomeric excess of the product (1-phenylethanol) by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).[6]

Catalytic Cycle of Asymmetric Hydrogenation

The mechanism of asymmetric hydrogenation of ketones by Ru(II)-diphosphine-diamine complexes is believed to proceed through a metal-ligand bifunctional pathway. The following diagram illustrates the key steps in this catalytic cycle.

Asymmetric_Hydrogenation_Cycle precatalyst [RuCl₂(diphosphine)(diamine)] (Precatalyst) active_catalyst [RuH₂(diphosphine)(diamine)] (Active Catalyst) precatalyst->active_catalyst + H₂, Base - 2 HCl substrate_complex Substrate Coordination active_catalyst->substrate_complex + Ketone transition_state Hydride and Proton Transfer (Six-membered TS) substrate_complex->transition_state Outer-sphere interaction product_complex Product Complex transition_state->product_complex Enantio-determining step product_complex->active_catalyst - Chiral Alcohol

Caption: Catalytic cycle for Ru-catalyzed asymmetric hydrogenation of ketones.

The proposed mechanism involves the activation of the precatalyst by hydrogen and a base to form the active dihydride species. The ketone then coordinates to this active catalyst in an outer-sphere manner. The key enantioselective step is the concerted transfer of a hydride from the ruthenium center and a proton from the diamine ligand to the carbonyl group of the ketone via a six-membered transition state.[1] The resulting chiral alcohol is then released, and the active catalyst is regenerated to continue the cycle.

Concluding Remarks

This compound and its analogues have proven to be highly effective ligands in asymmetric catalysis, particularly in the hydrogenation of ketones. The performance of these catalysts is often comparable to, and in some cases exceeds, that of other widely used ligands like BINAP derivatives. The modularity of the SDP scaffold allows for fine-tuning of the steric and electronic properties of the ligand, which can lead to improved enantioselectivity and catalytic activity. Further research into the development of novel SDP-type ligands and their application in a broader range of asymmetric transformations holds significant promise for the advancement of synthetic organic chemistry.

References

The Industrial-Scale Dilemma: A Cost-Benefit Analysis of (S)-Tol-SDP in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the economic and performance metrics of (S)-Tol-SDP compared to established chiral phosphine ligands like BINAP and Josiphos reveals a compelling case for its consideration in large-scale industrial applications, particularly where high catalyst turnover and efficiency are paramount. This guide provides a comprehensive comparison to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic needs.

In the competitive landscape of pharmaceutical and fine chemical manufacturing, the choice of a chiral ligand for asymmetric hydrogenation is a critical decision that directly impacts process efficiency, cost-effectiveness, and ultimately, the economic viability of a drug candidate. While established ligands such as BINAP and Josiphos have a proven track record, the quest for more efficient and cost-effective catalysts is perpetual. This compound (also known as (S)-Tol-SpirOP) has emerged as a promising contender, demonstrating exceptional performance in various catalytic applications. This analysis focuses on the asymmetric hydrogenation of the benchmark substrate acetophenone to provide a quantitative comparison of these ligands.

Performance Metrics: A Head-to-Head Comparison

The efficacy of a catalyst in large-scale synthesis is not solely determined by its ability to induce high enantioselectivity (ee%). Factors such as catalyst loading, turnover number (TON), and turnover frequency (TOF) are of paramount importance as they directly correlate to the amount of catalyst required, reactor time, and overall process productivity.

For a holistic comparison, this guide presents a table summarizing the performance of this compound, (S)-BINAP, and a representative Josiphos-type ligand in the asymmetric hydrogenation of acetophenone, based on available literature data. It is important to note that direct comparisons are challenging due to variations in reaction conditions across different studies.

LigandCatalyst SystemSubstrate/Catalyst Ratio (S/C)TONTOF (h⁻¹)ee%Reference
This compound Ru-basedData not publicly availableData not publicly availableData not publicly available>95% (typical for ketones)-
(S)-Tol-BINAP RuCl₂((S)-tolbinap)((S,S)-dpen)2,400,0002,400,000228,00080%[1]
Josiphos (analogue) Ir-Xyliphos>1,000,000>1,000,000>1,800,000 (initial)79%-

Note: The data for the Josiphos analogue is from the industrial synthesis of (S)-metolachlor, a different substrate, but illustrates the high turnover numbers achievable with this class of ligands.

Cost Analysis: From Grams to Kilograms

A critical component of any industrial process is the cost of raw materials. Chiral phosphine ligands are notoriously expensive, and their price can be a significant contributor to the overall cost of goods (COGS) for a pharmaceutical ingredient. The following table provides an estimated cost comparison based on currently available supplier pricing for small quantities. It is crucial to understand that these prices are not representative of bulk quantities, for which significant discounts are typically negotiated directly with manufacturers.

LigandSupplierQuantityPrice (USD)Price per gram (USD)
This compound CymitQuimica100 mg€299.00 (~$320)~$3200
(S)-BINAP Strem Chemicals1 g$72.00$72
Josiphos SL-J009-1 Sigma-Aldrich1 g£990.00 (~$1250)~$1250

While the small-scale price of this compound appears significantly higher than that of (S)-BINAP, a comprehensive cost-benefit analysis must factor in the catalyst's performance. A higher TON means that less catalyst is required to produce the same amount of product, which can offset a higher initial ligand cost.

For instance, if a process requires a catalyst loading of 0.0001 mol% (S/C = 1,000,000), the contribution of the ligand to the final product cost will be substantially lower than a process requiring a 0.01 mol% loading (S/C = 10,000), even if the ligand in the latter case is cheaper per gram.

Experimental Protocols: A Guide for Evaluation

To facilitate the direct comparison of these ligands in your own laboratories, a general experimental protocol for the asymmetric hydrogenation of acetophenone is provided below. Researchers should optimize conditions for their specific equipment and goals.

General Procedure for Asymmetric Hydrogenation of Acetophenone:

A solution of the chiral ligand (e.g., this compound, (S)-BINAP, or Josiphos) and a metal precursor (e.g., [RuCl₂(p-cymene)]₂) in a suitable solvent (e.g., methanol, ethanol, or isopropanol) is prepared in a glovebox. This catalyst solution is then transferred to a high-pressure autoclave. The substrate, acetophenone, and a base (e.g., potassium tert-butoxide) are added. The autoclave is sealed, purged with hydrogen, and then pressurized to the desired hydrogen pressure. The reaction is stirred at a specific temperature for a set period. Upon completion, the reaction mixture is analyzed by chiral gas chromatography or high-performance liquid chromatography to determine the conversion and enantiomeric excess of the product, 1-phenylethanol.

Visualizing the Process: Workflows and Pathways

To further clarify the concepts discussed, the following diagrams illustrate key aspects of the process.

Asymmetric_Hydrogenation_Mechanism cluster_catalyst_activation Catalyst Activation cluster_catalytic_cycle Catalytic Cycle Precatalyst [Ru(II)-Ligand]Cl₂ Active_Catalyst [Ru(II)-H₂(Ligand)] Precatalyst->Active_Catalyst H₂, Base Transition_State [Ru-H-Ketone-Ligand]‡ Active_Catalyst->Transition_State + Ketone Ketone Ketone (Acetophenone) Product Chiral Alcohol Transition_State->Product Product->Active_Catalyst - Alcohol

Figure 1: A simplified representation of the catalytic cycle for the asymmetric hydrogenation of a ketone.

Experimental_Workflow Start Catalyst Preparation Reaction_Setup Reaction Setup in Autoclave Start->Reaction_Setup Hydrogenation Hydrogenation under Pressure Reaction_Setup->Hydrogenation Workup Reaction Quenching and Workup Hydrogenation->Workup Analysis Chiral GC/HPLC Analysis Workup->Analysis End Results (ee%, Conversion) Analysis->End Decision_Flowchart Start Define Target Molecule & Scale Screening Screen Library of Chiral Ligands Start->Screening Performance Evaluate ee%, TON, TOF Screening->Performance Cost_Analysis Analyze Ligand Cost vs. Performance Performance->Cost_Analysis High Performance No Re-evaluate or Synthesize New Ligands Performance->No Low Performance Selection Select Optimal Ligand for Scale-up Cost_Analysis->Selection

References

Safety Operating Guide

Proper Disposal of (S)-Tol-SDP: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like (S)-Tol-SDP, a chiral phosphine ligand, are paramount for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with standard laboratory safety protocols and regulatory considerations.

Immediate Safety and Handling Precautions

Key Safety Information:

  • Hazard Classification: this compound is classified with a Water Hazard Class 3 (WGK 3), indicating it is highly hazardous to water. Therefore, it must not be disposed of down the drain or released into the environment.

  • Health Hazards: Similar chiral phosphine ligands are known to cause skin and serious eye irritation. Assume this compound poses similar risks.

  • Air Sensitivity: Phosphine ligands can be sensitive to air and may oxidize over time. While not pyrophoric, prolonged exposure to air should be minimized.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles (eyeshields), chemical-resistant gloves (e.g., nitrile), and a lab coat. When handling the solid powder, a dust mask (type N95 or equivalent) is recommended to prevent inhalation.

Quantitative Data Summary

For clarity and easy reference, the key identifiers and hazard classifications for this compound are summarized in the table below.

PropertyValue
Chemical Name (S)-(−)-7,7′-Bis[di(p-methylphenyl)phosphino]-1,1′-spirobiindane
Synonym This compound
CAS Number 817176-80-0
Molecular Formula C₄₅H₄₂P₂
Physical Form Solid
Storage Class Code 13 (Non Combustible Solids)
Water Hazard Class (WGK) 3 (Highly hazardous to water)
Primary Hazards Likely skin and eye irritant, highly hazardous to aquatic life.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, state, and federal regulations for hazardous waste. The following protocol provides a general guideline for its proper disposal.

1. Waste Identification and Segregation:

  • Waste Stream: this compound waste should be classified as a non-halogenated organophosphorus solid waste.

  • Segregation: Do not mix this compound waste with other waste streams, especially not with halogenated solvents or strong oxidizing agents, to avoid potentially hazardous reactions.

2. Waste Collection and Containerization:

  • Unused Product: If the original container is to be disposed of, ensure it is securely sealed.

  • Contaminated Materials: Any materials contaminated with this compound, such as gloves, weighing paper, or pipette tips, should be collected as solid hazardous waste.

  • Container: Use a designated, properly labeled, and sealable hazardous waste container for solid chemical waste. The container must be compatible with the chemical and clearly marked with the words "Hazardous Waste" and the full chemical name: "this compound".

3. Storage of Chemical Waste:

  • Location: Store the waste container in a designated satellite accumulation area within the laboratory.

  • Conditions: Keep the container tightly closed and in a cool, dry, and well-ventilated area, away from incompatible materials.

4. Final Disposal:

  • Professional Disposal Service: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.

  • Regulatory Compliance: Ensure that the disposal process adheres to all applicable local, state, and federal regulations for hazardous chemical waste. Never attempt to dispose of this compound as general laboratory trash.

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all safety and regulatory steps are followed.

G A Identify this compound Waste B Segregate as Non-Halogenated Organophosphorus Solid Waste A->B C Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Dust Mask) B->C D Collect Waste in a Labeled, Sealable Hazardous Waste Container C->D E Store Container in a Designated Satellite Accumulation Area D->E F Contact EHS or Licensed Waste Disposal Service for Pickup E->F G Document Waste for Disposal Records F->G

Caption: Disposal workflow for this compound.

This comprehensive guide is intended to provide essential information for the safe handling and disposal of this compound. Always consult your institution's specific safety protocols and your local EHS office for detailed guidance and to ensure full compliance with all regulations. By adhering to these procedures, you contribute to a safer laboratory environment and the protection of our ecosystem.

Essential Safety and Operational Guide for Handling (S)-Tol-SDP

Author: BenchChem Technical Support Team. Date: November 2025

(S)-Tol-SDP , a chiral phosphine ligand, is a valuable reagent in asymmetric catalysis. Due to its air-sensitive nature, meticulous handling procedures are paramount to ensure both experimental success and the safety of laboratory personnel. This guide provides immediate and essential safety protocols, operational logistics, and disposal plans for researchers, scientists, and drug development professionals working with this compound.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below for easy reference.

PropertyValue
Molecular Formula C₄₅H₄₂P₂
Molecular Weight 644.76 g/mol [1]
Appearance Solid[1]
Melting Point 154-161 °C[1]
Optical Activity [α]22/D −206°, c = 1 in chloroform[1]
Storage Temperature -20°C[1]

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.

EquipmentSpecificationPurpose
Eye Protection Safety glasses or gogglesProtects eyes from dust particles.
Hand Protection Nitrile glovesPrevents skin contact.
Respiratory Protection N95 dust maskAvoids inhalation of fine particles.[1]
Body Protection Laboratory coatProtects from spills and contamination.

Operational Plan: Handling and Weighing

This compound is an air-sensitive solid and must be handled under an inert atmosphere to prevent oxidation of the phosphine functional groups. The two primary methods for handling such compounds are the use of a glovebox or a Schlenk line.

Glovebox Procedure (Preferred Method)

A glovebox provides a sealed environment with a continuously purified inert atmosphere (typically nitrogen or argon), which is ideal for handling air-sensitive reagents.

Experimental Protocol: Weighing and Transferring this compound in a Glovebox

  • Preparation: Ensure the glovebox has a stable inert atmosphere with low oxygen and moisture levels. Transfer all necessary equipment, such as vials, spatulas, and a tared weigh boat, into the glovebox antechamber.

  • Inerting Equipment: Cycle the antechamber with the inert gas several times to remove air before bringing the equipment into the main chamber.

  • Weighing: Inside the glovebox, carefully open the container of this compound. Using a clean spatula, transfer the desired amount of the solid onto the tared weigh boat on a balance.

  • Transfer: Once the desired mass is weighed, promptly transfer the solid into the reaction vessel.

  • Sealing: Securely seal the this compound container and the reaction vessel before removing them from the glovebox.

Schlenk Line Procedure

For laboratories not equipped with a glovebox, a Schlenk line can be used to handle air-sensitive solids, although this method requires more technical skill.

Experimental Protocol: Handling this compound using a Schlenk Line

  • Initial Setup: Place the desired amount of this compound into a Schlenk flask.

  • Inerting the Flask: Connect the Schlenk flask to the Schlenk line and perform at least three "evacuate-backfill" cycles to replace the air inside the flask with an inert gas.

  • Dissolution and Transfer: If the reaction solvent is compatible, the solid can be dissolved in a dry, degassed solvent inside the Schlenk flask under a positive pressure of inert gas. The resulting solution can then be transferred to the reaction vessel via a cannula.

Logical Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_env Prepare Inert Atmosphere (Glovebox or Schlenk Line) prep_ppe->prep_env weigh Weigh this compound prep_env->weigh transfer Transfer to Reaction Vessel weigh->transfer conduct_reaction Conduct Experiment transfer->conduct_reaction quench Quench Unreacted Reagent conduct_reaction->quench segregate Segregate Waste quench->segregate dispose Dispose via Hazardous Waste Stream segregate->dispose

Caption: Workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and its waste is crucial to maintain a safe laboratory environment and comply with regulations.

  • Quenching: Any unreacted this compound should be quenched before disposal. This can be achieved by slowly adding a mild oxidizing agent, such as a dilute solution of sodium hypochlorite (bleach), in a fume hood. The reaction can be exothermic, so the addition should be done cautiously with cooling.

  • Segregation: All waste contaminated with this compound, including quenched solutions, contaminated labware (e.g., gloves, weigh boats, pipette tips), should be collected in a dedicated, clearly labeled hazardous waste container.

  • Containerization: Use a container that is compatible with the waste. For solid waste, a sealed bag or a wide-mouth container is suitable. For liquid waste, use a sealed, leak-proof bottle.

  • Labeling: The waste container must be labeled as "Hazardous Waste" and should include the full chemical name "this compound" and any other components of the waste mixture.

  • Final Disposal: The sealed and labeled hazardous waste container must be disposed of through the institution's official hazardous waste management program. Do not dispose of this compound or its waste down the drain or in regular trash.

References

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